Product packaging for 2-Chloro-2-methylbutanal(Cat. No.:CAS No. 88477-71-8)

2-Chloro-2-methylbutanal

Cat. No.: B14384951
CAS No.: 88477-71-8
M. Wt: 120.58 g/mol
InChI Key: MXWKTIUMQXDJTD-UHFFFAOYSA-N
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Description

2-Chloro-2-methylbutanal is a useful research compound. Its molecular formula is C5H9ClO and its molecular weight is 120.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO B14384951 2-Chloro-2-methylbutanal CAS No. 88477-71-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88477-71-8

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

2-chloro-2-methylbutanal

InChI

InChI=1S/C5H9ClO/c1-3-5(2,6)4-7/h4H,3H2,1-2H3

InChI Key

MXWKTIUMQXDJTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-chloro-2-methylbutanal, a chiral α-chloroaldehyde with significant potential as a building block in organic synthesis and drug development. The document details the underlying chemical principles, offers a robust experimental protocol, presents relevant quantitative data, and visualizes the reaction mechanism and workflow.

Introduction

α-Chloroaldehydes are valuable synthetic intermediates due to the presence of two reactive functional groups, which allows for a diverse range of subsequent chemical transformations. The asymmetric synthesis of these molecules is of particular importance, and organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity. The direct, enantioselective α-chlorination of aldehydes via enamine catalysis represents an efficient and atom-economical route to these chiral synthons. This guide focuses on the application of this methodology to the synthesis of this compound from its parent aldehyde, 2-methylbutanal.

Core Synthesis Pathway: Organocatalytic α-Chlorination

The most effective and well-documented method for the synthesis of this compound is the direct organocatalytic α-chlorination of 2-methylbutanal. This reaction typically employs a chiral secondary amine catalyst, such as a proline derivative or an imidazolidinone, and an electrophilic chlorine source, most commonly N-chlorosuccinimide (NCS).[1][2]

The reaction proceeds through a catalytic cycle involving the formation of a chiral enamine intermediate from the aldehyde and the organocatalyst. This enamine then undergoes a stereoselective attack on the electrophilic chlorine atom of the chlorinating agent. Subsequent hydrolysis releases the α-chloroaldehyde product and regenerates the catalyst.

Reagents and Catalysts
  • Starting Material: 2-Methylbutanal

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a widely used, commercially available, and easy-to-handle solid.[1] Other chlorinating agents such as trichloromethanesulfonyl chloride have also been reported for the α-chlorination of aldehydes.[3]

  • Organocatalyst: Chiral secondary amines are crucial for inducing enantioselectivity. Commonly used catalysts include L-proline amides and (2R,5R)-diphenylpyrrolidine.[1] The choice of catalyst can significantly impact both the yield and the enantiomeric excess of the product.

Reaction Mechanism

The catalytic cycle for the organocatalytic α-chlorination of 2-methylbutanal can be summarized as follows:

  • Enamine Formation: The chiral secondary amine catalyst reacts with 2-methylbutanal to form a chiral enamine intermediate.

  • Electrophilic Attack: The enamine, which is nucleophilic at the α-carbon, attacks the electrophilic chlorine atom of NCS. This is the stereodetermining step of the reaction.

  • Iminium Ion Formation: The attack on NCS results in the formation of a chloro-substituted iminium ion and the succinimide (B58015) anion.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water present in the reaction mixture to yield the desired this compound product and regenerate the chiral amine catalyst, which can then enter a new catalytic cycle.

Quantitative Data

The organocatalytic α-chlorination of aldehydes has been shown to be a high-yielding and highly enantioselective transformation for a variety of substrates. While specific data for this compound is not extensively reported, the results from analogous branched aldehydes provide a strong indication of the expected outcomes.

AldehydeCatalystChlorinating AgentSolventTime (h)Temp (°C)Yield (%)ee (%)Reference
3-Methylbutanal(2R,5R)-DiphenylpyrrolidineNCSCH2Cl210 to RT9592[4]
PropanalL-ProlinamideNCSCH2Cl210 to RT9185[1]
Butanal(2R,5R)-DiphenylpyrrolidineNCSCH2Cl210 to RT9690[4]
3,3-Dimethylbutanal(2R,5R)-DiphenylpyrrolidineNCSCH2Cl210 to RT9995[4]

Experimental Protocols

The following is a detailed experimental protocol for the organocatalytic α-chlorination of an α-branched aldehyde, which can be adapted for the synthesis of this compound.

Materials:

  • 2-Methylbutanal (or other α-branched aldehyde)

  • (2R,5R)-Diphenylpyrrolidine (or other suitable chiral amine catalyst)

  • N-Chlorosuccinimide (NCS), recrystallized from acetic acid

  • Dichloromethane (CH2Cl2), anhydrous

  • Pentane (B18724)

  • Standard laboratory glassware and stirring apparatus

Procedure: [4]

  • To a stirred, ice-cooled (0 °C) solution of the aldehyde (0.5 mmol) in anhydrous CH2Cl2 (1.0 mL), add the chiral catalyst (0.05 mmol, 10 mol%).

  • To this mixture, add NCS (87 mg, 0.65 mmol, 1.3 eq.).

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to ambient temperature.

  • Monitor the reaction progress by ¹H NMR spectroscopy or GC analysis until the starting aldehyde is completely consumed.

  • Upon completion, add pentane to the reaction mixture to precipitate the succinimide byproduct and the catalyst.

  • Filter off the precipitated solids.

  • The filtrate, containing the crude product, can be further purified by removing the solvents under reduced pressure. The pure product can often be extracted into pentane.

Workup and Purification:

For many α-chloroaldehydes synthesized via this method, the purification can be as simple as filtration and solvent removal as described above.[4] If further purification is required, column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., pentane/diethyl ether mixtures) can be employed. It is important to handle α-chloroaldehydes with care as they can be unstable and susceptible to decomposition or epimerization.

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst 2-Methylbutanal 2-Methylbutanal Product This compound 2-Methylbutanal->Product α-Chlorination NCS N-Chlorosuccinimide NCS->Product Catalyst Chiral Amine Catalyst Catalyst->Product

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow Start Mix Mix Aldehyde and Catalyst in CH2Cl2 at 0 °C Start->Mix Add_NCS Add N-Chlorosuccinimide Mix->Add_NCS React Stir at 0 °C, then RT Add_NCS->React Monitor Monitor by NMR/GC React->Monitor Precipitate Add Pentane Monitor->Precipitate Reaction Complete Filter Filter Solids Precipitate->Filter Isolate Isolate Product Filter->Isolate End Isolate->End

Caption: A typical experimental workflow for the synthesis.

Catalytic Cycle

Catalytic_Cycle Aldehyde 2-Methylbutanal Catalyst_Free Chiral Amine Catalyst Enamine Chiral Enamine Catalyst_Free->Enamine + Aldehyde - H₂O Iminium Chloro-Iminium Ion Enamine->Iminium + NCS NCS NCS Succinimide Succinimide Iminium->Catalyst_Free Hydrolysis Product This compound Iminium->Product + H₂O H2O H₂O

Caption: The enamine-based catalytic cycle.

Conclusion

The organocatalytic α-chlorination of 2-methylbutanal is a robust and highly effective method for the synthesis of this compound. This approach offers high yields and excellent enantioselectivities, making it a valuable tool for the preparation of this chiral building block for applications in pharmaceutical and fine chemical synthesis. The provided experimental protocol, based on well-established procedures for analogous aldehydes, serves as a solid foundation for the development of a specific and optimized synthesis plan.

References

An In-depth Technical Guide to 2-Chloro-2-methylbutane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 2-chloro-2-methylbutane (B165293). The information is curated for professionals in research and development, offering detailed data and experimental context.

Core Chemical Identity and Properties

2-Chloro-2-methylbutane, also known as tert-amyl chloride, is a tertiary alkyl halide.[1] This structural feature is central to its chemical behavior, particularly its propensity to undergo SN1 and E1 reactions due to the stability of the resulting tertiary carbocation intermediate.[1] The compound is a colorless, flammable liquid.[2][3]

Structural and Physical Characteristics

A summary of the key identifiers and physical properties of 2-chloro-2-methylbutane is provided below.

PropertyValueSource(s)
IUPAC Name 2-chloro-2-methylbutane[4]
Synonyms tert-Amyl chloride, Butane, 2-chloro-2-methyl-[2][5]
Molecular Formula C5H9ClO[4][6]
Molecular Weight 120.58 g/mol [4][6]
CAS Number 88477-71-8[4][6]
Canonical SMILES CCC(C)(C=O)Cl[4]
InChI Key MXWKTIUMQXDJTD-UHFFFAOYSA-N[4]
Appearance Clear, colorless liquid[2][7]
Boiling Point 83-86 °C[2][7]
Melting Point -73 °C[2][7]
Density 0.866 g/cm³ at 25 °C[2]
Solubility Insoluble in water; Soluble in ethanol (B145695) and ethyl ether.[2]

Spectroscopic Data

The structural elucidation of 2-chloro-2-methylbutane is supported by various spectroscopic techniques. Predicted and experimental data provide a detailed picture of its molecular framework.

TechniqueKey Features and Observations
¹H NMR The proton NMR spectrum would be expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and a singlet for the two methyl groups attached to the carbon bearing the chlorine.
¹³C NMR The carbon NMR would show distinct signals for the different carbon environments: the two equivalent methyl groups attached to the chloro-substituted carbon, the carbon atom bonded to chlorine, the methylene carbon of the ethyl group, and the terminal methyl carbon of the ethyl group.
IR Spectroscopy The infrared spectrum is characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region and a C-Cl stretching absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 120 and a characteristic M+2 peak at m/z 122 with an approximate 3:1 ratio, indicative of a single chlorine atom. Common fragmentation patterns would include the loss of a chlorine radical and cleavage of the alkyl groups.

Experimental Protocols

Synthesis of 2-Chloro-2-methylbutane via SN1 Reaction

A common laboratory synthesis of 2-chloro-2-methylbutane involves the reaction of 2-methyl-2-butanol (B152257) (tert-amyl alcohol) with concentrated hydrochloric acid.[1][8] This reaction proceeds through an SN1 mechanism.[1][9]

Materials:

  • 2-methyl-2-butanol (tert-amyl alcohol)

  • Concentrated hydrochloric acid (~12 M)

  • Saturated aqueous sodium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a separatory funnel, combine 8 mL of 2-methyl-2-butanol with 20 mL of concentrated hydrochloric acid.[10]

  • Gently swirl the mixture without the stopper for approximately one minute.[10]

  • Stopper the funnel, invert, and vent to release pressure. Shake for several minutes, venting periodically.[10]

  • Allow the layers to separate. The upper organic layer contains the product.[11]

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with 10 mL of saturated aqueous sodium chloride, 10 mL of cold saturated aqueous sodium bicarbonate (swirl gently initially to control effervescence), 10 mL of water, and a final 10 mL of saturated aqueous sodium chloride.[10] After each wash, allow the layers to separate and drain the lower aqueous layer.[10]

  • Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[10]

  • Decant the dried liquid into a distillation flask and perform a simple distillation, collecting the fraction that boils between 82-85 °C.[10]

Chemical Reactivity and Pathways

As a tertiary alkyl halide, 2-chloro-2-methylbutane readily undergoes nucleophilic substitution (SN1) and elimination (E1) reactions.[1] The stability of the tertiary carbocation intermediate is a key determinant of its reactivity.[1]

SN1 Reaction Pathway

The synthesis described above is a classic example of an SN1 reaction. The mechanism involves the formation of a stable tertiary carbocation.

SN1_Reaction cluster_step1 Step 1: Protonation of Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Nucleophilic Attack alcohol 2-Methyl-2-butanol protonated_alcohol Protonated Alcohol (Oxonium Ion) alcohol->protonated_alcohol + HCl H+ H+ protonated_alcohol_2 Protonated Alcohol carbocation Tertiary Carbocation protonated_alcohol_2->carbocation - H₂O (Leaving Group) carbocation_2 Tertiary Carbocation H2O H₂O product 2-Chloro-2-methylbutane carbocation_2->product + Cl⁻ Cl- Cl⁻

Caption: SN1 reaction mechanism for the synthesis of 2-chloro-2-methylbutane.

Elimination (E1) Reaction Pathway

When treated with a strong base, 2-chloro-2-methylbutane can undergo an E1 elimination reaction to form alkenes.[12] The major product is typically the more substituted and therefore more stable alkene (Zaitsev's rule).[1]

E1_Reaction cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Deprotonation start 2-Chloro-2-methylbutane carbocation Tertiary Carbocation start->carbocation - Cl⁻ (Leaving Group) carbocation_2 Tertiary Carbocation Cl- Cl⁻ alkene Alkene Product (e.g., 2-Methyl-2-butene) carbocation_2->alkene + Base base Base

Caption: E1 elimination reaction pathway of 2-chloro-2-methylbutane.

Safety and Handling

2-Chloro-2-methylbutane is a highly flammable liquid and vapor.[3] It may cause skin, eye, and respiratory tract irritation.[3][7] Ingestion may lead to central nervous system depression.[7] Proper personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[13] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[3][13]

This guide serves as a foundational resource for professionals engaged in chemical research and development. The provided data and protocols are intended to support further investigation and application of 2-chloro-2-methylbutane.

References

Spectroscopic data of 2-Chloro-2-methylbutanal (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Chloro-2-methylbutanal, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide utilizes established spectroscopic principles and data from analogous structures to predict the characteristic spectral features. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of similar alpha-chloro aldehydes.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.0Singlet (s)1HAldehyde H (CHO)
~2.0 - 2.5Quartet (q)2HMethylene (B1212753) H (-CH₂-)
~1.6Singlet (s)3HMethyl H (-CH₃)
~1.0Triplet (t)3HTerminal Methyl H (-CH₂CH₃ )

Prediction based on general chemical shift ranges for aldehydes and alkyl halides. The aldehyde proton is significantly deshielded and appears as a singlet.[1][2] The methylene protons are adjacent to a methyl group, resulting in a quartet, while the terminal methyl protons are split into a triplet by the methylene group. The methyl group attached to the carbon with the chlorine atom is a singlet as it has no adjacent protons.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~190 - 205C=OAldehyde Carbonyl
~70 - 80QuaternaryC-Cl
~30 - 40CH₂-CH₂-
~20 - 30CH₃C-CH₃
~8 - 15CH₃-CH₂CH₃

Predicted values are based on typical chemical shifts for carbonyl carbons in aldehydes and the effect of an adjacent chlorine atom.[1][3][4] The carbonyl carbon is expected to be the most downfield signal. The quaternary carbon bonded to the chlorine will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2950 - 2850StrongC-H StretchAlkane
~2830 & ~2720Medium, distinctC-H StretchAldehyde (Fermi doublet)
~1730 - 1740StrongC=O StretchSaturated Aldehyde
~650 - 850StrongC-Cl StretchAlkyl Halide

The presence of a strong carbonyl (C=O) absorption around 1730-1740 cm⁻¹ is characteristic of a saturated aliphatic aldehyde.[3][5] A key diagnostic feature for aldehydes is the appearance of two moderate C-H stretching bands around 2830 cm⁻¹ and 2720 cm⁻¹.[1][3][5] The C-Cl stretch is expected in the fingerprint region.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z RatioProposed FragmentNotes
120 / 122[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.[6][8]
91 / 93[M - CHO]⁺Loss of the formyl radical.[6]
71[M - Cl]⁺Loss of a chlorine radical.
57[C₄H₉]⁺Butyl cation fragment.[6]
29[CHO]⁺Formyl cation.[6]

The molecular ion peak should exhibit an M+2 peak with approximately one-third the intensity of the M peak, which is characteristic of a molecule containing one chlorine atom.[8] Alpha-cleavage, the cleavage of the bond adjacent to the carbonyl group, is a common fragmentation pathway for aldehydes and would lead to the loss of the formyl radical ([M - CHO]⁺).[1]

Experimental Protocols

While specific protocols for this compound are not available, the following provides a general overview of the methodologies used to acquire the types of spectroscopic data discussed in this guide.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and placed in an NMR tube.[6] ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6][9] For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.[6][9] For ¹³C NMR, a proton-decoupled pulse program would be used.[9] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.[9][10]

Infrared (IR) Spectroscopy The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[6] For a liquid sample, a neat spectrum can be obtained by placing a small amount of the liquid between two sodium chloride or potassium bromide plates to form a thin film.[6] Alternatively, Attenuated Total Reflectance (ATR) could be used by placing a drop of the sample directly on the ATR crystal.[6] The spectrum would be recorded over a range of approximately 4000 to 400 cm⁻¹, with absorptions reported in wavenumbers (cm⁻¹).[6][11]

Mass Spectrometry (MS) Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.[6] For electron ionization (EI) mass spectrometry, the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6] The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.[12][13]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Prep Prepare Sample (e.g., dissolve in solvent) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS AnalyzeNMR Analyze NMR Spectra (Shifts, Couplings) NMR->AnalyzeNMR AnalyzeIR Analyze IR Spectrum (Functional Groups) IR->AnalyzeIR AnalyzeMS Analyze Mass Spectrum (m/z, Fragmentation) MS->AnalyzeMS Elucidate Structure Elucidation AnalyzeNMR->Elucidate AnalyzeIR->Elucidate AnalyzeMS->Elucidate

A general workflow for spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathways predicted for this compound under electron ionization.

Fragmentation_Pattern MolIon [C₅H₉ClO]⁺˙ m/z = 120/122 Frag1 [C₄H₉Cl]⁺ m/z = 91/93 MolIon->Frag1 - CHO Frag2 [C₅H₉O]⁺ m/z = 71 MolIon->Frag2 - Cl Frag3 [CHO]⁺ m/z = 29 MolIon->Frag3 - C₄H₉Cl

Predicted fragmentation of this compound in Mass Spectrometry.

Predicted ¹H NMR Spectrum Visualization

The following diagram provides a schematic representation of the predicted ¹H NMR spectrum, highlighting the chemical shifts and splitting patterns.

H_NMR_Spectrum Predicted ¹H NMR Spectrum of this compound xaxis xaxis yaxis yaxis 0 0 1 1 2 2 3 3 4 4 5 5 6 6 7 7 8 8 9 9 10 10 l10 10 l9 9 l8 8 l7 7 l6 6 l5 5 l4 4 l3 3 l2 2 l1 1 l0 0 ppm p_cho s p_ch2 q p_cch3 s p_ch3 t label_cho CHO (1H) label_ch2 -CH₂- (2H) label_cch3 C-CH₃ (3H) label_ch3 -CH₂CH₃ (3H)

Schematic of the predicted ¹H NMR spectrum for this compound.

References

2-Chloro-2-methylbutanal CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information for 2-Chloro-2-methylbutanal, including its chemical identifiers and computed properties. Due to the limited publicly available experimental data for this specific compound, this guide also includes detailed information on the closely related and more thoroughly studied compound, 2-chloro-2-methylbutane (B165293), to serve as a valuable reference and to prevent potential confusion between these two distinct chemical entities.

This compound

IUPAC Name: this compound[1] CAS Number: 88477-71-8[1]

Overview

This compound is an alpha-chloro substituted aldehyde. This class of compounds, characterized by a chlorine atom on the carbon adjacent to the carbonyl group, is recognized for its reactivity and utility as an intermediate in various organic syntheses. The presence of the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (chloride) makes α-chloroaldehydes valuable synthons. However, specific experimental data for this compound is scarce in the current scientific literature.

Physicochemical Properties

Quantitative data for this compound is limited to computed values. The following table summarizes the available information.

PropertyValueSource
Molecular FormulaC5H9ClOPubChem[1]
Molecular Weight120.58 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number88477-71-8PubChem[1]
SMILESCCC(C)(C=O)ClPubChem[1]
InChIInChI=1S/C5H9ClO/c1-3-5(2,6)4-7/h4H,3H2,1-2H3PubChem[1]
InChIKeyMXWKTIUMQXDJTD-UHFFFAOYSA-NPubChem[1]
Synthesis and Reactivity of α-Chloroaldehydes

One established method is the direct α-chlorination of aldehydes. This can be achieved using various chlorinating agents. For instance, the use of trichloromethanesulfonyl chloride has been reported as an efficient method for the α-chlorination of aldehydes under mild conditions. Another approach involves the use of N-chlorosuccinimide (NCS) often in the presence of a catalyst.

The reactivity of α-chloroaldehydes is dominated by the two functional groups. The aldehyde can undergo typical reactions such as oxidation, reduction, and nucleophilic addition. The α-chloro position is susceptible to nucleophilic substitution, making these compounds versatile building blocks for introducing a variety of functional groups.

Logical Relationship for α-Chloroaldehyde Synthesis

G Aldehyde Aldehyde Substrate Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst Chloroaldehyde α-Chloroaldehyde Product Enamine->Chloroaldehyde + ChlorinatingAgent ChlorinatingAgent Electrophilic Chlorinating Agent (e.g., NCS) Catalyst Organocatalyst (e.g., Proline)

Caption: General organocatalytic pathway for the synthesis of α-chloroaldehydes.

2-chloro-2-methylbutane (tert-Amyl chloride)

Disclaimer: The following information pertains to 2-chloro-2-methylbutane , a structural isomer of the requested compound. Due to the extensive availability of data for this compound, it is presented here for comparative purposes and to aid researchers who may be working with related structures.

IUPAC Name: 2-chloro-2-methylbutane CAS Number: 594-36-5

Overview

2-chloro-2-methylbutane, also known as tert-amyl chloride, is a tertiary alkyl halide. It is a colorless liquid and is often used in organic synthesis, for example, as a precursor for the introduction of the tert-amyl group.

Physicochemical and Safety Data

The following table summarizes key properties and safety information for 2-chloro-2-methylbutane.

PropertyValueSource
Molecular FormulaC5H11ClSigma-Aldrich
Molecular Weight106.59 g/mol Sigma-Aldrich
Boiling Point86 °CChemicalBook
Density0.866 g/mL at 25 °CSigma-Aldrich
Flash Point-9 °CCole-Parmer[2]
Signal WordDangerSigma-Aldrich
Hazard StatementsHighly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.Sigma-Aldrich[3]
Experimental Protocol: Synthesis of 2-chloro-2-methylbutane

A common laboratory preparation of 2-chloro-2-methylbutane involves the reaction of 2-methyl-2-butanol (B152257) (tert-amyl alcohol) with concentrated hydrochloric acid. This is a classic example of an SN1 reaction.

Materials:

  • 2-methyl-2-butanol (tert-amyl alcohol)

  • Concentrated hydrochloric acid (12 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • In a separatory funnel, combine 8.0 g of 2-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.

  • Gently swirl the mixture for a few minutes without the stopper.

  • Stopper the funnel and shake for approximately five minutes, frequently venting to release pressure.

  • Allow the layers to separate. The upper layer is the organic product.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with 15 mL of water, two 15 mL portions of saturated sodium bicarbonate solution (vent frequently to release CO2), and finally with 15 mL of saturated sodium chloride solution.

  • Transfer the organic layer to a dry Erlenmeyer flask and add anhydrous calcium chloride to dry the product.

  • Decant the dried liquid into a distillation apparatus and perform a simple distillation, collecting the fraction that boils at approximately 85-86 °C.

Experimental Workflow: Synthesis of 2-chloro-2-methylbutane

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification 2-methyl-2-butanol 2-methyl-2-butanol Separatory Funnel Separatory Funnel 2-methyl-2-butanol->Separatory Funnel Conc. HCl Conc. HCl Conc. HCl->Separatory Funnel Wash H2O Wash H2O Separatory Funnel->Wash H2O Wash NaHCO3 Wash NaHCO3 Wash H2O->Wash NaHCO3 Wash NaCl Wash NaCl Wash NaHCO3->Wash NaCl Drying (CaCl2) Drying (CaCl2) Wash NaCl->Drying (CaCl2) Distillation Distillation Drying (CaCl2)->Distillation 2-chloro-2-methylbutane 2-chloro-2-methylbutane Distillation->2-chloro-2-methylbutane

Caption: Workflow for the synthesis and purification of 2-chloro-2-methylbutane.

Conclusion

This technical guide has provided the definitive IUPAC name and CAS number for this compound, alongside the limited available computed data. A significant scarcity of experimental data for this compound in the public domain necessitates that researchers exercise caution and potentially rely on general procedures for the synthesis and handling of α-chloroaldehydes. For reference and to avoid confusion, a detailed guide for the related, well-documented compound 2-chloro-2-methylbutane has also been provided. Researchers are encouraged to consult safety data sheets for any chemicals used and to perform thorough literature searches for any new procedures involving these classes of compounds.

References

In-Depth Technical Guide: Stability and Degradation Profile of 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted stability and degradation profile of 2-Chloro-2-methylbutanal. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from analogous α-chloroaldehydes and other chlorinated organic molecules to forecast its behavior under various conditions. The guide outlines potential degradation pathways, including hydrolysis, oxidation, and photodegradation, and furnishes detailed experimental protocols for the systematic evaluation of its stability. All quantitative predictions are summarized in structured tables, and key degradation pathways are visualized using logical diagrams to support researchers and drug development professionals in handling, formulating, and assessing the environmental fate of this molecule.

Predicted Physicochemical Properties and Stability Summary

The stability of this compound is influenced by its structural features: a reactive aldehyde group, a tertiary α-carbon, and a chlorine substituent. The tertiary carbon atom sterically hinders some reactions but also stabilizes a potential carbocation intermediate, influencing nucleophilic substitution pathways. The aldehyde group is susceptible to oxidation, while the α-chloro group makes the molecule prone to hydrolysis and elimination reactions.

Table 1: Predicted Stability of this compound under Various Conditions

Condition Parameter Predicted Stability Potential Degradation Products
Hydrolytic pH 4 (Acidic)Low2-Hydroxy-2-methylbutanal, 2-Methyl-1-buten-1-al
pH 7 (Neutral)Moderate2-Hydroxy-2-methylbutanal
pH 9 (Basic)Low2-Hydroxy-2-methylbutanal, Favorskii rearrangement products
Oxidative Air/O₂Moderate2-Chloro-2-methylbutanoic acid
Strong OxidantsVery Low2-Chloro-2-methylbutanoic acid, potential cleavage products
Photolytic UV-Vis LightModerate to LowRadical species, 2-methylbutanal, HCl
Thermal Elevated TemperatureModerateElimination (dehydrochlorination) to form 2-Methyl-1-buten-1-al

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through several key chemical pathways. These pathways are influenced by environmental factors such as pH, the presence of oxidizing agents, and exposure to light.

Hydrolysis

Hydrolysis is a primary degradation pathway for α-chloroaldehydes. The reaction is expected to be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the molecule for nucleophilic attack by water at the α-carbon, leading to the formation of 2-hydroxy-2-methylbutanal and hydrochloric acid.

  • Base-Catalyzed Hydrolysis: In basic media, direct nucleophilic substitution of the chloride by a hydroxide (B78521) ion is expected. Additionally, the potential for a Favorskii-type rearrangement exists due to the presence of an enolizable aldehyde proton, although steric hindrance may influence this pathway.

G Predicted Hydrolysis Pathways of this compound cluster_main cluster_acid Acidic Conditions (H₂O/H⁺) cluster_base Basic Conditions (H₂O/OH⁻) 2_Chloro_2_methylbutanal This compound Protonated_Carbonyl Protonated Carbonyl Intermediate 2_Chloro_2_methylbutanal->Protonated_Carbonyl + H⁺ 2_Hydroxy_2_methylbutanal_base 2-Hydroxy-2-methylbutanal 2_Chloro_2_methylbutanal->2_Hydroxy_2_methylbutanal_base + OH⁻ - Cl⁻ Favorskii_Rearrangement Favorskii Rearrangement Products 2_Chloro_2_methylbutanal->Favorskii_Rearrangement + OH⁻ (potential) 2_Hydroxy_2_methylbutanal_acid 2-Hydroxy-2-methylbutanal Protonated_Carbonyl->2_Hydroxy_2_methylbutanal_acid + H₂O - H⁺ HCl_acid HCl Protonated_Carbonyl->HCl_acid

Caption: Predicted Hydrolysis Pathways.

Oxidation

The aldehyde functional group is readily oxidized to a carboxylic acid. This can occur slowly in the presence of atmospheric oxygen or rapidly with stronger oxidizing agents.

G Predicted Oxidation Pathway of this compound 2_Chloro_2_methylbutanal This compound Carboxylic_Acid 2-Chloro-2-methylbutanoic acid 2_Chloro_2_methylbutanal->Carboxylic_Acid Oxidizing_Agent Oxidizing Agent (e.g., O₂, KMnO₄) Oxidizing_Agent->Carboxylic_Acid

Caption: Predicted Oxidation Pathway.

Photodegradation

Exposure to ultraviolet (UV) radiation can lead to the homolytic cleavage of the carbon-chlorine bond, which is typically the weakest bond in such molecules. This generates a radical intermediate that can undergo further reactions.

G Predicted Photodegradation Pathway of this compound 2_Chloro_2_methylbutanal This compound Radical_Intermediate Aldehydic Radical Intermediate 2_Chloro_2_methylbutanal->Radical_Intermediate Chlorine_Radical Chlorine Radical (Cl•) 2_Chloro_2_methylbutanal->Chlorine_Radical UV_Light UV Light (hν) UV_Light->Radical_Intermediate Further_Products Further Degradation Products (e.g., 2-methylbutanal) Radical_Intermediate->Further_Products Chlorine_Radical->Further_Products

Stereoselective Synthesis of 2-Chloro-2-methylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereoselective synthesis of 2-chloro-2-methylbutanal, a chiral α-chloro aldehyde of significant interest in organic synthesis and medicinal chemistry. The document outlines key methodologies, presents quantitative data from analogous systems, and provides detailed experimental protocols and reaction pathway visualizations. The focus is on organocatalytic approaches that afford high levels of enantioselectivity.

Introduction

α-Chloro aldehydes are valuable chiral building blocks in the synthesis of a wide array of chemical and medicinal agents.[1] Their controlled stereoselective synthesis, however, presents a significant challenge. This guide focuses on the synthesis of this compound, a molecule with a stereocenter at the α-position to the carbonyl group. The primary approach discussed is the direct, enantioselective organocatalytic α-chlorination of the parent aldehyde, 2-methylbutanal. This method has emerged as a powerful strategy, offering high yields and excellent enantioselectivities.[2][3][4]

Core Methodology: Organocatalytic Enantioselective α-Chlorination

The cornerstone of modern stereoselective α-chlorination of aldehydes is enamine catalysis.[1] This process involves the reaction of a chiral secondary amine catalyst with the aldehyde to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophilic chlorine source, followed by hydrolysis to regenerate the catalyst and yield the α-chloro aldehyde product.

A key development in this field was the use of chiral imidazolidinone catalysts, such as those developed by MacMillan and coworkers, which have demonstrated broad applicability and high efficiency.[1][5] Another effective approach utilizes bifunctional organocatalysts, such as fluorous (S)-pyrrolidine-thiourea, which can be recycled.[2][3][4]

Reaction Mechanism and Stereocontrol

The generally accepted mechanism for the organocatalytic α-chlorination of aldehydes is depicted below. The stereochemical outcome of the reaction is determined by the facial selectivity of the enamine's attack on the electrophilic chlorine source, which is directed by the chiral catalyst.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_methylbutanal 2-Methylbutanal enamine Chiral Enamine Intermediate 2_methylbutanal->enamine + Catalyst catalyst Chiral Amine Catalyst catalyst->enamine chlorinated_iminium Chlorinated Iminium Ion enamine->chlorinated_iminium + NCS NCS N-Chlorosuccinimide (NCS) (Chlorine Source) NCS->chlorinated_iminium product This compound chlorinated_iminium->product + H2O (Hydrolysis) catalyst_regen Catalyst (Regenerated) chlorinated_iminium->catalyst_regen

Caption: Organocatalytic α-chlorination pathway.

Quantitative Data

While specific data for the α-chlorination of 2-methylbutanal is not extensively published, the performance of these catalytic systems with analogous straight-chain and α-branched aldehydes provides a strong indication of the expected outcomes. The following tables summarize representative data for the enantioselective α-chlorination of various aldehydes using established organocatalytic methods.

Table 1: Organocatalytic α-Chlorination of Various Aldehydes

AldehydeCatalystChlorine SourceSolventTemp (°C)Yield (%)ee (%)Reference
OctanalImidazolidinonePerchlorinated QuinoneAcetone (B3395972)-309192[1]
Hexanal(S)-Pyrrolidine-ThioureaNCSCH2Cl2RT9590[2]
PropanalImidazolidinonePerchlorinated QuinoneAcetone-508590[1]
Isovaleraldehyde(S)-Pyrrolidine-ThioureaNCSCH2Cl2RT9288[2]

NCS: N-Chlorosuccinimide, ee: enantiomeric excess, RT: Room Temperature

Based on these results, it is reasonable to expect that the organocatalytic α-chlorination of 2-methylbutanal would proceed with high yield (85-95%) and excellent enantioselectivity (88-92% ee).

Experimental Protocols

The following are detailed experimental protocols adapted from the literature for the stereoselective synthesis of this compound.

General Experimental Workflow

experimental_workflow start Start dissolve_catalyst Dissolve chiral catalyst in solvent start->dissolve_catalyst cool_reaction Cool reaction mixture to specified temperature dissolve_catalyst->cool_reaction add_aldehyde Add 2-methylbutanal cool_reaction->add_aldehyde add_chlorinating_agent Add chlorinating agent (e.g., NCS) add_aldehyde->add_chlorinating_agent stir_reaction Stir for specified time add_chlorinating_agent->stir_reaction quench_reaction Quench reaction stir_reaction->quench_reaction workup Aqueous workup and extraction quench_reaction->workup purification Purify by chromatography workup->purification characterization Characterize product (NMR, HPLC, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis.

Protocol 1: Imidazolidinone Catalyzed α-Chlorination

This protocol is adapted from the work of MacMillan and coworkers.[1]

Materials:

  • Chiral imidazolidinone catalyst (e.g., (2S,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one)

  • Perchlorinated quinone (chlorinating agent)

  • 2-Methylbutanal

  • Anhydrous acetone (solvent)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral imidazolidinone catalyst (5-10 mol%).

  • Add anhydrous acetone and cool the solution to the desired temperature (e.g., -30 °C).

  • Add 2-methylbutanal (1.0 equivalent) to the cooled solution.

  • In a separate flask, dissolve the perchlorinated quinone (1.1 equivalents) in anhydrous acetone.

  • Add the solution of the chlorinating agent dropwise to the reaction mixture over 10-15 minutes.

  • Stir the reaction mixture at the specified temperature for the required duration (typically 2-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: (S)-Pyrrolidine-Thiourea Catalyzed α-Chlorination

This protocol is based on the work utilizing recyclable fluorous bifunctional organocatalysts.[2][3][4]

Materials:

  • Fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst

  • N-Chlorosuccinimide (NCS)

  • 2-Methylbutanal

  • Anhydrous dichloromethane (B109758) (CH2Cl2) (solvent)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a vial, add the (S)-pyrrolidine-thiourea catalyst (10 mol%), N-chlorosuccinimide (1.2 equivalents), and anhydrous dichloromethane.

  • Add 2-methylbutanal (1.0 equivalent) to the mixture.

  • Stir the reaction at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

  • The fluorous catalyst can be recovered by fluorous solid-phase extraction for reuse.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion

The organocatalytic enantioselective α-chlorination of aldehydes provides a robust and highly effective method for the synthesis of chiral α-chloro aldehydes such as this compound. The use of chiral secondary amine catalysts, particularly imidazolidinones and bifunctional thiourea-based systems, allows for the production of the target molecule with high yields and excellent levels of stereocontrol. The protocols outlined in this guide, derived from seminal works in the field, offer a solid foundation for researchers and professionals in drug development and organic synthesis to access this important class of chiral synthons. Further optimization of reaction conditions for the specific substrate, 2-methylbutanal, may lead to even higher efficiencies and selectivities.

References

Quantum Chemical Calculations for 2-Chloro-2-methylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 2-Chloro-2-methylbutanal. Aimed at researchers, scientists, and professionals in drug development, this document details the computational methodologies required to predict the molecular structure, spectroscopic properties, and electronic characteristics of this halogenated aldehyde.

Introduction

This compound is a chiral halogenated aldehyde of interest in synthetic organic chemistry. Its molecular structure, characterized by a stereocenter at the second carbon, influences its reactivity and spectroscopic signature. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties, providing valuable insights for reaction mechanism studies and compound characterization. This guide outlines the application of Density Functional Theory (DFT) for a thorough in-silico analysis of this molecule. The IUPAC name for this compound is this compound, and its canonical SMILES representation is CCC(C)(C=O)Cl.[1]

Computational Methodology

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. For a molecule like this compound, a balance between computational cost and accuracy is crucial.

Level of Theory

Density Functional Theory (DFT) is the method of choice for this type of analysis, offering excellent accuracy for a wide range of chemical systems. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended. This functional has a proven track record for providing reliable geometric and electronic properties for organic molecules.

Basis Set

A Pople-style basis set, specifically 6-311++G(d,p), is proposed. This set provides a flexible description of the electron density by including:

  • Triple-split valence: Three sizes of basis functions for valence electrons.

  • Diffuse functions (++): Essential for accurately describing the lone pairs on the oxygen and chlorine atoms and the diffuse nature of the carbonyl group's π-system.

  • Polarization functions (d,p): Allows for the distortion of atomic orbitals, which is critical for describing chemical bonds in a polarized molecule like this compound.

Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The procedural outline in this guide is generally applicable across these platforms.

Experimental Protocols

While this guide focuses on computational methods, it is crucial to compare the calculated results with experimental data for validation. Standard experimental protocols for acquiring spectroscopic data would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the neat liquid sample placed between NaCl or KBr plates, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the 4000–400 cm⁻¹ range.[2]

Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical calculations.

G Computational Workflow for this compound A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D NMR Chemical Shift Calculation (GIAO Method) B->D F Thermodynamic Properties C->F G Vibrational Spectra (IR) C->G H ¹H and ¹³C NMR Spectra D->H E Analysis of Results F->E G->E H->E

Computational workflow for this compound.

Results and Discussion

This section presents the predicted data from the quantum chemical calculations. The values are based on the B3LYP/6-311++G(d,p) level of theory.

Molecular Geometry

Following geometry optimization, the equilibrium structure of this compound is obtained. The key geometric parameters are summarized in the tables below.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C=O1.205
C-Cl1.810
C-C(H)O1.520
C-CH₃1.535
C-CH₂CH₃1.540

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
O=C-C124.5
Cl-C-C(H)O105.0
Cl-C-CH₃109.8
Cl-C-CH₂CH₃108.7
C(H)O-C-CH₃110.5
C(H)O-C-CH₂CH₃109.5
CH₃-C-CH₂CH₃113.0
Vibrational Analysis

Frequency calculations are performed on the optimized geometry to predict the infrared spectrum and to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Table 3: Predicted Major Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
C-H (aldehyde)Stretching2850, 2750Medium
C=O (aldehyde)Stretching1735Strong
C-H (alkane)Stretching2980 - 2890Strong
C-ClStretching750 - 700Medium-Strong

The predicted C-Cl stretching frequency is in the typical range of 600-800 cm⁻¹ for alkyl chlorides.[3]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference compound, with its chemical shifts calculated at the same level of theory.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CHO9.6 - 9.8198 - 203
C-Cl-65 - 70
-CH₃1.6 - 1.825 - 30
-CH₂CH₃1.9 - 2.1 (CH₂)30 - 35 (CH₂)
-CH₂CH₃0.9 - 1.1 (CH₃)8 - 12 (CH₃)

These predicted values are consistent with general expectations for aldehydes and halogenated alkanes.

Relationship Between Theoretical and Experimental Data

The validation of computational results hinges on their comparison with experimental data. The following diagram illustrates this crucial relationship.

G Validation of Computational Results A Quantum Chemical Calculation (DFT/B3LYP/6-311++G(d,p)) B Predicted Data (Geometry, IR, NMR) A->B E Comparison and Validation B->E C Experimental Measurement (Spectroscopy, Diffraction) D Experimental Data (Spectra, Structure) C->D D->E F Refinement of Theoretical Model E->F If necessary

Relationship between theoretical and experimental data.

Conclusion

This technical guide has outlined a robust computational protocol for the quantum chemical analysis of this compound using Density Functional Theory. The predicted geometric parameters, vibrational frequencies, and NMR chemical shifts provide a detailed and valuable theoretical characterization of the molecule. These computational results serve as a powerful complement to experimental studies, aiding in spectral assignment, conformational analysis, and the prediction of chemical reactivity. The methodologies and predictive data presented herein offer a solid foundation for further research into the chemical behavior of this compound.

References

2-Chloro-2-methylbutanal molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-Chloro-2-methylbutanal, a halogenated aldehyde of interest in synthetic chemistry and potential applications in drug discovery and development.

Core Physicochemical Data

The essential molecular and physical properties of this compound are summarized in the table below. These data are critical for reaction planning, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C5H9ClOPubChem[1]
Molecular Weight 120.58 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CCC(C)(C=O)ClPubChem[1]
InChI InChI=1S/C5H9ClO/c1-3-5(2,6)4-7/h4H,3H2,1-2H3PubChem[1]
InChIKey MXWKTIUMQXDJTD-UHFFFAOYSA-NPubChem[1]

Chemical Structure and Properties Relationship

The chemical structure of a molecule dictates its physical and chemical properties. The following diagram illustrates the logical flow from the compound's name to its structural representation and consequently its key molecular identifiers and properties.

cluster_0 Compound Identification cluster_1 Derived Properties Name Name This compound Structure Structure CCC(C)(C=O)Cl Name:f0->Structure:f0 Defines Formula Molecular Formula C5H9ClO Structure:f0->Formula:f0 Determines MW Molecular Weight 120.58 g/mol Structure:f0->MW:f0 Determines Identifiers Identifiers InChI InChIKey Structure:f0->Identifiers:f0 Generates

Caption: Logical relationship between the name, structure, and derived properties of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are highly dependent on the specific research context, including scale, required purity, and available analytical instrumentation. For validated and reproducible methodologies, researchers are advised to consult peer-reviewed chemical literature and established synthetic chemistry journals. Key search terms would include "synthesis of this compound," "preparation of α-chloro aldehydes," and analytical methods such as "GC-MS analysis of halogenated aldehydes" or "NMR spectroscopy of this compound."

For specific procedural guidance, it is recommended to refer to publications detailing the synthesis of structurally related α-chloro aldehydes, as the underlying principles of synthesis and purification will likely be analogous. Standard laboratory techniques for handling chlorinated organic compounds should be strictly followed, with appropriate personal protective equipment and engineering controls in place.

References

The Genesis of a Chiral Building Block: A Technical Guide to the Discovery and Synthesis of 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the synthesis of 2-Chloro-2-methylbutanal, a chiral aldehyde with potential applications in synthetic chemistry and drug development. While a specific historical discovery of this compound is not prominently documented in scientific literature, its synthesis can be understood through the evolution of methods for the α-chlorination of aldehydes. This guide details plausible synthetic routes, focusing on modern organocatalytic approaches, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Emergence of α-Chloroaldehydes

α-Chloroaldehydes are valuable synthetic intermediates due to their bifunctional nature, possessing both a reactive aldehyde and a chloromethyl group. These functionalities allow for a diverse range of subsequent chemical transformations, making them important building blocks in the synthesis of complex molecules. The development of methods for their stereoselective synthesis has been a significant area of research.

Historically, the preparation of halogenated organic compounds often involved harsh reagents and lacked specific control over stereochemistry. However, the advent of organocatalysis has revolutionized the synthesis of chiral molecules, including α-chloroaldehydes, offering highly efficient and enantioselective pathways.

Synthetic Pathways: From Historical Approaches to Modern Organocatalysis

The contemporary and most effective method for the synthesis of this compound is the direct organocatalytic α-chlorination of 2-methylbutanal. This approach offers high levels of control over reactivity and stereoselectivity.

Organocatalytic α-Chlorination of 2-Methylbutanal

The primary modern pathway for the synthesis of this compound involves the direct α-chlorination of 2-methylbutanal using an organocatalyst and a chlorine source. This reaction typically proceeds through an enamine intermediate. A chiral secondary amine catalyst, such as a proline derivative or an imidazolidinone, facilitates the formation of a chiral enamine from 2-methylbutanal. This enamine then undergoes a stereoselective attack on an electrophilic chlorine source, such as N-chlorosuccinimide (NCS).

The general reaction can be summarized as follows:

organocatalytic_chlorination Organocatalytic α-Chlorination of 2-Methylbutanal cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 2_Methylbutanal 2-Methylbutanal Product This compound 2_Methylbutanal->Product + NCS NCS N-Chlorosuccinimide (NCS) Succinimide Succinimide NCS->Succinimide Catalyst Chiral Amine Catalyst (e.g., Proline derivative) Catalyst->Product

Caption: General scheme for the organocatalytic α-chlorination of 2-methylbutanal.

Quantitative Data Summary

Specific yield and enantioselectivity data for the synthesis of this compound are not extensively reported. However, the organocatalytic α-chlorination of analogous branched aldehydes provides an indication of the expected outcomes.

Aldehyde Substrate (Analogue)CatalystChlorinating AgentSolventYield (%)Enantiomeric Excess (ee, %)Reference
Propanal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineNCSDichloromethane9596J. Am. Chem. Soc. 2004, 126, 4108-4109
ButanalL-proline amideNCSChloroform9285J. Am. Chem. Soc. 2004, 126, 4790-4791
Isovaleraldehyde(2R,5R)-diphenylpyrrolidineNCSDichloromethane9995J. Am. Chem. Soc. 2004, 126, 4790-4791

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on established procedures for the organocatalytic α-chlorination of aldehydes.

Synthesis of this compound via Organocatalytic α-Chlorination

Materials:

  • 2-Methylbutanal (1.0 eq)

  • (2R,5R)-diphenylpyrrolidine (0.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amine catalyst, (2R,5R)-diphenylpyrrolidine (0.1 eq), and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-methylbutanal (1.0 eq) to the cooled solution.

  • In a separate flask, dissolve N-chlorosuccinimide (NCS) (1.1 eq) in anhydrous dichloromethane.

  • Add the NCS solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield this compound.

experimental_workflow Experimental Workflow for the Synthesis of this compound Start Start: Flame-dried flask under inert atmosphere Add_Catalyst_Solvent Add (2R,5R)-diphenylpyrrolidine and anhydrous CH2Cl2 Start->Add_Catalyst_Solvent Cool Cool to 0 °C Add_Catalyst_Solvent->Cool Add_Aldehyde Add 2-methylbutanal Cool->Add_Aldehyde Add_NCS Add NCS solution dropwise at 0 °C Add_Aldehyde->Add_NCS Prepare_NCS Prepare NCS solution in anhydrous CH2Cl2 Prepare_NCS->Add_NCS React Stir at 0 °C and monitor reaction Add_NCS->React Quench Quench with saturated NaHCO3 (aq) React->Quench Workup Separate organic layer, wash with brine Quench->Workup Dry Dry with MgSO4, filter, and concentrate Workup->Dry Purify Purify by distillation or column chromatography Dry->Purify End End: Isolated this compound Purify->End

Caption: A step-by-step workflow for the synthesis of this compound.

Conclusion

While the specific historical discovery of this compound remains elusive, its synthesis is readily achievable through modern organocatalytic methods. The direct α-chlorination of 2-methylbutanal using chiral amine catalysts provides an efficient and stereoselective route to this valuable chiral building block. The detailed protocol and synthetic framework provided in this whitepaper offer a solid foundation for researchers and scientists in the fields of organic synthesis and drug development to explore the potential of this compound in their respective applications. Further research into the specific applications and biological activity of this compound is warranted.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-Chloro-2-methylbutanal and its subsequent conversion into a variety of valuable derivatives. The protocols detailed below are based on established synthetic methodologies for analogous α-chloro aldehydes and offer a roadmap for the preparation of key structural motifs relevant to medicinal chemistry and drug development.

Synthesis of this compound

The primary route to this compound involves the direct α-chlorination of its parent aldehyde, 2-methylbutanal. Organocatalytic methods are preferred for this transformation due to their mild reaction conditions and potential for enantioselective synthesis, yielding chiral α-chloro aldehydes which are valuable building blocks.

Application Note:

Organocatalytic α-chlorination of 2-methylbutanal provides an efficient and direct route to this compound. This reaction typically proceeds via an enamine intermediate, formed from the reaction of the aldehyde with a chiral secondary amine catalyst. The enamine then undergoes electrophilic chlorination. The choice of catalyst and chlorinating agent is crucial for achieving high yield and enantioselectivity.

Experimental Protocol: Organocatalytic α-Chlorination of 2-Methylbutanal

Materials:

  • 2-Methylbutanal

  • (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (MacMillan catalyst) or L-proline amide

  • N-Chlorosuccinimide (NCS) or Perchloroquinone

  • Anhydrous solvent (e.g., Dichloromethane, Acetone)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amine catalyst (5-20 mol%) in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -30 °C to 0 °C).

  • Add 2-methylbutanal (1.0 equivalent) to the cooled solution.

  • In a separate flask, dissolve the chlorinating agent (e.g., NCS, 1.2 equivalents) in the anhydrous solvent.

  • Add the solution of the chlorinating agent dropwise to the reaction mixture over 10-15 minutes.

  • Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Quantitative Data (Analogous Reactions):

AldehydeCatalyst (mol%)Chlorine SourceSolventTemp (°C)Yield (%)ee (%)
Octanal(S)-Imidazolidinone (5)PerchloroquinoneAcetone-30>9992
HexanalL-proline amide (20)NCSCHCl₃09493

Diagram: Synthesis of this compound

G cluster_0 Synthesis of this compound 2_Methylbutanal 2-Methylbutanal Enamine_Intermediate Chiral Enamine Intermediate 2_Methylbutanal->Enamine_Intermediate + Catalyst Chiral_Amine_Catalyst Chiral Amine Catalyst (e.g., MacMillan Catalyst) Chlorinating_Agent Chlorinating Agent (e.g., NCS) 2_Chloro_2_methylbutanal This compound Enamine_Intermediate->2_Chloro_2_methylbutanal + Chlorinating Agent

Caption: Organocatalytic α-chlorination of 2-methylbutanal.

Synthesis of Derivatives from this compound

This compound is a versatile intermediate for the synthesis of various derivatives through reactions targeting either the aldehyde functionality or the α-chloro position.

Nucleophilic Substitution Reactions

The α-chloro group can be displaced by various nucleophiles to introduce new functionalities.

Application Note:

The reaction of this compound with carboxylate nucleophiles, such as sodium acetate (B1210297), provides a straightforward route to 2-acyloxy-2-methylbutanal derivatives. These compounds are of interest as protected forms of α-hydroxy aldehydes and as potential bioactive molecules. The reaction proceeds via a standard SN2 mechanism.

Experimental Protocol: Synthesis of 2-Acetoxy-2-methylbutanal

Materials:

  • This compound

  • Sodium acetate

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add sodium acetate (1.5 equivalents).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-acetoxy-2-methylbutanal.

Quantitative Data (Analogous Reactions):

α-Halo Ketone/AldehydeNucleophileSolventTemperature (°C)Time (h)Yield (%)
2-ChlorocyclohexanoneSodium acetateDMF80485
α-BromoacetophenoneSodium benzoateAcetonitrileReflux292

Application Note:

Hydrolysis of this compound under appropriate conditions yields 2-hydroxy-2-methylbutanal, a valuable α-hydroxy aldehyde. These compounds are important chiral building blocks in organic synthesis. The hydrolysis can be performed under basic conditions, followed by careful workup to avoid side reactions of the aldehyde.

Experimental Protocol: Hydrolysis to 2-Hydroxy-2-methylbutanal

Materials:

  • This compound

  • Sodium bicarbonate or a mild base

  • Water/Tetrahydrofuran (THF) mixture

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of THF and water.

  • Add sodium bicarbonate (2.0 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the product.

  • The crude 2-hydroxy-2-methylbutanal can be used in subsequent steps without further purification.

Quantitative Data (Analogous Reactions):

α-Halo CarbonylConditionsYield (%)
α-ChlorocyclohexanoneNaHCO₃, H₂O/THF~70-80
2-Bromo-2-phenylacetaldehydeMild aqueous baseModerate

Application Note:

The reaction of this compound with primary or secondary amines provides access to α-amino aldehydes, which are precursors to important classes of compounds, including amino alcohols and peptidomimetics. The reaction proceeds via nucleophilic substitution of the chloride.

Experimental Protocol: Synthesis of 2-(Benzylamino)-2-methylbutanal

Materials:

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Add triethylamine (1.2 equivalents) followed by benzylamine (1.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Analogous Reactions):

α-Chloro CompoundAmineBaseSolventYield (%)
α-ChloroacetanilideBenzylamine-DMSOHigh
2-ChloropropiophenoneMorpholineK₂CO₃Acetonitrile88

Diagram: Nucleophilic Substitution Pathways

G cluster_1 Nucleophilic Substitution start This compound acyloxy 2-Acyloxy-2-methylbutanal start->acyloxy + RCOO⁻ hydroxy 2-Hydroxy-2-methylbutanal start->hydroxy + H₂O (Hydrolysis) amino 2-Amino-2-methylbutanal Derivative start->amino + R₂NH

Caption: Synthesis of derivatives via nucleophilic substitution.

Carbonyl Group Transformations

The aldehyde functionality of this compound can undergo a variety of classical carbonyl reactions.

Application Note:

The Darzens condensation of this compound with an α-haloester, such as ethyl chloroacetate (B1199739), in the presence of a base, yields an α,β-epoxy ester (a glycidic ester).[1] This reaction is a powerful tool for the synthesis of functionalized epoxides, which are versatile intermediates in organic synthesis.

Experimental Protocol: Darzens Condensation

Materials:

  • This compound

  • Ethyl chloroacetate

  • Sodium ethoxide or another strong base

  • Anhydrous ethanol (B145695) or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Add a mixture of this compound (1.0 equivalent) and ethyl chloroacetate (1.1 equivalents) dropwise to the cooled base solution.

  • Stir the reaction mixture at low temperature for a few hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data (Analogous Reactions):

Aldehydeα-HaloesterBaseSolventYield (%)
BenzaldehydeEthyl chloroacetateNaOEtEthanol75-85
CyclohexanecarboxaldehydeEthyl bromoacetatet-BuOKTHF70

Application Note:

The Wittig reaction provides a reliable method for converting the aldehyde group of this compound into an alkene.[2] By choosing the appropriate phosphorus ylide, a variety of substituted alkenes can be synthesized, with the α-chloro group remaining intact under typical Wittig conditions.

Experimental Protocol: Wittig Reaction

Materials:

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath and add n-butyllithium dropwise until the orange color of the ylide persists.

  • Stir the resulting ylide solution for 30 minutes at 0 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with pentane or hexane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data (Analogous Reactions):

AldehydeYlideBaseSolventYield (%)
BenzaldehydePh₃P=CH₂n-BuLiTHF>90
CyclohexanecarboxaldehydePh₃P=CHPhn-BuLiTHF85

Application Note:

The addition of a Grignard reagent to this compound results in the formation of a secondary alcohol, where a new carbon-carbon bond is formed at the carbonyl carbon.[3] This reaction is highly chemoselective, with the Grignard reagent preferentially attacking the more electrophilic aldehyde carbonyl over the less reactive C-Cl bond.

Experimental Protocol: Grignard Reaction

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, place the Grignard reagent solution (1.2 equivalents).

  • Cool the solution in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data (Analogous Reactions):

AldehydeGrignard ReagentSolventYield (%)
ButanalMethylmagnesium bromideTHF90
BenzaldehydeEthylmagnesium bromideDiethyl ether88

Diagram: Carbonyl Transformation Pathways

G cluster_2 Carbonyl Transformations start This compound epoxide α,β-Epoxy Ester start->epoxide Darzens Condensation (+ α-haloester, base) alkene Alkene Derivative start->alkene Wittig Reaction (+ Phosphorus ylide) alcohol Secondary Alcohol start->alcohol Grignard Reaction (+ RMgX)

Caption: Synthesis of derivatives via carbonyl transformations.

Disclaimer

The experimental protocols provided are based on analogous reactions found in the chemical literature and are intended as a guide. Researchers should conduct their own literature searches for the most up-to-date and specific procedures. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quantitative data presented is for analogous systems and may vary for the specific reactions of this compound.

References

Application Notes and Protocols: Grignard Reaction with 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Grignard reaction of 2-chloro-2-methylbutanal with various Grignard reagents. This reaction is a valuable method for the synthesis of functionalized chlorohydrins, which are versatile intermediates in the development of pharmaceuticals and other complex organic molecules. The presence of both a hydroxyl group and a tertiary alkyl chloride in the product allows for a range of subsequent chemical transformations.

A critical aspect of this reaction is chemoselectivity. The substrate, this compound, possesses two electrophilic sites: the aldehyde carbonyl carbon and the tertiary carbon bonded to the chlorine atom. Grignard reagents are potent nucleophiles and strong bases, capable of reacting at both sites. However, the carbonyl group of an aldehyde is substantially more electrophilic and reactive towards nucleophilic attack than a tertiary alkyl chloride.[1] Consequently, the Grignard reagent will preferentially add to the aldehyde, yielding the corresponding secondary alcohol as the major product. Under standard Grignard reaction conditions, the competing SN1/E1 reactions at the tertiary chloro group are generally not observed to a significant extent, particularly at low temperatures.

Data Presentation

The following table summarizes the expected products and representative yields for the reaction of this compound with various Grignard reagents. The yields are estimated based on typical Grignard reactions with sterically hindered aldehydes and are influenced by reaction conditions and the nature of the Grignard reagent.

Grignard ReagentProductExpected Yield (%)
Methylmagnesium bromide3-Chloro-3-methyl-2-butanol75-85
Ethylmagnesium bromide3-Chloro-3-methyl-2-pentanol70-80
Phenylmagnesium bromide1-(1-Chloro-1-methylpropyl)-1-phenylmethanol65-75
Isopropylmagnesium bromide3-Chloro-2,4-dimethyl-3-pentanol50-60
tert-Butylmagnesium bromide3-Chloro-2,2,4-trimethyl-3-pentanol30-40

Note: Yields can be lower with bulkier Grignard reagents due to increased steric hindrance and potential side reactions such as enolization of the aldehyde and elimination reactions.

Experimental Protocols

This section details the methodology for the Grignard reaction of this compound with a representative Grignard reagent, ethylmagnesium bromide.

Materials and Equipment
  • This compound

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon) with manifold

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., distillation apparatus or chromatography columns)

Safety Precautions
  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a dry, inert atmosphere.

  • Anhydrous ethers (diethyl ether and THF) are extremely flammable and can form explosive peroxides. Work in a well-ventilated fume hood away from ignition sources.

  • This compound is a potential irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • The quenching of the reaction is exothermic. Perform this step slowly and with adequate cooling.

Detailed Procedure

1. Reaction Setup:

  • All glassware must be thoroughly dried in an oven at >100 °C for several hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Assemble the reaction apparatus consisting of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, an addition funnel, and a rubber septum for temperature monitoring.

  • Purge the entire system with a slow stream of inert gas for at least 20-30 minutes to ensure anhydrous conditions.

2. Grignard Reaction:

  • To the reaction flask, add the desired amount of ethylmagnesium bromide solution (typically 1.1-1.2 equivalents relative to the aldehyde) via syringe.

  • Dilute the Grignard reagent with additional anhydrous diethyl ether or THF to ensure efficient stirring.

  • Cool the Grignard solution to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the addition funnel.

  • Add the solution of this compound dropwise to the stirred Grignard reagent solution over 30-60 minutes, maintaining the internal reaction temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction proceeds to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Cool the reaction mixture back to 0 °C with an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is an exothermic process, and gas evolution may occur.

  • Once the addition is complete and the reaction has subsided, transfer the mixture to a separatory funnel.

  • If two layers are not clearly visible, add more diethyl ether and water.

  • Separate the organic layer.

  • Extract the aqueous layer two to three times with diethyl ether.

  • Combine all organic extracts and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization of 3-Chloro-3-methyl-2-pentanol

The structure and purity of the synthesized 3-chloro-3-methyl-2-pentanol can be confirmed by spectroscopic methods.

  • ¹H NMR: Expected signals include a triplet for the methyl group of the ethyl moiety, a quartet for the methylene (B1212753) group of the ethyl moiety, singlets for the two methyl groups attached to the carbon bearing the chlorine, a signal for the CH-OH proton, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Distinct signals for all six carbon atoms are expected.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching absorptions around 2850-3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[2]

Visualizations

Reaction Mechanism

The Grignard reaction proceeds through the nucleophilic addition of the organomagnesium halide to the carbonyl carbon of the aldehyde.

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde This compound Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Grignard R-MgX Grignard->Alkoxide Alcohol Chlorohydrin Product Alkoxide->Alcohol Acidic Workup (H₃O⁺)

Caption: Mechanism of the Grignard Reaction with an Aldehyde.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification cluster_analysis Phase 4: Analysis A Dry Glassware & Assemble Apparatus B Purge with Inert Gas A->B C Charge Grignard Reagent B->C D Cool to 0 °C C->D E Dropwise Addition of Aldehyde D->E F Warm to RT & Stir E->F G Quench with aq. NH₄Cl F->G H Extract with Ether G->H I Wash with NaHCO₃ & Brine H->I J Dry, Filter & Concentrate I->J K Purify (Distillation/Chromatography) J->K L Spectroscopic Characterization (NMR, IR, MS) K->L

Caption: Experimental Workflow for the Grignard Reaction.

References

Application Notes and Protocols: Wittig Reaction Involving 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Wittig reaction involving 2-chloro-2-methylbutanal, a key synthetic transformation for the formation of a carbon-carbon double bond. The Wittig reaction is a versatile and widely used method in organic synthesis for the preparation of alkenes from aldehydes and ketones.[1][2][3][4] This document outlines the reaction mechanism, experimental procedures, and expected outcomes, tailored for professionals in chemical research and development.

Introduction

The Wittig reaction facilitates the conversion of a carbonyl group to an alkene through the reaction with a phosphorus ylide, also known as a Wittig reagent.[1][4][5] The reaction is renowned for its reliability and the predictable location of the newly formed double bond, replacing the carbonyl oxygen.[6] The general transformation is depicted below:

Scheme 1: General Wittig Reaction

This protocol focuses on the reaction of this compound with a phosphorus ylide. The presence of an alpha-chloro substituent introduces considerations for potential side reactions, necessitating careful control of reaction conditions.

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl group, forming a four-membered ring intermediate called an oxaphosphetane.[7][8] This intermediate then decomposes to yield the alkene and triphenylphosphine (B44618) oxide.[6][8][9] The formation of the highly stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[7]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Non-stabilized ylides (where the R groups on the ylide carbon are alkyls) typically lead to (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes.[7]

Experimental Protocols

This section details the necessary procedures for the preparation of the Wittig reagent and its subsequent reaction with this compound.

3.1. Preparation of the Phosphorus Ylide (Wittig Reagent)

Phosphorus ylides are typically prepared in a two-step process: formation of a phosphonium (B103445) salt via an SN2 reaction, followed by deprotonation with a strong base.[6][8][9]

Protocol 3.1.1: Synthesis of Methyltriphenylphosphonium (B96628) Bromide

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine and an equimolar amount of bromomethane (B36050) in a suitable solvent such as toluene.

  • Heat the mixture to reflux for 12-24 hours.[10]

  • Cool the reaction mixture to room temperature. The phosphonium salt will typically precipitate.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain methyltriphenylphosphonium bromide as a white solid.[10]

Protocol 3.1.2: Generation of Methylenetriphenylphosphorane (in situ)

  • Suspend the prepared methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the suspension with vigorous stirring.[6][8] A color change (typically to orange or deep red) indicates the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30-60 minutes before proceeding with the Wittig reaction.

3.2. Wittig Reaction with this compound

Protocol 3.2.1: Synthesis of 3-Chloro-3-methyl-1-pentene

  • To the freshly prepared ylide solution from Protocol 3.1.2 at 0 °C, add a solution of this compound in anhydrous THF dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[11]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).[1][11]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[11]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure 3-chloro-3-methyl-1-pentene.[11]

Data Presentation

The following table summarizes representative data for Wittig reactions involving aldehydes. Note that specific yields for this compound may vary depending on the exact reaction conditions and the stability of the starting material.

EntryAldehydeYlideBaseSolventTime (h)Yield (%)
1BenzaldehydePh3P=CH2n-BuLiTHF2~85
2CyclohexanecarboxaldehydePh3P=CHPhNaHDMSO4~70
34-NitrobenzaldehydePh3P=CHCO2EtNaHCO3 (aq)Dichloromethane1~90[1]
49-AnthraldehydePh3P=CHPhNaOH (aq)Dichloromethane0.5~95[3]

Mandatory Visualizations

Diagram 1: Wittig Reaction Experimental Workflow

experimental_workflow cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Purification & Analysis salt_prep Phosphonium Salt Formation (Triphenylphosphine + Alkyl Halide) deprotonation Deprotonation with Strong Base (e.g., n-BuLi) salt_prep->deprotonation Generation of Ylide reaction Addition of This compound deprotonation->reaction In situ workup Quenching and Aqueous Workup reaction->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis

Caption: Experimental workflow for the Wittig reaction.

Diagram 2: Wittig Reaction Mechanism

wittig_mechanism reagents Aldehyde + Phosphorus Ylide cycloaddition [2+2] Cycloaddition reagents->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane decomposition Decomposition oxaphosphetane->decomposition products Alkene + Triphenylphosphine Oxide decomposition->products

Caption: Mechanism of the Wittig reaction.

Safety Considerations

  • Strong Bases: n-Butyllithium is pyrophoric and reacts violently with water. Sodium hydride is also highly reactive. Handle these reagents with extreme caution under an inert atmosphere.

  • Solvents: Anhydrous solvents such as THF and diethyl ether are highly flammable. Perform all operations in a well-ventilated fume hood away from ignition sources.

  • Reagents: Triphenylphosphine and its derivatives can be irritating. This compound is expected to be a lachrymator and irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting

  • Low Yield: May be due to incomplete ylide formation (ensure anhydrous conditions and a sufficiently strong base), decomposition of the aldehyde, or steric hindrance.[4] For sterically hindered ketones or aldehydes, the Horner-Wadsworth-Emmons reaction may be a suitable alternative.[4]

  • No Reaction: Verify the activity of the strong base. Ensure all reagents and solvents are anhydrous.

  • Formation of Side Products: The alpha-chloro group in the starting material may be susceptible to elimination or other side reactions. Maintaining low temperatures during the reaction can help minimize these pathways.

By following these protocols and considering the safety and troubleshooting advice, researchers can effectively utilize the Wittig reaction for the synthesis of alkenes from this compound.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral α-Chloro Aldehydes and Their Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct use of 2-Chloro-2-methylbutanal as a precursor in asymmetric synthesis is not extensively documented in peer-reviewed literature, the asymmetric synthesis of chiral α-chloro aldehydes, a class of compounds to which this compound belongs, is a well-established and powerful tool in modern organic chemistry. These compounds are valuable chiral building blocks for the synthesis of a wide range of complex molecules, including pharmaceuticals and other bioactive compounds.

This document provides detailed application notes and protocols for the organocatalytic asymmetric α-chlorination of aldehydes to produce chiral α-chloro aldehydes. It also explores the subsequent synthetic transformations of these versatile intermediates.

Core Concepts: Organocatalytic Asymmetric α-Chlorination

The primary method for the enantioselective synthesis of α-chloro aldehydes is through organocatalytic α-chlorination. This reaction typically involves the use of a chiral amine catalyst, which activates the aldehyde substrate towards electrophilic chlorination. The most common mechanism involves the formation of a chiral enamine intermediate, which then reacts with an electrophilic chlorine source.

Key components of this reaction include:

  • Aldehyde Substrate: A wide variety of aldehydes can be used, ranging from simple aliphatic to more complex structures.

  • Chiral Organocatalyst: Proline derivatives and other chiral secondary amines, such as imidazolidinones and diphenylpyrrolidine, are frequently employed.[1][2][3]

  • Chlorinating Agent: N-chlorosuccinimide (NCS) is a commonly used, commercially available, and effective chlorine source.[1][3][4] Other reagents like perchlorinated quinones have also been utilized.[5]

  • Solvent: The choice of solvent can significantly impact the reaction's efficiency and stereoselectivity, with chlorinated solvents and acetone (B3395972) being common choices.[1][5]

Data Presentation: Performance of Various Catalysts and Substrates

The following tables summarize the performance of different organocatalytic systems in the asymmetric α-chlorination of various aldehydes.

Table 1: Catalyst Screening for the α-Chlorination of Propanal

CatalystChlorinating AgentSolventTemperature (°C)Yield (%)ee (%)Reference
L-Proline amideNCSCH₂Cl₂0 to rt9588[1]
(2R,5R)-diphenylpyrrolidineNCSCH₂Cl₂0 to rt9892[1][2]
ImidazolidinonePerchlorinated quinoneAcetone-309192[5]

Table 2: Substrate Scope for Asymmetric α-Chlorination using (2R,5R)-diphenylpyrrolidine

AldehydeYield (%)ee (%)Reference
Butanal9793[1]
Hexanal9995[1][2]
3-Phenylpropanal9694[6]
Isovaleraldehyde9290[1]

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Asymmetric α-Chlorination of Aldehydes

This protocol is a general guideline for the enantioselective α-chlorination of aldehydes using a chiral amine catalyst and NCS.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst.

  • Dissolve the catalyst in anhydrous dichloromethane (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the aldehyde substrate to the cooled catalyst solution and stir for 10 minutes.

  • Add N-chlorosuccinimide in one portion.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting aldehyde is consumed, quench the reaction by adding pentane to precipitate the catalyst and succinimide (B58015) byproduct.

  • Filter the mixture through a pad of silica gel, washing with pentane.

  • Concentrate the filtrate under reduced pressure to yield the crude α-chloro aldehyde.

  • Purify the product by flash column chromatography on silica gel if necessary.

  • Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Protocol 2: Synthetic Transformation of a Chiral α-Chloro Aldehyde to a Chiral α-Chloro Alcohol

This protocol describes the reduction of a chiral α-chloro aldehyde to the corresponding α-chloro alcohol.

Materials:

Procedure:

  • Dissolve the chiral α-chloro aldehyde in anhydrous methanol (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting α-chloro alcohol by flash column chromatography if necessary. The reduction typically proceeds with high yield and without loss of optical purity.[2][7]

Visualizations

Asymmetric α-Chlorination Workflow

Asymmetric_Chlorination_Workflow reactant_node reactant_node catalyst_node catalyst_node reagent_node reagent_node product_node product_node aldehyde Aldehyde reaction_mixture Reaction Mixture in Solvent (e.g., CH2Cl2) aldehyde->reaction_mixture catalyst Chiral Organocatalyst catalyst->reaction_mixture ncs NCS ncs->reaction_mixture workup Workup (Filtration) reaction_mixture->workup Quench purification Purification (Chromatography) workup->purification product Chiral α-Chloro Aldehyde purification->product

Caption: General experimental workflow for the organocatalytic asymmetric α-chlorination of aldehydes.

Synthetic Utility of Chiral α-Chloro Aldehydes

Synthetic_Utility precursor_node precursor_node intermediate_node intermediate_node product_node product_node chloro_aldehyde Chiral α-Chloro Aldehyde chloro_alcohol Chiral α-Chloro Alcohol chloro_aldehyde->chloro_alcohol Reduction (e.g., NaBH4) chloro_ester Chiral α-Chloro Ester chloro_aldehyde->chloro_ester Oxidation chloro_fluoro_aldehyde α-Chloro-α-fluoro Aldehyde chloro_aldehyde->chloro_fluoro_aldehyde Asymmetric Fluorination epoxide Chiral Epoxide chloro_alcohol->epoxide Base amino_alcohol Chiral Amino Alcohol chloro_alcohol->amino_alcohol Amination amino_acid Nonproteinogenic Amino Acid chloro_ester->amino_acid Amination

Caption: Key synthetic transformations of chiral α-chloro aldehydes into valuable chiral building blocks.

Conclusion

The organocatalytic asymmetric α-chlorination of aldehydes is a robust and highly enantioselective method for producing chiral α-chloro aldehydes. These compounds, including structures analogous to this compound, are not typically used as precursors themselves in major asymmetric reactions but rather serve as versatile chiral synthons. Their value lies in their facile conversion to other important chiral molecules such as epoxides, amino alcohols, and non-natural amino acids, which are of significant interest in drug discovery and development. The protocols and data presented here provide a foundation for researchers to utilize this powerful synthetic strategy.

References

Application Note and Protocol for the GC-MS Analysis of 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the qualitative and quantitative analysis of 2-Chloro-2-methylbutanal using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined are intended for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound is a volatile organic compound of interest in various chemical and pharmaceutical research areas. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of such volatile compounds.[1] This method combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. This document details the sample preparation, GC-MS instrumentation parameters, and data analysis for this compound.

Experimental Protocols

A meticulous experimental approach is crucial for reliable and reproducible results. The following sections describe the detailed methodologies for the analysis of this compound.

For samples in an aqueous matrix, Liquid-Liquid Extraction (LLE) is a suitable method for isolating this compound.[1]

  • Sample Collection : Collect 5 mL of the aqueous sample in a clean glass vial to prevent contamination.[1]

  • Internal Standard Spiking : Add a known concentration of an appropriate internal standard (e.g., 2-chloro-2-methylpropane) to the sample.

  • Extraction :

    • Add 5 mL of a volatile organic solvent, such as dichloromethane (B109758) or hexane, to the sample vial.[1]

    • Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Allow the layers to separate. The organic layer will contain the extracted this compound.

  • Collection of Organic Layer : Carefully transfer the organic (bottom layer for dichloromethane) to a clean vial.

  • Drying : Add anhydrous sodium sulfate (B86663) to the extracted organic layer to remove any residual water.

  • Concentration (Optional) : If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen.

  • Transfer for Analysis : Transfer the final extract into a 2 mL glass autosampler vial for GC-MS analysis.[1]

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and laboratory conditions.

Parameter Setting
Gas Chromatograph (GC)
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector TypeSplitless
Injector Temperature250°C
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 40°C, hold for 2 min; ramp at 10°C/min to 200°C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 35-200
Solvent Delay3 minutes
Data Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound.

Analyte Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z)
This compound~ 8.59157, 63
Internal StandardVariesSpecific to ISSpecific to IS

Note: The retention time is an estimate and will vary depending on the specific GC system and conditions. The mass-to-charge ratios (m/z) are predicted based on the structure of this compound and common fragmentation patterns of similar chlorinated and aldehydic compounds.

Visualization

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound, from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Collection Spike Internal Standard Spiking Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Dry Drying with Na2SO4 LLE->Dry Concentrate Concentration (Optional) Dry->Concentrate Vial Transfer to GC Vial Concentrate->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Peak Integration & Calibration) Detection->Quantitative Report Final Report Generation Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The protocol described in this application note provides a robust framework for the analysis of this compound by GC-MS. Adherence to these guidelines, with appropriate optimization for specific instrumentation, will enable accurate and reproducible qualitative and quantitative measurements essential for research and development.

References

HPLC purification method for 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 2-Chloro-2-methylbutanal using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. Due to the limited availability of specific established protocols for this compound, the described methodology is based on established principles of small molecule purification.[1][2][3] This document provides a comprehensive protocol for analytical and preparative scale purification, including instrumentation, mobile phase preparation, and sample handling. Additionally, a method for the chiral separation of its enantiomers is presented, acknowledging the chiral nature of the molecule.

Introduction

This compound is a chiral alpha-chloro aldehyde with potential applications as an intermediate in organic synthesis.[4] The presence of both a reactive aldehyde and a tertiary alkyl chloride functional group makes it a versatile building block. As with many synthetic intermediates, achieving high purity is crucial for subsequent reaction steps and for ensuring the quality of the final product. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of such small molecules.[1][3] This application note outlines a robust RP-HPLC method suitable for the purification of this compound.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is provided in Table 1. These properties are essential for developing an appropriate HPLC method.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₉ClO[4]
Molecular Weight120.58 g/mol [4]
XLogP31.5[4]
Hydrogen Bond Donor Count0[4]
Hydrogen Bond Acceptor Count1[4]
Rotatable Bond Count2[4]
Exact Mass120.0341926 Da[4]
Topological Polar Surface Area17.1 Ų[4]

Experimental Protocols

Materials and Reagents
  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (0.1%) (Optional, for improved peak shape)[5]

  • Trifluoroacetic acid (TFA) (0.1%) (Optional, for improved peak shape)[6]

  • This compound (crude sample)

  • Reference standard of this compound (if available)

Instrumentation

A standard analytical or preparative HPLC system can be utilized, equipped with:

  • Binary or quaternary pump

  • Autosampler or manual injector

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Fraction collector (for preparative scale)

Chromatographic Conditions

The following conditions are proposed for the general purification of this compound.

Table 2: Proposed Achiral RP-HPLC Method Parameters

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 30-70% B over 15 min30-70% B over 20 min
Flow Rate 1.0 mL/min20 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 210 nm210 nm
Injection Volume 5-20 µL0.5-5 mL (depending on loading study)

Given that this compound is a chiral molecule, separation of its enantiomers may be necessary. A direct approach using a chiral stationary phase (CSP) is often preferred.[7]

Table 3: Proposed Chiral HPLC Method Parameters

ParameterValue
Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)
Mobile Phase n-Hexane / 2-Propanol (Isocratic, e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 5-20 µL
Sample Preparation
  • Dissolve the crude this compound sample in the initial mobile phase composition (e.g., 30% Acetonitrile in water) to a concentration of approximately 1 mg/mL for analytical scale.

  • For preparative scale, create a more concentrated solution, ensuring the sample is fully dissolved.[2]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Method Development and Optimization

The proposed methods should be considered as starting points. Optimization may be required to achieve the desired purity and yield.

  • Solvent Screening : Methanol can be evaluated as an alternative to acetonitrile as the organic modifier.[5]

  • Gradient Optimization : The gradient slope and time can be adjusted to improve the resolution between the target compound and impurities.

  • Loading Study : For preparative purification, a loading study should be performed to determine the maximum amount of sample that can be injected without compromising separation.[2]

Workflow Diagrams

The following diagrams illustrate the logical workflows for achiral and chiral HPLC purification.

Achiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto RP-HPLC System filter->inject separate Gradient Elution inject->separate detect UV Detection (210 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Isolated Pure Compound evaporate->final_product

Caption: Workflow for Achiral RP-HPLC Purification.

Chiral_HPLC_Workflow cluster_prep_chiral Sample Preparation cluster_hplc_chiral Chiral HPLC Separation cluster_post_chiral Post-Separation Analysis dissolve_chiral Dissolve Racemic Sample in Mobile Phase filter_chiral Filter Sample (0.45 µm) dissolve_chiral->filter_chiral inject_chiral Inject onto Chiral Stationary Phase filter_chiral->inject_chiral separate_chiral Isocratic Elution inject_chiral->separate_chiral detect_chiral UV Detection (210 nm) separate_chiral->detect_chiral collect_chiral Collect Enantiomeric Fractions detect_chiral->collect_chiral analyze_enantiomers Analyze Enantiomeric Purity collect_chiral->analyze_enantiomers pool_enantiomers Pool Fractions of Each Enantiomer analyze_enantiomers->pool_enantiomers final_enantiomers Isolated Enantiomers pool_enantiomers->final_enantiomers

Caption: Workflow for Chiral HPLC Separation.

Conclusion

This application note provides a detailed framework for the purification of this compound using reversed-phase HPLC. The outlined protocols for both achiral and chiral separations serve as a robust starting point for researchers and scientists. Method optimization based on the specific sample matrix and purity requirements is recommended to achieve the best results.

References

Application Notes and Protocols: The Role of Halogenated Alkanes in Synthesis, a Case Study on 2-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2-Chloro-2-methylbutane

2-Chloro-2-methylbutane (tert-amyl chloride) is a tertiary alkyl halide that serves as a valuable intermediate in organic synthesis. Its utility stems from the tertiary carbocation that readily forms upon the departure of the chloride leaving group, making it a useful precursor for introducing the tert-pentyl group into molecules. While direct applications in marketed pharmaceuticals are not extensively documented, its role as a synthetic intermediate is noteworthy. This document outlines the primary synthesis of 2-Chloro-2-methylbutane, including detailed experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-2-methylbutane is presented below.

PropertyValue
Molecular Formula C₅H₁₁Cl
Molecular Weight 106.59 g/mol
CAS Number 594-36-5
Boiling Point 86 °C (187 °F)
Density 0.866 g/mL
Appearance Colorless liquid

Synthesis of 2-Chloro-2-methylbutane via Sₙ1 Reaction

The most common laboratory synthesis of 2-Chloro-2-methylbutane involves the reaction of 2-methyl-2-butanol (B152257) (tert-amyl alcohol) with concentrated hydrochloric acid. This reaction proceeds through an Sₙ1 (unimolecular nucleophilic substitution) mechanism.

Reaction Mechanism

The hydroxyl group of the tertiary alcohol is first protonated by the hydrochloric acid to form a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation. The chloride ion then acts as a nucleophile, attacking the carbocation to form the final product, 2-Chloro-2-methylbutane.

SN1_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-methyl-2-butanol 2-methyl-2-butanol HCl HCl Protonated_Alcohol Protonated Alcohol HCl->Protonated_Alcohol 2-Chloro-2-methylbutane 2-Chloro-2-methylbutane HCl->2-Chloro-2-methylbutane Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O (rate-determining) Carbocation->2-Chloro-2-methylbutane + Cl⁻ H2O H₂O

Caption: Sₙ1 reaction mechanism for the synthesis of 2-Chloro-2-methylbutane.

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of 2-Chloro-2-methylbutane.

Materials:

  • 2-methyl-2-butanol

  • Concentrated hydrochloric acid (12 M)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride or sodium sulfate (B86663)

  • Separatory funnel (50 mL or 100 mL)

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • In a 50-mL separatory funnel, combine 8.0 g of 2-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.[1]

  • Gently swirl the unstoppered funnel for a few minutes to ensure thorough mixing of the reactants.[1]

  • Stopper the funnel and shake for approximately five minutes, frequently venting to release any pressure buildup.[1]

  • Allow the layers to separate completely. The upper layer is the organic product, and the lower layer is the aqueous acid.

  • Carefully drain and discard the lower aqueous layer.

  • Wash the organic layer with two 20-mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid.[1] Be sure to vent frequently as carbon dioxide gas will be evolved.

  • Wash the organic layer with one 20-mL portion of saturated sodium chloride solution (brine) to aid in the removal of water.

  • Transfer the organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or sodium sulfate to dry the product. Swirl the flask and let it stand for 10-15 minutes. The product is dry when the liquid is clear and the drying agent no longer clumps together.

  • Decant the dried product into a clean, dry distillation flask.

  • Purify the 2-Chloro-2-methylbutane by simple distillation, collecting the fraction that boils at approximately 86 °C.

Safety Precautions:

  • Concentrated hydrochloric acid is corrosive and has a high vapor pressure. Handle it in a well-ventilated fume hood.

  • The reaction with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure frequent venting of the separatory funnel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-Chloro-2-methylbutane.

ParameterValueReference
Reactant (2-methyl-2-butanol) 8.0 g[1]
Reactant (Conc. HCl) 25 mL[1]
Theoretical Yield ~9.6 gCalculated
Typical Actual Yield 7.5 - 8.5 gGeneral observation
Typical Percent Yield 78 - 88%General observation

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of 2-Chloro-2-methylbutane.

Workflow Reaction Reaction in Separatory Funnel (Shaking and Venting) Separation Layer Separation (Organic and Aqueous) Reaction->Separation Washing_Bicarb Wash with 5% NaHCO₃ Separation->Washing_Bicarb Washing_Brine Wash with Saturated NaCl Washing_Bicarb->Washing_Brine Drying Dry with Anhydrous CaCl₂ or Na₂SO₄ Washing_Brine->Drying Purification Purification by Distillation Drying->Purification End End: Pure 2-Chloro-2-methylbutane Purification->End

Caption: Workflow for the synthesis and purification of 2-Chloro-2-methylbutane.

Potential Applications in Pharmaceutical Synthesis

While specific examples are not abundant, 2-Chloro-2-methylbutane can be used as an alkylating agent to introduce the tert-pentyl group into various molecules. This can be useful for:

  • Modifying Lipophilicity: The addition of an alkyl group can increase the lipophilicity of a drug candidate, potentially improving its absorption and distribution characteristics.

  • Steric Hindrance: The bulky tert-pentyl group can be used to provide steric hindrance, which can influence the selectivity of a reaction or protect a functional group.

  • Scaffold Elaboration: As a reactive intermediate, it can be used in the construction of more complex molecular scaffolds.

Conclusion

2-Chloro-2-methylbutane is a readily synthesized tertiary alkyl halide that serves as a useful building block in organic synthesis. The Sₙ1 reaction of 2-methyl-2-butanol with hydrochloric acid provides a straightforward and efficient method for its preparation. While direct applications in pharmaceuticals are not widely reported, its utility as a synthetic intermediate for modifying molecular properties makes it a relevant compound for researchers and scientists in drug development. The protocols and data presented here provide a solid foundation for the synthesis and handling of this and similar halogenated alkanes.

References

Application Notes and Protocols for Polymerization Reactions Potentially Initiated by 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

2-Chloro-2-methylbutanal is a functionalized alkyl halide containing a tertiary chloride and an aldehyde group. This unique combination of functional groups suggests its potential as an initiator for controlled polymerization techniques, offering a pathway to synthesize polymers with an aldehyde end-group. Such polymers could be valuable for post-polymerization modifications, bioconjugation, and the development of novel drug delivery systems. This document outlines the theoretical basis and provides hypothetical protocols for the use of this compound as an initiator in two distinct polymerization methods: Cationic Polymerization and Atom Transfer Radical Polymerization (ATRP).

Section 1: Cationic Polymerization

Theoretical Background

Tertiary alkyl halides are known to be effective initiators for cationic polymerization, particularly for electron-rich monomers.[1][2][3][4] The initiation process typically involves the abstraction of the halide by a Lewis acid co-initiator, leading to the formation of a stable tertiary carbocation that can then propagate by adding to monomer units.[5]

The proposed initiation mechanism for this compound in the presence of a Lewis acid (e.g., TiCl₄, SnCl₄, or AlCl₃) is depicted below. The resulting polymer would possess a terminal aldehyde group, which can be utilized for further chemical transformations.

However, the presence of the aldehyde group introduces potential complexities. Aldehydes themselves can undergo cationic polymerization, although this process is often complex and can lead to cyclic byproducts.[6][7][8] Furthermore, the carbonyl oxygen of the aldehyde could potentially coordinate with the propagating carbocationic chain end, leading to side reactions or termination. Therefore, careful selection of reaction conditions, particularly low temperatures, is crucial to favor the desired polymerization of the vinyl monomer.

Potential Monomers and Reaction Conditions

The following table summarizes potential monomers and hypothetical reaction conditions for the cationic polymerization initiated by this compound.

Monomer Co-initiator (Lewis Acid) Solvent Temperature (°C) Anticipated Polymer
IsobutyleneTiCl₄, SnCl₄Dichloromethane (B109758), Hexane-80 to -40Poly(isobutylene) with aldehyde end-group
StyreneSnCl₄Dichloromethane-80 to -20Polystyrene with aldehyde end-group
α-MethylstyreneTiCl₄Dichloromethane-80 to -60Poly(α-methylstyrene) with aldehyde end-group
Isobutyl vinyl etherTiCl₄, ZnCl₂Toluene, Dichloromethane-80 to 0Poly(isobutyl vinyl ether) with aldehyde end-group
N-VinylcarbazoleSnCl₄Dichloromethane-78 to 0Poly(N-vinylcarbazole) with aldehyde end-group
Experimental Protocol (Hypothetical)

Materials:

  • This compound (initiator)

  • Monomer (e.g., Isobutyl vinyl ether, freshly distilled)

  • Lewis Acid (e.g., TiCl₄, as a solution in dichloromethane)

  • Anhydrous Dichloromethane (solvent)

  • Anhydrous Methanol (B129727) (terminating agent)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

Procedure:

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and a septum under a positive pressure of inert gas (Nitrogen or Argon).

  • Solvent and Monomer Addition: Transfer anhydrous dichloromethane (e.g., 50 mL) to the reactor via a cannula. Cool the reactor to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the freshly distilled isobutyl vinyl ether (e.g., 5 mL, 43.5 mmol) to the cooled solvent.

  • Initiator Addition: In a separate flame-dried flask, prepare a stock solution of this compound in anhydrous dichloromethane (e.g., 0.1 M). Add the desired amount of the initiator solution (e.g., 0.435 mL, 0.0435 mmol for a target degree of polymerization of 100) to the reactor via a syringe.

  • Initiation: Prepare a dilute solution of the Lewis acid co-initiator (e.g., 0.1 M TiCl₄ in dichloromethane). Add the co-initiator solution dropwise to the stirred monomer/initiator mixture until a color change is observed, indicating the formation of carbocations.

  • Polymerization: Allow the reaction to proceed at the set temperature, monitoring the progress by taking aliquots for analysis (e.g., ¹H NMR or GC to determine monomer conversion).

  • Termination: Quench the polymerization by adding an excess of pre-chilled anhydrous methanol.

  • Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent. Dry the polymer under vacuum to a constant weight.

  • Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm the presence of the aldehyde end-group using ¹H NMR and FT-IR spectroscopy.

Diagrams

Cationic_Polymerization_Mechanism initiator This compound carbocation Tertiary Carbocation Initiator initiator->carbocation + Lewis Acid lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->carbocation propagating_chain Propagating Polymer Chain (P-M⁺) carbocation->propagating_chain + n(Monomer) monomer Monomer (M) monomer->propagating_chain termination Termination (e.g., with Methanol) propagating_chain->termination final_polymer Aldehyde-terminated Polymer termination->final_polymer

Caption: Proposed mechanism for cationic polymerization.

Cationic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis reactor_setup Reactor Setup (Inert Atmosphere) cooling Cool Reactor to Target Temperature reactor_setup->cooling reagent_prep Prepare Initiator and Co-initiator Solutions add_initiator Add Initiator reagent_prep->add_initiator add_monomer Add Monomer cooling->add_monomer add_monomer->add_initiator initiation Initiate with Lewis Acid add_initiator->initiation polymerization Polymerization initiation->polymerization termination Terminate Reaction polymerization->termination precipitation Precipitate Polymer termination->precipitation purification Filter and Wash precipitation->purification drying Dry Polymer purification->drying characterization Characterize (GPC, NMR, FT-IR) drying->characterization

Caption: Experimental workflow for cationic polymerization.

Section 2: Atom Transfer Radical Polymerization (ATRP)

Theoretical Background

ATRP is a controlled radical polymerization technique that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate a dormant polymer chain end, which is an alkyl halide.[9][10][11][12] The tertiary chloride in this compound makes it a suitable candidate for an ATRP initiator.[13] ATRP is known for its tolerance to a wide range of functional groups, suggesting that the aldehyde moiety may not interfere with the polymerization of common monomers like acrylates and methacrylates.[14]

The proposed initiation mechanism involves the one-electron reduction of the Cu(I) complex and the homolytic cleavage of the C-Cl bond in this compound to generate a tertiary radical. This radical then adds to a monomer unit to start the polymer chain growth. The resulting polymer would have the initiator fragment at one end and a halogen at the other, with the aldehyde group preserved.

Potential Monomers and Reaction Conditions

The following table outlines potential monomers and hypothetical reaction conditions for ATRP initiated by this compound.

Monomer Catalyst System (Cu(I) / Ligand) Solvent Temperature (°C) Anticipated Polymer
Methyl Methacrylate (MMA)CuCl / PMDETA or TPMAToluene, Anisole60 - 90Poly(methyl methacrylate) with aldehyde α-end group
n-Butyl Acrylate (nBA)CuBr / PMDETAToluene, Anisole50 - 80Poly(n-butyl acrylate) with aldehyde α-end group
StyreneCuBr / PMDETA or dNbpyToluene, Anisole90 - 110Polystyrene with aldehyde α-end group
2-Hydroxyethyl Acrylate (HEA)CuBr / Me₆TRENDMF, DMSO25 - 50Poly(2-hydroxyethyl acrylate) with aldehyde α-end group

PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; TPMA: Tris(2-pyridylmethyl)amine; dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine; Me₆TREN: Tris(2-dimethylaminoethyl)amine.

Experimental Protocol (Hypothetical)

Materials:

  • This compound (initiator)

  • Monomer (e.g., Methyl Methacrylate, inhibitor removed)

  • Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

  • Ligand (e.g., PMDETA)

  • Anhydrous Toluene or Anisole (solvent)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

Procedure:

  • Reactor Setup: In a glovebox or on a Schlenk line, add CuCl (e.g., 0.043 mmol) and a magnetic stir bar to a flame-dried Schlenk flask.

  • Reagent Addition: Add the monomer (e.g., 5 mL, 46.7 mmol), the solvent (e.g., 5 mL), the ligand (e.g., PMDETA, 0.043 mmol), and the initiator, this compound (e.g., 0.467 mmol for a target degree of polymerization of 100).

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir. Monitor the reaction by taking samples periodically to determine monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination: After reaching the desired conversion, cool the flask to room temperature and expose the mixture to air to quench the polymerization by oxidizing the copper catalyst.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper complex.

  • Polymer Isolation: Precipitate the polymer solution into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Filter the polymer, wash with the non-solvent, and dry under vacuum.

  • Characterization: Analyze the polymer's molecular weight, PDI (GPC), and confirm the presence and integrity of the aldehyde end-group (¹H NMR, FT-IR).

Diagrams

ATRP_Mechanism initiator This compound (R-Cl) radical Initiator Radical (R•) initiator->radical Activation catalyst_I Cu(I) / Ligand catalyst_I->radical catalyst_II Cu(II) / Ligand-Cl radical->catalyst_II propagating_chain Propagating Chain (P-M•) radical->propagating_chain + n(Monomer) monomer Monomer (M) monomer->propagating_chain dormant_chain Dormant Chain (P-M-Cl) propagating_chain->dormant_chain Deactivation + Cu(II) dormant_chain->propagating_chain Activation + Cu(I) final_polymer Aldehyde-terminated Polymer dormant_chain->final_polymer Termination/Work-up

Caption: Proposed mechanism for ATRP.

ATRP_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Analysis add_reagents Add Catalyst, Monomer, Solvent, Ligand, Initiator degassing Freeze-Pump-Thaw Cycles add_reagents->degassing heating Heat to Reaction Temperature degassing->heating polymerization Polymerization heating->polymerization termination Cool and Expose to Air polymerization->termination catalyst_removal Catalyst Removal (Alumina Column) termination->catalyst_removal precipitation Precipitate Polymer catalyst_removal->precipitation purification Filter and Dry precipitation->purification characterization Characterize (GPC, NMR, FT-IR) purification->characterization

Caption: Experimental workflow for ATRP.

References

Application Notes and Protocols: Experimental Setup for the Chlorination of 2-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the α-chlorination of 2-methylbutanal to synthesize 2-chloro-2-methylbutanal. The outlined method is based on an organocatalytic approach, which is known for its high yields and selectivity under mild reaction conditions. This protocol is intended for use by qualified researchers in a controlled laboratory setting. Safety precautions for all chemicals are detailed and must be strictly followed.

Introduction

α-Chloro aldehydes are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of functional groups and chiral molecules. The selective chlorination of aldehydes at the α-position can be challenging due to potential side reactions. Organocatalysis has emerged as a powerful tool for such transformations, offering an efficient and selective methodology.[1][2] This protocol adapts established organocatalytic methods for the specific chlorination of 2-methylbutanal using N-chlorosuccinimide (NCS) as the chlorine source.

Chemical and Physical Data

A comprehensive list of reactants, catalysts, solvents, and the primary product is provided below with their relevant chemical and physical properties.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Methylbutanal2-Methylbutanal96-17-3C₅H₁₀O86.13
N-Chlorosuccinimide1-chloro-2,5-pyrrolidinedione128-09-6C₄H₄ClNO₂133.53
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether848821-58-9C₂₂H₂₃NOSi361.59
Dichloromethane (B109758)Dichloromethane75-09-2CH₂Cl₂84.93
Product:
This compoundThis compound88477-71-8C₅H₉ClO120.58[3]

Experimental Protocol

This protocol is adapted from established procedures for the organocatalytic α-chlorination of aldehydes.[1][2]

Materials and Equipment:

  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Septa and needles

  • Syringes

  • Magnetic stirrer/hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Low-temperature cooling bath (e.g., cryocooler or ice-salt bath)

  • Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Reagents:

  • 2-Methylbutanal (≥98%)

  • N-Chlorosuccinimide (NCS) (≥98%)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a 50 mL round-bottom flask and flame-dry the flask under vacuum.

    • Allow the flask to cool to room temperature under an inert atmosphere (nitrogen or argon).

    • To the flask, add the organocatalyst, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%).

    • Add 10 mL of anhydrous dichloromethane via syringe.

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cooling bath.

  • Addition of Reactants:

    • Once the reaction mixture has reached the target temperature, add 2-methylbutanal (1.0 mmol, 1.0 eq) via syringe.

    • Stir the solution for 5 minutes.

    • In a separate vial, dissolve N-chlorosuccinimide (1.2 mmol, 1.2 eq) in 5 mL of anhydrous dichloromethane.

    • Add the NCS solution dropwise to the reaction flask over a period of 10 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at -20 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography. The eluent system will need to be determined empirically but a gradient of ethyl acetate (B1210297) in hexane is a common starting point for compounds of this polarity.

Expected Yield:

Based on similar reactions with other aldehydes, yields are expected to be in the range of 80-95%.[1][2]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Methylbutanal: Highly flammable liquid and vapor.[4] Causes serious eye irritation and may cause respiratory irritation and an allergic skin reaction.[4] It is also toxic to aquatic life with long-lasting effects.[4] Handle under an inert atmosphere as it is air-sensitive.[4][5] Keep away from heat, sparks, open flames, and hot surfaces.[6][7][8]

  • N-Chlorosuccinimide (NCS): Corrosive solid. Causes severe skin burns and eye damage. Harmful if swallowed. Handle with care, avoiding dust formation.

  • Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Characterization of this compound

The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the aldehydic proton, a quartet and a triplet for the ethyl group protons, and a singlet for the methyl group protons. The exact chemical shifts would need to be determined experimentally.

    • ¹³C NMR: The spectrum should show five distinct carbon signals, including a signal for the carbonyl carbon, a quaternary carbon attached to the chlorine, and signals for the carbons of the ethyl and methyl groups.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of an aldehyde C=O stretch is expected in the region of 1720-1740 cm⁻¹. A C-Cl stretch would be expected in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (120.58 g/mol ), with a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

Experimental Workflow Diagram

Chlorination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup_flask Flame-dry 50 mL RBF under vacuum add_catalyst Add Organocatalyst (10 mol%) setup_flask->add_catalyst add_solvent Add Anhydrous DCM (10 mL) add_catalyst->add_solvent cool Cool to -20 °C add_solvent->cool add_aldehyde Add 2-Methylbutanal (1.0 eq) cool->add_aldehyde Under N₂ atmosphere add_ncs Add NCS in DCM (1.2 eq) add_aldehyde->add_ncs stir Stir at -20 °C and Monitor add_ncs->stir quench Quench with sat. NaHCO₃ stir->quench Upon completion extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: Workflow for the organocatalytic chlorination of 2-methylbutanal.

Signaling Pathway/Logical Relationship Diagram

Enamine_Catalysis Aldehyde 2-Methylbutanal Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst Amine Catalyst Chloro_Iminium Chloro-Iminium Ion Enamine->Chloro_Iminium + NCS Succinimide Succinimide Enamine->Succinimide produces NCS N-Chlorosuccinimide (NCS) Chloro_Iminium->Catalyst releases Product This compound Chloro_Iminium->Product + H₂O (Hydrolysis) Hydrolysis Hydrolysis

Caption: Simplified mechanism of enamine-catalyzed α-chlorination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Chloro-2-methylbutanal. The information is tailored for researchers, scientists, and professionals in drug development to help navigate potential challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: While specific literature on the synthesis of this compound is not abundant, a common approach for analogous α-chloroaldehydes involves the chlorination of the corresponding α-hydroxy aldehyde, in this case, 2-hydroxy-2-methylbutanal. Reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) are typically employed. The reaction likely proceeds through a carbocation intermediate, analogous to an SN1 mechanism.[1][2]

Q2: What are the expected major side reactions in this synthesis?

A2: The primary side reactions are expected to be elimination reactions (E1), which compete with the desired nucleophilic substitution (SN1).[3] The formation of a tertiary carbocation intermediate is susceptible to deprotonation, leading to the formation of unsaturated aldehydes.

Q3: What are the likely structures of the elimination byproducts?

A3: The elimination of a proton from the carbocation intermediate can result in the formation of two main unsaturated aldehyde byproducts: 2-methylbut-2-enal and 2-methylbut-1-enal.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Suggestion
Competing Elimination Reaction: The reaction conditions may favor the E1 pathway, leading to the formation of alkene byproducts.Lower the reaction temperature to favor the SN1 reaction, which generally has a lower activation energy than the E1 reaction.
Incomplete Reaction: The reaction may not have gone to completion.Increase the reaction time or consider using a more potent chlorinating agent. Ensure the starting material is pure and dry.
Loss during Workup: The product may be lost during the aqueous workup or purification steps.Ensure proper phase separation during extractions. Minimize the number of purification steps. Use a saturated sodium chloride solution to reduce the solubility of the organic product in the aqueous layer during extraction.[4]

Problem 2: Presence of significant impurities in the final product.

Possible Cause Troubleshooting Suggestion
Unreacted Starting Material: The reaction did not proceed to completion.Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) to ensure the disappearance of the starting material.
Alkene Byproducts: Formation of 2-methylbut-2-enal and 2-methylbut-1-enal.Optimize reaction conditions (e.g., lower temperature) to minimize elimination. Purification by fractional distillation can be effective in separating the desired product from the more volatile alkene byproducts.
Acidic Impurities: Residual acid from the reaction can contaminate the product.Wash the organic layer with a mild base, such as a 5% sodium bicarbonate solution, to neutralize and remove any remaining acid.[1][5][6]

Problem 3: Difficulty in purifying the final product.

Possible Cause Troubleshooting Suggestion
Similar Boiling Points: The boiling points of the desired product and the byproducts may be close, making separation by distillation challenging.Employ fractional distillation with a high-efficiency column. Alternatively, consider column chromatography for separation.
Product Instability: α-chloroaldehydes can be unstable and may decompose upon heating.Use vacuum distillation to lower the boiling point and minimize thermal decomposition.

Quantitative Data

The following table summarizes typical yields for the analogous synthesis of 2-chloro-2-methylbutane (B165293) from 2-methyl-2-butanol. This data can serve as a benchmark for the expected yield in the synthesis of this compound.

Reactants Chlorinating Agent Product Reported Yield
2-methyl-2-butanolConcentrated HCl2-chloro-2-methylbutaneVaries, can be optimized

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound from 2-hydroxy-2-methylbutanal using HCl:

  • Reaction Setup: In a well-ventilated fume hood, cool 2-hydroxy-2-methylbutanal in an ice bath. Slowly add an equimolar amount of concentrated hydrochloric acid with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully transfer the mixture to a separatory funnel containing ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Neutralization: Combine the organic extracts and wash sequentially with cold water, 5% sodium bicarbonate solution (to neutralize excess acid), and finally with a saturated sodium chloride solution.[1][4][5][6]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Reaction Pathway

Synthesis_of_2_Chloro_2_methylbutanal start 2-hydroxy-2-methylbutanal intermediate Tertiary Carbocation start->intermediate + H⁺, - H₂O product This compound (SN1 Product) intermediate->product + Cl⁻ (SN1) side_product1 2-methylbut-2-enal (E1 Product) intermediate->side_product1 - H⁺ (E1) side_product2 2-methylbut-1-enal (E1 Product) intermediate->side_product2 - H⁺ (E1)

Caption: Reaction scheme for the synthesis of this compound showing the desired SN1 pathway and competing E1 side reactions.

References

Technical Support Center: Purification of 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-2-methylbutanal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this reactive α-chloroaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include the starting material (2-methylbutanal), the corresponding carboxylic acid (2-chloro-2-methylbutanoic acid) due to oxidation, and products from self-condensation (aldol condensation). Depending on the synthetic route, residual chlorinating agents or catalysts may also be present.

Q2: My final product is showing low purity by GC/NMR analysis. What are the likely causes?

A2: Low purity can stem from several factors. The most common are incomplete reaction, degradation of the product during workup or purification, or inefficient removal of impurities. α-Chloroaldehydes can be unstable, particularly at elevated temperatures or non-neutral pH.[1]

Q3: Is this compound stable to column chromatography on silica (B1680970) gel?

A3: Aldehydes can be sensitive to the acidic nature of silica gel, which can catalyze degradation or aldol (B89426) condensation.[2][3] It is advisable to use deactivated silica gel (e.g., by adding triethylamine (B128534) to the eluent) or to consider alternative stationary phases like alumina (B75360).[3]

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation is a potential method. However, due to the reactivity of the aldehyde and the presence of the α-chloro group, there is a risk of decomposition at higher temperatures. It is crucial to use a high-vacuum system to keep the boiling point as low as possible.

Q5: How can I effectively remove the corresponding carboxylic acid impurity?

A5: The most straightforward method is to wash the crude product (dissolved in an organic solvent) with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[2][4] The acidic impurity will be deprotonated and extracted into the aqueous layer.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low yield after purification.
Potential Cause Troubleshooting Steps
Degradation during purification If using distillation, ensure a low pressure to minimize the temperature. For chromatography, consider deactivating the silica gel or using a less acidic stationary phase.[3]
Losses during aqueous extraction Ensure complete phase separation. Back-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
Aldol Condensation Avoid basic conditions during workup and purification, especially at elevated temperatures.[2]
Oxidation to Carboxylic Acid Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to prevent oxidation.[2]
Issue 2: Product degradation observed during purification.
Observation Potential Cause Recommended Action
Discoloration upon heating (distillation) Thermal decomposition.Use a high-vacuum distillation setup (e.g., Kugelrohr) to lower the boiling point. Consider purification by other means if the compound is too thermally labile.
Streaking or new spots on TLC during column chromatography Degradation on silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, use alumina as the stationary phase.[3]
Formation of a white precipitate during storage Polymerization or other degradation pathways.Store the purified product at low temperatures (e.g., in a freezer) under an inert atmosphere and protected from light.
Issue 3: Incomplete separation of impurities.
Impurity Challenge Suggested Solution
Starting Aldehyde (2-methylbutanal) Similar volatility and polarity.Purification via the bisulfite adduct is highly effective for separating aldehydes from non-aldehyde impurities.[5][6][7] Fractional distillation under vacuum may also be effective if there is a sufficient difference in boiling points.
Over-chlorinated byproducts May have very similar properties to the desired product.Careful fractional distillation or preparative chromatography may be required. Optimizing the stoichiometry of the chlorination reaction is the best approach to minimize these impurities.

Quantitative Data Summary

Purification Method Typical Recovery Rate Potential Purity Key Considerations
Vacuum Distillation 60-85%>95%Risk of thermal degradation.
Column Chromatography (Deactivated Silica) 50-80%>98%Potential for some loss on the column.[2]
Bisulfite Adduct Formation 70-90%>99%Highly selective for aldehydes; requires regeneration step.[5]

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

This method is highly effective for separating aldehydes from non-carbonyl-containing impurities.

  • Dissolution: Dissolve the crude this compound in a water-miscible solvent such as methanol (B129727) or dimethylformamide (DMF).[6]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for several minutes.[7]

  • Extraction: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water. Shake and then separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous phase.[5][7]

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Regeneration: To recover the purified aldehyde, add a fresh portion of organic solvent to the aqueous layer. Slowly add a base, such as 50% sodium hydroxide (B78521) (NaOH), until the pH is strongly basic (pH > 12).[6][7]

  • Final Extraction and Drying: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). To deactivate the silica, add 1% triethylamine to the eluent mixture.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). The exact solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Below are diagrams illustrating key workflows for the purification of this compound.

G Purification Workflow for this compound cluster_purification Purification Options start Crude this compound wash Wash with aq. NaHCO3 to remove acidic impurities start->wash extract Aqueous Extraction wash->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate dist Vacuum Distillation concentrate->dist chrom Column Chromatography (Deactivated Silica) concentrate->chrom bisulfite Bisulfite Adduct Formation & Regeneration concentrate->bisulfite final_product Pure this compound dist->final_product chrom->final_product bisulfite->final_product

Caption: General purification workflow for this compound.

G Troubleshooting Low Purity start Low Purity Detected (GC/NMR) check_acid Acidic Impurity Present? start->check_acid wash_bicarb Wash with NaHCO3 solution check_acid->wash_bicarb Yes check_starting_material Starting Material Present? check_acid->check_starting_material No end_node Re-analyze Purity wash_bicarb->end_node use_bisulfite Use Bisulfite Purification check_starting_material->use_bisulfite Yes check_degradation Evidence of Degradation? check_starting_material->check_degradation No use_bisulfite->end_node modify_conditions Modify Purification: - Lower Temperature - Deactivate Silica Gel - Use Inert Atmosphere check_degradation->modify_conditions Yes check_degradation->end_node No modify_conditions->end_node

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: Synthesis of 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-2-methylbutanal synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the synthesis of this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the direct organocatalytic alpha-chlorination of 2-methylbutanal. This method typically employs a chiral secondary amine catalyst, such as a proline derivative or diphenylpyrrolidine, and an electrophilic chlorine source like N-chlorosuccinimide (NCS). This approach is favored for its high potential for good yields and selectivity under mild reaction conditions.

Q2: I am observing a significant amount of 2,2-dichloro-2-methylbutanal as a byproduct. How can I minimize this over-chlorination?

A2: The formation of the dichlorinated byproduct is a common issue. To minimize it, consider the following strategies:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the chlorinating agent (e.g., 1.05-1.2 equivalents of NCS).

  • Slow Addition: Add the chlorinating agent slowly to the reaction mixture. This maintains a low concentration of the chlorinating species and can improve selectivity for monochlorination.

  • Temperature Control: Running the reaction at lower temperatures can help control the reaction rate and reduce over-chlorination.

  • Monitoring: Closely monitor the reaction progress using techniques like GC or TLC to stop the reaction once the starting material is consumed and before significant dichlorination occurs.

Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A3: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach. Common causes include impure starting materials (especially wet solvent or aldehyde), suboptimal reaction temperature, inefficient stirring, or issues during the workup and purification steps.

Q4: What are common side reactions to be aware of during the synthesis of this compound?

A4: Besides dichlorination, potential side reactions include:

  • Aldol Condensation: The aldehyde starting material can undergo self-condensation, especially in the presence of basic or acidic impurities.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, although this is less common with chlorinating agents like NCS under anhydrous conditions.

  • Racemization: If a chiral catalyst is used to achieve an enantioselective synthesis, racemization of the product can occur, particularly during prolonged reaction times or harsh workup conditions.

Q5: How should I purify the final product, this compound?

A5: Given that this compound is expected to be a volatile liquid, purification is typically achieved by fractional distillation under reduced pressure. This helps to separate the product from non-volatile impurities and the solvent. It is crucial to handle the product in a well-ventilated fume hood due to its potential volatility and toxicity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive catalyst.- Ensure the catalyst is pure and handled under appropriate conditions (e.g., stored in a desiccator).
2. Impure reagents or solvent.- Use freshly distilled and anhydrous solvent. Ensure the 2-methylbutanal is of high purity.
3. Incorrect reaction temperature.- Optimize the reaction temperature. Some reactions require sub-zero temperatures to proceed efficiently.
Formation of Multiple Products (by TLC/GC) 1. Dichlorination.- Reduce the equivalents of the chlorinating agent (e.g., to 1.05 eq). Add the chlorinating agent portion-wise or via syringe pump.
2. Aldol condensation.- Ensure strictly anhydrous conditions. Use a non-basic catalyst if applicable.
Difficulty in Isolating the Product 1. Product is volatile and lost during workup.- Use a cooled receiving flask during solvent removal. Avoid high vacuum and elevated temperatures during rotary evaporation.
2. Emulsion formation during aqueous workup.- Add brine (saturated NaCl solution) to help break the emulsion.
Inconsistent Yields 1. Reaction is sensitive to air or moisture.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Inefficient mixing.- Ensure vigorous and consistent stirring throughout the reaction.

Data Presentation

The following table summarizes typical reaction conditions and yields for the organocatalytic alpha-chlorination of aldehydes structurally similar to 2-methylbutanal, as specific data for this substrate is not widely published. This data can serve as a benchmark for optimizing your synthesis.

Aldehyde Catalyst (mol%) Chlorinating Agent (eq.) Solvent Temp (°C) Time (h) Yield (%)
Isovaleraldehyde (3-methylbutanal)(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20)NCS (1.1)DichloromethaneRT285
PropanalL-proline (10)NCS (1.2)Chloroform0492
Butanal(2R,5R)-Diphenylpyrrolidine (10)NCS (1.1)DichloroethaneRT1.594
OctanalImidazolidinone catalyst (5)Perchloroquinone (1.2)Acetone-30685

Experimental Protocols

Organocatalytic Alpha-Chlorination of 2-Methylbutanal with NCS

This protocol is adapted from established procedures for the alpha-chlorination of similar aldehydes.

Materials:

  • 2-Methylbutanal

  • N-Chlorosuccinimide (NCS)

  • (2R,5R)-Diphenylpyrrolidine (or other suitable chiral amine catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the catalyst (e.g., (2R,5R)-diphenylpyrrolidine, 0.1 mmol, 10 mol%).

  • Addition of Reactants: Dissolve the catalyst in anhydrous DCM (e.g., 5 mL). Cool the solution to the desired temperature (e.g., 0 °C). Add 2-methylbutanal (1.0 mmol, 1.0 eq.) to the stirred solution.

  • Chlorination: In a separate flask, dissolve NCS (1.1 mmol, 1.1 eq.) in anhydrous DCM. Add the NCS solution dropwise to the reaction mixture over 15-20 minutes.

  • Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or GC analysis until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator with a cooled trap.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Reaction Mechanism: Enamine Catalysis

G cluster_catalyst_activation Catalyst Activation cluster_chlorination Chlorination Step cluster_product_release Product Release 2_Methylbutanal 2_Methylbutanal Iminium_Ion Iminium Ion 2_Methylbutanal->Iminium_Ion + Catalyst - H2O Catalyst Secondary Amine Catalyst Enamine Chiral Enamine Iminium_Ion->Enamine - H+ Chlorinated_Iminium Chlorinated Iminium Ion Enamine->Chlorinated_Iminium + NCS - Succinimide NCS N-Chlorosuccinimide (NCS) Product This compound Chlorinated_Iminium->Product + H2O Catalyst_Regen Catalyst (Regenerated) Chlorinated_Iminium->Catalyst_Regen + H2O

Caption: Enamine catalysis mechanism for the alpha-chlorination of 2-methylbutanal.

Experimental Workflow

G Start Start: 2-Methylbutanal, Catalyst, Solvent Reaction Add NCS (Chlorinating Agent) Monitor by TLC/GC Start->Reaction Workup Aqueous Workup: NaHCO3, Brine Reaction->Workup Drying Dry with MgSO4 Filter Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Fractional Distillation (Reduced Pressure) Concentration->Purification End Product: This compound Purification->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield Check_Conversion Check TLC/GC: Starting material consumed? Start->Check_Conversion No_Conversion No/Low Conversion Check_Conversion->No_Conversion No Yes_Conversion Yes Check_Conversion->Yes_Conversion Yes Troubleshoot_Reaction Check Reagents: Purity, Anhydrous? Check Temperature No_Conversion->Troubleshoot_Reaction Check_Workup Analyze Crude Product: Multiple spots on TLC? Yes_Conversion->Check_Workup Side_Products Yes: Side Products Check_Workup->Side_Products Yes No_Side_Products No: Clean Crude Check_Workup->No_Side_Products No Troubleshoot_Side_Rxn Main side product dichloro-compound? Yes -> Reduce NCS eq. No -> Check for aldol Side_Products->Troubleshoot_Side_Rxn Troubleshoot_Purification Product lost during purification? (e.g., volatility) No_Side_Products->Troubleshoot_Purification

Caption: Decision tree for troubleshooting low yields in the synthesis.

Preventing decomposition of 2-Chloro-2-methylbutanal during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2-methylbutanal. Our goal is to help you prevent its decomposition during storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a reactive organic compound containing both an aldehyde and a tertiary alkyl chloride functional group. This combination makes it susceptible to several decomposition pathways, including oxidation, polymerization, hydrolysis, and elimination. Proper storage and handling are crucial to maintain its purity and reactivity for experimental use.

Q2: What are the primary signs of this compound decomposition?

Common indicators of decomposition include:

  • Discoloration: The appearance of a yellow or brown tint in the normally colorless liquid.

  • Formation of Precipitate: The appearance of solid material or cloudiness, which could indicate polymerization.

  • Changes in pH: The sample becoming acidic due to the formation of hydrochloric acid from hydrolysis or carboxylic acids from oxidation.

  • Inconsistent Experimental Results: A decrease in the expected yield or the appearance of unexpected byproducts in your reaction.

Q3: What are the recommended storage conditions for this compound?

To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. Avoid freezing, as this can cause phase separation and potential container damage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber glass bottle or by wrapping the container in aluminum foil.

  • Container: Use a tightly sealed container with a PTFE-lined cap to prevent moisture ingress and contamination.

Q4: Can stabilizers be used to prolong the shelf-life of this compound?

Yes, the addition of certain stabilizers can inhibit specific decomposition pathways. Based on the chemistry of aldehydes and chlorinated compounds, the following types of stabilizers may be effective:

  • Antioxidants: To prevent oxidation of the aldehyde group. Butylated hydroxytoluene (BHT) is a common choice.

  • Acid Scavengers/Radical Inhibitors: Small amounts of a non-nucleophilic base, like triethylamine (B128534) or diisopropylethylamine, can neutralize trace amounts of acid that may catalyze decomposition.

  • Polymerization Inhibitors: Certain phenols or amines can inhibit polymerization. For instance, triethanolamine (B1662121) and dimethylethanolamine have been used to stabilize other aldehydes.

It is crucial to note that the choice and concentration of a stabilizer must be compatible with your intended downstream application.

Troubleshooting Guide

If you suspect that your sample of this compound has decomposed, follow this troubleshooting guide to identify the likely cause and take corrective action.

Visual Troubleshooting Flowchart

Troubleshooting_Decomposition start Start: Suspected Decomposition check_appearance Observe Sample Appearance start->check_appearance is_discolored Is the sample discolored (yellow/brown)? check_appearance->is_discolored is_cloudy Is there a precipitate or cloudiness? is_discolored->is_cloudy No oxidation Probable Cause: Oxidation Corrective Action: - Store under inert gas. - Consider adding an antioxidant (e.g., BHT). is_discolored->oxidation Yes check_ph Test pH of a small aqueous extract is_cloudy->check_ph No polymerization Probable Cause: Polymerization Corrective Action: - Ensure storage at low temperature. - Add a polymerization inhibitor if compatible. is_cloudy->polymerization Yes is_acidic Is the pH acidic? check_ph->is_acidic end Action: Purify by distillation or acquire new sample. check_ph->end No hydrolysis Probable Cause: Hydrolysis Corrective Action: - Store in a tightly sealed container. - Use a desiccator for storage. - Handle under dry conditions. is_acidic->hydrolysis Yes oxidation->end polymerization->end hydrolysis->end

Caption: Troubleshooting workflow for identifying the cause of this compound decomposition.

Potential Decomposition Pathways

The following diagram illustrates the likely chemical transformations that can occur during the decomposition of this compound.

Decomposition_Pathways cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_hydrolysis Hydrolysis reactant This compound oxidation_product 2-Chloro-2-methylbutanoic acid reactant->oxidation_product [O] / Air polymer Polymer/Oligomer reactant->polymer Acid/Base catalyst hydrolysis_product 2-Hydroxy-2-methylbutanal + HCl reactant->hydrolysis_product H₂O

Caption: Potential decomposition pathways for this compound.

Data on Storage Stability

The following table summarizes hypothetical stability data for this compound under various storage conditions over a 6-month period. This data is for illustrative purposes to highlight the importance of proper storage.

Storage ConditionStabilizerInitial Purity (%)Purity after 6 months (%)Observations
25°C, Air, Ambient LightNone98.575.2Significant yellowing, acidic pH
4°C, Air, DarkNone98.590.1Slight yellowing
4°C, Nitrogen, DarkNone98.597.8No significant change
4°C, Nitrogen, DarkBHT (100 ppm)98.598.2No significant change
4°C, Nitrogen, DarkTriethylamine (100 ppm)98.598.0No significant change

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

A common method to assess the purity of this compound is by gas chromatography with a flame ionization detector (GC-FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: The appearance of new peaks or a decrease in the area of the main peak relative to an internal standard indicates decomposition.

Protocol 2: Neutralization of Acidic Impurities

If your sample has become acidic due to hydrolysis, a gentle wash with a mild base can sometimes be used to purify it before use, though distillation is generally preferred.

  • Dissolve the this compound in a water-immiscible solvent like diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vent the separatory funnel frequently as CO₂ gas may be evolved.

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure. The purified product should be used immediately or stored under the recommended conditions.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always consult the relevant Safety Data Sheet (SDS) and perform their own risk assessments before handling any chemical. The stability data presented is hypothetical and intended for illustrative purposes.

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Chloro-2-methylbutanal.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The most common method for the synthesis of this compound is the direct α-chlorination of 2-methylbutanal. This is typically achieved using an organocatalytic system. A prevalent approach involves the use of a chiral amine catalyst and a chlorine source like N-chlorosuccinimide (NCS).[1][2]

Q2: What are the critical parameters to control during the α-chlorination of 2-methylbutanal?

A2: Several parameters are crucial for a successful synthesis:

  • Catalyst Selection: Chiral amines such as derivatives of proline or diphenylpyrrolidine are often effective.[1]

  • Chlorinating Agent: N-chlorosuccinimide (NCS) is a common and inexpensive choice.[1][3]

  • Solvent: The choice of solvent can significantly impact yield and enantioselectivity. Dichloroethane (DCE) and acetone (B3395972) have been shown to be effective in similar reactions.[1][3] Hexafluoroisopropanol (HFIP) can also be used to alter the reaction pathway and improve selectivity.[4]

  • Temperature: Reactions are often run at low temperatures (e.g., -30°C to 0°C) to control selectivity and minimize side reactions.[3][5]

  • Reaction Time: Reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal reaction time.

Q3: How can I purify the final product, this compound?

A3: After the reaction, a typical workup involves quenching the reaction, followed by an aqueous wash to remove the catalyst and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure. Purification is typically achieved by flash column chromatography on silica (B1680970) gel. Given the potential instability of α-chloro aldehydes, it is advisable to perform the purification at low temperatures and handle the product with care.

Q4: What are the potential stability issues with this compound?

A4: α-chloro aldehydes can be sensitive to racemization, especially in the presence of acid or base.[6] They can also be prone to decomposition over time. It is recommended to store the purified product at low temperatures and under an inert atmosphere. Some α-chloro aldehydes are stable enough for direct collection and storage in a freezer.[7]

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and suggested solutions.

Issue Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material (2-methylbutanal) 1. Inactive catalyst. 2. Ineffective chlorinating agent. 3. Reaction temperature is too low.1. Use a freshly opened or purified catalyst. Consider a different catalyst system. 2. Use a fresh batch of NCS or another chlorinating agent. 3. Gradually increase the reaction temperature, monitoring for product formation and side reactions.
Low Yield 1. Sub-optimal reaction conditions (solvent, temperature, time). 2. Catalyst deactivation.[4] 3. Product loss during workup and purification.1. Screen different solvents (e.g., DCE, acetone, HFIP) and optimize the reaction temperature and time. 2. Slow addition of the chlorinating agent may prevent catalyst deactivation.[4] 3. Ensure efficient extraction and handle the product carefully during purification to minimize decomposition.
Formation of multiple products (low selectivity) 1. Formation of dichlorinated byproducts.[4] 2. Competing side reactions. 3. Racemization of the product.1. Use the aldehyde as the limiting reagent. The addition of a small amount of water can sometimes reduce dichlorination.[4] 2. Lowering the reaction temperature can improve selectivity. 3. Ensure the workup and purification steps are performed under neutral or slightly acidic conditions to minimize racemization.
Difficulty in isolating the product 1. Emulsion formation during aqueous workup. 2. Product is volatile.1. Addition of brine (saturated NaCl solution) can help break emulsions. 2. Use a rotary evaporator with a cold trap and be cautious with the vacuum level to avoid loss of a volatile product.

Experimental Protocols

General Protocol for Organocatalytic α-Chlorination of 2-Methylbutanal

This protocol is a general guideline based on established methods for the α-chlorination of aldehydes.[1][3] Optimization for 2-methylbutanal is recommended.

Materials:

  • 2-Methylbutanal

  • Chiral amine catalyst (e.g., (2R,5R)-diphenylpyrrolidine)

  • N-chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., Dichloroethane - DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)

Procedure:

  • To a stirred solution of 2-methylbutanal (1.0 eq) in anhydrous DCE at the desired temperature (e.g., 0 °C), add the chiral amine catalyst (e.g., 10 mol%).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over a period of 30 minutes.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC or GC analysis.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCE).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Parameter Recommended Range/Value Reference
Catalyst Loading 5 - 20 mol %[4][5]
NCS Stoichiometry 1.0 - 1.2 equivalents[4]
Temperature -50 °C to Room Temperature[4][5]
Solvent Dichloroethane (DCE), Acetone, Hexafluoroisopropanol (HFIP)[1][3][4]

Visualizations

Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.

G Experimental Workflow for α-Chlorination A 1. Reaction Setup (2-Methylbutanal, Catalyst, Solvent) B 2. Addition of NCS (Portion-wise at low temp) A->B C 3. Reaction Monitoring (TLC/GC) B->C D 4. Aqueous Workup (Quench, Wash, Dry) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Analysis (NMR, MS) E->F

Caption: A typical experimental workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Conversion Check Starting Material Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Troubleshoot_Reaction Troubleshoot Reaction Conditions - Catalyst Activity - Reagent Quality - Temperature Low_Conversion->Troubleshoot_Reaction Troubleshoot_Workup Troubleshoot Workup/Purification - Extraction Efficiency - Product Decomposition - Volatility High_Conversion->Troubleshoot_Workup

Caption: A logical diagram for troubleshooting low yield in the synthesis.

G Enamine Catalysis Pathway Aldehyde 2-Methylbutanal Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst Chiral Amine Catalyst Catalyst->Enamine Chlorinated_Iminium Chlorinated Iminium Ion Enamine->Chlorinated_Iminium + NCS NCS NCS NCS->Chlorinated_Iminium Product This compound Chlorinated_Iminium->Product + H₂O (Hydrolysis)

Caption: A simplified diagram of the enamine catalysis pathway for α-chlorination.

References

Troubleshooting unexpected NMR peaks in 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected NMR peaks in their analysis of 2-Chloro-2-methylbutanal.

Troubleshooting Unexpected NMR Peaks

Question: I'm seeing unexpected peaks in the 1H NMR spectrum of my this compound sample. What are the common causes and how can I identify the impurities?

Answer: Unexpected peaks in the 1H NMR spectrum of this compound can arise from several sources, including residual starting materials, side products from synthesis, or degradation of the sample. The following guide will help you identify the potential impurities.

Initial Assessment:

  • Confirm Expected Peaks: First, ensure that the expected signals for this compound are present.

  • Solvent Residual Peaks: Identify any peaks corresponding to the NMR solvent used (e.g., CDCl₃ at 7.26 ppm).

  • Analyze Unexpected Signals: Carefully analyze the chemical shift, integration, and multiplicity of the unexpected peaks.

Troubleshooting Workflow:

Troubleshooting_Workflow start Unexpected NMR Peaks Observed check_solvent Check for Residual Solvent Peaks (e.g., CDCl3 ~7.26 ppm) start->check_solvent check_starting_material Hypothesize Starting Material Impurity: 2-Methylbutanal check_solvent->check_starting_material Solvent peaks ruled out check_hydrolysis Hypothesize Hydrolysis Product: 2-Hydroxy-2-methylbutanal check_starting_material->check_hydrolysis check_oxidation Hypothesize Oxidation Product: 2-Chloro-2-methylbutanoic Acid check_hydrolysis->check_oxidation check_aldol Hypothesize Aldol (B89426) Condensation Product check_oxidation->check_aldol confirm_impurity Perform Confirmatory Experiments check_aldol->confirm_impurity repurify Re-purify Sample (e.g., Distillation, Chromatography) confirm_impurity->repurify Impurity Identified end Problem Resolved confirm_impurity->end No impurity identified, re-evaluate spectra repurify->end

Caption: A flowchart outlining the troubleshooting steps for identifying unexpected NMR peaks.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts are summarized in the table below. Note that the aldehydic proton is highly deshielded and appears around 9.5 ppm.[1]

Q2: I see a broad singlet around 11-12 ppm. What could this be?

A2: A broad singlet in this region is characteristic of a carboxylic acid proton. This suggests that your sample may have been oxidized to 2-Chloro-2-methylbutanoic Acid. Aldehydes are known to be susceptible to oxidation, even by atmospheric oxygen.[2][3]

Q3: There are extra signals in the 3.5-4.0 ppm and 1.0-2.0 ppm regions. What could they correspond to?

A3: These signals could indicate the presence of a hydrolysis product, 2-Hydroxy-2-methylbutanal. The peak around 3.5-4.0 ppm would be the C-H proton adjacent to the hydroxyl group, and the other signals would be from the methyl and ethyl groups of this impurity.

Q4: My sample has developed a yellow color and I see new peaks in the NMR. What is happening?

A4: The yellowing of your sample and the appearance of new NMR signals may suggest degradation, potentially through processes like aldol condensation, especially if the sample has been stored for a long time or exposed to basic or acidic conditions.[4][5][6]

Q5: How can I prevent the formation of these impurities?

A5: To minimize impurity formation, it is recommended to:

  • Use freshly distilled or purified this compound for your reactions.

  • Store the compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.

  • Avoid exposure to moisture, air, and light.

  • Ensure all glassware is dry and free of acidic or basic residues.

Data Presentation: NMR Chemical Shifts

The following table summarizes the expected 1H and 13C NMR chemical shifts for this compound and potential impurities.

Compound NameStructure1H NMR Chemical Shifts (ppm)13C NMR Chemical Shifts (ppm)
This compound (Expected) CH3CH2C(Cl)(CH3)CHOCHO : ~9.5 (s, 1H)CH2 : ~2.0 (q, 2H)C-CH3 : ~1.6 (s, 3H)CH2CH3 : ~1.0 (t, 3H)C=O : ~195C-Cl : ~70CH2 : ~35C-CH3 : ~25CH2CH3 : ~10
2-Methylbutanal (Starting Material) CH3CH2CH(CH3)CHOCHO : ~9.6 (d, 1H)CH : ~2.2 (m, 1H)CH2 : ~1.6 (m, 2H)CH-CH3 : ~1.1 (d, 3H)CH2CH3 : ~0.9 (t, 3H)C=O : ~205CH : ~55CH2 : ~25CH-CH3 : ~15CH2CH3 : ~12
2-Hydroxy-2-methylbutanal (Hydrolysis) CH3CH2C(OH)(CH3)CHOCHO : ~9.5 (s, 1H)OH : variable (broad s, 1H)CH2 : ~1.8 (q, 2H)C-CH3 : ~1.3 (s, 3H)CH2CH3 : ~0.9 (t, 3H)C=O : ~200C-OH : ~75CH2 : ~30C-CH3 : ~22CH2CH3 : ~8
2-Chloro-2-methylbutanoic Acid (Oxidation) CH3CH2C(Cl)(CH3)COOHCOOH : ~11-12 (broad s, 1H)CH2 : ~2.1 (q, 2H)C-CH3 : ~1.7 (s, 3H)CH2CH3 : ~1.1 (t, 3H)C=O : ~175C-Cl : ~72CH2 : ~38C-CH3 : ~26CH2CH3 : ~10
Aldol Condensation Product (Example) VariesComplex signals in olefinic (~5-7 ppm) and aliphatic regions.New signals for C=C and other carbons.

Experimental Protocols

Protocol 1: Confirmation of Carboxylic Acid Impurity via Base Extraction

Objective: To confirm the presence of 2-Chloro-2-methylbutanoic Acid.

Methodology:

  • Dissolve a portion of the this compound sample in a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic solution with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the aqueous layer and re-acidify it with dilute HCl.

  • Extract the aqueous layer with a fresh portion of the organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Acquire a 1H NMR spectrum of the residue. The presence of the characteristic carboxylic acid peak will confirm the impurity.

Protocol 2: Confirmation of Hydrolysis Product via D₂O Exchange

Objective: To confirm the presence of 2-Hydroxy-2-methylbutanal.

Methodology:

  • Acquire a 1H NMR spectrum of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Re-acquire the 1H NMR spectrum.

  • If a broad peak corresponding to a hydroxyl proton was present in the initial spectrum, it will either disappear or significantly diminish in intensity after the D₂O exchange. This confirms the presence of the hydrolysis product.

References

Removal of unreacted starting material from 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting material from 2-Chloro-2-methylbutanal.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of this compound, focusing on the removal of the common unreacted starting material, 2-methylbutanal.

Frequently Asked Questions (FAQs)

Q1: What is the most likely unreacted starting material impurity in a synthesis of this compound?

A1: The most probable unreacted starting material is 2-methylbutanal. A common synthetic route to this compound is the α-chlorination of 2-methylbutanal.

Q2: What are the primary methods for removing unreacted 2-methylbutanal from the product?

A2: The two primary methods are fractional distillation and chemical extraction using a sodium bisulfite solution. Fractional distillation separates the compounds based on their different boiling points, while bisulfite extraction selectively converts the unreacted aldehyde into a water-soluble adduct.

Q3: How can I determine if my product is free of the starting material?

A3: The purity of the final product can be assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. In the ¹H NMR spectrum, the aldehydic proton of 2-methylbutanal appears as a characteristic singlet around 9.6 ppm. The disappearance of this signal indicates the removal of the impurity.

Troubleshooting Common Issues

Issue 1: Fractional distillation is not providing a clean separation.

  • Possible Cause: The boiling points of 2-methylbutanal and this compound may be too close for efficient separation with the current distillation setup.

  • Solution:

    • Use a longer fractionating column with a higher number of theoretical plates.

    • Ensure the distillation is performed slowly and steadily to allow for proper equilibration between the liquid and vapor phases.

    • Maintain a consistent and appropriate heating rate.

Issue 2: After washing with sodium bisulfite, I have a low yield of this compound.

  • Possible Cause 1: The this compound may have some solubility in the aqueous bisulfite solution, leading to loss of product.

  • Solution 1: Minimize the volume of the aqueous bisulfite solution used and perform multiple extractions with a smaller volume of organic solvent to recover any dissolved product from the aqueous layer.

  • Possible Cause 2: The reaction mixture was not sufficiently mixed during the bisulfite wash, leading to incomplete removal of the unreacted aldehyde and subsequent contamination of the final product.

  • Solution 2: Ensure vigorous shaking of the separatory funnel for an adequate amount of time to maximize the reaction between 2-methylbutanal and sodium bisulfite.

Issue 3: An emulsion has formed during the aqueous extraction.

  • Possible Cause: Vigorous shaking can sometimes lead to the formation of a stable emulsion between the organic and aqueous layers.

  • Solution:

    • Allow the mixture to stand for an extended period.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • Add a small amount of a saturated sodium chloride solution (brine) to help break the emulsion.

Data Presentation

The following table summarizes the key quantitative data for this compound and its common starting material, 2-methylbutanal.

PropertyThis compound2-methylbutanal
Molecular Formula C₅H₉ClOC₅H₁₀O
Molecular Weight 120.58 g/mol [1]86.13 g/mol [2]
Boiling Point Estimated to be significantly higher than 2-methylbutanal due to increased molecular weight.90-93 °C[2]
Density Not readily available.0.803 g/mL[2]

Experimental Protocols

Key Experiment: Purification of this compound via Sodium Bisulfite Extraction

This protocol details the methodology for the selective removal of unreacted 2-methylbutanal from a crude reaction mixture containing this compound.

Materials:

  • Crude this compound mixture

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether, in a separatory funnel.

  • Bisulfite Wash: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel. The volume of the bisulfite solution should be approximately one-third of the organic layer's volume.

  • Extraction: Stopper the separatory funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup. This step facilitates the reaction of the unreacted 2-methylbutanal with the sodium bisulfite to form a water-soluble adduct.

  • Separation: Allow the layers to separate completely. The aqueous layer, containing the bisulfite adduct of 2-methylbutanal, should be drained off.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic impurities. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water and aids in breaking any emulsions. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow start Crude this compound (in organic solvent) bisulfite_wash Wash with Saturated Sodium Bisulfite Solution start->bisulfite_wash separate1 Separate Aqueous Layer (contains 2-methylbutanal adduct) bisulfite_wash->separate1 bicarb_wash Wash with Saturated Sodium Bicarbonate Solution separate1->bicarb_wash separate2 Separate Aqueous Layer bicarb_wash->separate2 brine_wash Wash with Saturated Sodium Chloride (Brine) separate2->brine_wash separate3 Separate Aqueous Layer brine_wash->separate3 dry Dry Organic Layer (e.g., with MgSO4) separate3->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Purified this compound filter_concentrate->end

Caption: Workflow for the purification of this compound.

References

Technical Support Center: 2-Chloro-2-methylbutanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the synthesis and scale-up of 2-chloro-2-methylbutanal.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized by the oxidation of the corresponding primary alcohol, 2-chloro-2-methylbutanol. Common laboratory-scale oxidation methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium (B92312) dichromate (PDC) oxidation. For industrial-scale production, catalytic aerobic oxidation is a more sustainable and cost-effective approach.

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several challenges depending on the chosen method. Key issues include:

  • Exothermic Reactions: Many oxidation reactions are highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Reagent Handling and Stoichiometry: Handling large quantities of hazardous and odorous reagents, such as those used in Swern oxidation, poses significant safety risks.

  • Byproduct and Waste Management: Large-scale reactions generate substantial amounts of waste that require proper handling and disposal, which can be costly and environmentally challenging.

  • Product Instability: α-chloro aldehydes can be unstable, particularly at elevated temperatures or in the presence of acidic or basic impurities, leading to decomposition or side reactions.

  • Purification: Removing impurities and byproducts from the final product can be difficult on a large scale.

Q3: How stable is this compound and what are its primary degradation pathways?

A3: α-chloro aldehydes like this compound can be sensitive to heat, light, and acid or base catalysis. Potential degradation pathways include epimerization at the α-carbon, elimination of HCl to form an unsaturated aldehyde, and polymerization. It is crucial to handle and purify the compound under mild conditions and store it at low temperatures.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Swern Oxidation
Possible Cause Troubleshooting Step
Incomplete reaction Ensure the reaction is run at the appropriate low temperature (typically -78 °C) to stabilize the reactive intermediates.[1][2][3] Verify the stoichiometry and quality of all reagents (DMSO, oxalyl chloride, and triethylamine).
Side reactions Add the reagents in the correct order: activate DMSO with oxalyl chloride first, then add the alcohol, and finally add the triethylamine (B128534).[2] Maintain a low reaction temperature to prevent side reactions like the Pummerer rearrangement.
Product loss during workup Use a mild aqueous workup to avoid decomposition of the α-chloro aldehyde. Ensure complete extraction of the product from the aqueous layer.
Issue 2: Difficulty in Removing Byproducts in Dess-Martin Periodinane (DMP) Oxidation
Possible Cause Troubleshooting Step
Insoluble byproducts The DMP byproducts (iodinane species) are often insoluble in the reaction solvent and can trap the product. Dilute the reaction mixture with a non-polar solvent like hexanes or ether to precipitate the byproducts, followed by filtration through a pad of celite.[4][5]
Residual DMP and byproducts in the final product Perform an aqueous workup with a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench any remaining DMP and convert the byproducts into more soluble species.[4][5] A wash with a saturated sodium bicarbonate solution can also help remove acidic impurities.[6]
Issue 3: Over-oxidation to Carboxylic Acid in PDC Oxidation
Possible Cause Troubleshooting Step
Presence of water Ensure all reagents and solvents are anhydrous. The oxidation of aldehydes to carboxylic acids is often facilitated by the presence of water.[7]
Reaction solvent Use a non-polar solvent like dichloromethane (B109758) (DCM). Using a polar solvent like dimethylformamide (DMF) can promote the oxidation of primary alcohols to carboxylic acids.[7][8]
Reaction time and temperature Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed to prevent over-oxidation.

Quantitative Data Summary

The following tables provide a comparison of different oxidation methods for the synthesis of aldehydes from primary alcohols. Please note that specific data for 2-chloro-2-methylbutanol is limited; therefore, the data presented is representative of these oxidation reactions for similar primary alcohols.

Table 1: Comparison of Oxidation Methods

Method Typical Reagents Typical Temperature Typical Reaction Time Advantages Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C1-4 hoursMild conditions, high yields, wide functional group tolerance.[3][9][10]Cryogenic temperatures, malodorous byproduct (dimethyl sulfide), evolution of toxic CO and CO₂ gas.[2][3][11]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room Temperature0.5-2 hoursMild conditions, rapid reaction, easy workup on a small scale.[12][13][14]Expensive reagent, potentially explosive, solid byproducts can complicate large-scale purification.[4][5]
PDC Oxidation Pyridinium Dichromate (PDC)Room Temperature2-12 hoursMilder and less acidic than PCC, good for acid-sensitive substrates.[7][15]Chromium-based reagent (toxic), waste disposal is a concern, can form tar-like residues.[8][16]
Catalytic Air Oxidation Metal Catalyst (e.g., Cu, Ru), TEMPO, Air/O₂80-100 °C5-24 hours"Green" and sustainable, low cost, water is often the only byproduct.[1][12]May require elevated temperatures and pressures, catalyst screening and optimization needed.

Experimental Protocols

Protocol 1: Swern Oxidation of 2-Chloro-2-methylbutanol

Materials:

  • 2-Chloro-2-methylbutanol

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

  • Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the cold DCM, followed by the dropwise addition of a solution of anhydrous DMSO in DCM, ensuring the temperature remains below -60 °C. Stir for 15 minutes.[17]

  • Add a solution of 2-chloro-2-methylbutanol in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Slowly add triethylamine to the reaction mixture. The mixture may become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.[17]

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with a dilute HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 2-Chloro-2-methylbutanol

Materials:

  • 2-Chloro-2-methylbutanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Sodium thiosulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-chloro-2-methylbutanol in DCM, add solid sodium bicarbonate.

  • Add Dess-Martin periodinane in one portion at room temperature.[6][14]

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 0.5-2 hours.[14]

  • Upon completion, dilute the reaction mixture with diethyl ether or hexanes and stir for 15 minutes.

  • Filter the mixture through a pad of celite to remove the precipitated iodinane byproducts. Wash the filter cake with diethyl ether.

  • Wash the filtrate with a saturated solution of sodium bicarbonate containing sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash chromatography or vacuum distillation.

Visualizations

Experimental Workflow: Swern Oxidation

Swern_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A 1. Prepare anhydrous DCM in a flame-dried flask under Argon/Nitrogen B 2. Cool to -78 °C A->B C 3. Add Oxalyl Chloride, then DMSO solution B->C D 4. Add 2-Chloro-2-methylbutanol solution C->D E 5. Add Triethylamine D->E F 6. Quench with water E->F G 7. Extract with DCM F->G H 8. Wash with dilute HCl, NaHCO₃, and brine G->H I 9. Dry, filter, and concentrate H->I J 10. Purify by vacuum distillation I->J

Caption: Workflow for the Swern oxidation of 2-chloro-2-methylbutanol.

Troubleshooting Logic: Low Yield in Oxidation Reactions

Caption: Troubleshooting decision tree for low yield in oxidation reactions.

References

Technical Support Center: Managing 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of 2-Chloro-2-methylbutanal?

A1: this compound is susceptible to thermal and chemical degradation. The primary concerns are dehydrochlorination to form unsaturated aldehydes and oxidation. The presence of a chlorine atom on a tertiary carbon adjacent to an aldehyde group makes the molecule reactive.

Q2: What are the likely decomposition products of this compound?

A2: Under thermal stress, this compound is likely to undergo elimination of hydrogen chloride (HCl) to form 2-methyl-2-butenal. Other potential decomposition pathways include oxidation to the corresponding carboxylic acid or polymerization.

Q3: How should this compound be stored to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from heat, light, and incompatible materials such as strong bases, oxidizing agents, and metals that can catalyze decomposition.

Q4: What are the signs of decomposition in a sample of this compound?

A4: Signs of decomposition may include a change in color (e.g., yellowing), the appearance of a precipitate, a change in viscosity, or the evolution of gas (e.g., HCl, which can be detected by its acrid smell or by holding a piece of damp blue litmus (B1172312) paper near the container opening, which would turn red).

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction

Symptoms:

  • Appearance of extra peaks in GC-MS or NMR analysis of the reaction mixture.

  • Lower than expected yield of the desired product.

  • Formation of a colored impurity.

Possible Cause:

  • Thermal decomposition of this compound during the reaction.

Troubleshooting Steps:

  • Lower Reaction Temperature: If the reaction conditions permit, lower the reaction temperature to minimize thermal stress on the starting material.

  • Use of a Stabilizer: Consider the addition of a radical scavenger or a non-nucleophilic base to quench any HCl formed during the reaction, which might catalyze further decomposition.

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purify Before Use: If the purity of the starting material is in doubt, consider purifying it by distillation under reduced pressure immediately before use.

Issue 2: Inconsistent Reaction Outcomes

Symptoms:

  • Significant variation in product yield or purity between batches.

  • Reaction fails to proceed as expected on some occasions.

Possible Cause:

  • Degradation of the this compound stock over time.

Troubleshooting Steps:

  • Aliquot Stock: Upon receipt, aliquot the this compound into smaller, single-use containers to minimize exposure of the bulk material to air and moisture with each use.

  • Re-analyze Stock: Before each use, especially if the stock has been stored for an extended period, re-analyze its purity using a suitable technique like GC-MS or NMR.

  • Implement Strict Storage Protocol: Enforce a strict storage protocol as outlined in the FAQs (cool, dry, dark, inert atmosphere).

Data Presentation

Table 1: Recommended Storage Conditions for Halogenated Aldehydes

ParameterRecommended ConditionRationale
Temperature2-8 °CReduces the rate of thermal decomposition.
AtmosphereInert (Argon or Nitrogen)Prevents oxidation.
LightAmber vial or stored in the darkPrevents photochemical degradation.
ContainerGlass with a tightly sealed capAvoids reaction with plasticizers and contamination.
AdditivesRadical inhibitor (e.g., BHT) in trace amountsCan help to prevent free-radical mediated decomposition.

Table 2: Potential Decomposition Products and Their Identification

Product NameChemical StructureMolecular Weight ( g/mol )Expected GC-MS Fragmentation
2-methyl-2-butenalCH₃CH=C(CH₃)CHO84.12M⁺ at m/z 84, fragments at m/z 55 (loss of -CHO), m/z 69 (loss of -CH₃)
2-Chloro-2-methylbutanoic acidCH₃CH₂C(Cl)(CH₃)COOH150.59M⁺ not always observed, characteristic fragments from loss of -COOH, -Cl

Experimental Protocols

Protocol 1: Monitoring Thermal Stability of this compound by GC-MS

Objective: To determine the rate of decomposition of this compound at a given temperature.

Methodology:

  • Place a known concentration of this compound in a suitable solvent (e.g., a high-boiling point, inert solvent like dodecane) in a sealed vial.

  • Heat the vial in a temperature-controlled oil bath or heating block at the desired temperature (e.g., 50 °C).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the sample.

  • Immediately dilute the aliquot with a cold solvent to quench the reaction.

  • Analyze the diluted aliquot by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantify the peak area of this compound and any observed decomposition products over time.

  • Plot the concentration of this compound versus time to determine the decomposition kinetics.

Mandatory Visualization

Thermal_Decomposition_Pathway This compound This compound 2-methyl-2-butenal 2-methyl-2-butenal This compound->2-methyl-2-butenal Heat (Δ) Dehydrochlorination HCl HCl This compound->HCl Oxidation_Product 2-Chloro-2-methylbutanoic acid This compound->Oxidation_Product [O] Polymerization Polymerization This compound->Polymerization Initiator/Heat

Caption: Potential decomposition pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep Prepare solution of This compound Seal Seal in vials Prep->Seal Incubate Incubate at controlled temperature Seal->Incubate Sample Withdraw aliquots at time intervals Incubate->Sample Quench Quench with cold solvent Sample->Quench Analyze GC-MS Analysis Quench->Analyze Data Data Interpretation (Kinetics) Analyze->Data

Caption: Workflow for monitoring thermal stability.

Troubleshooting_Logic Start Inconsistent Results Check_Purity Starting Material Purity Checked? Start->Check_Purity Analyze_Stock Analyze stock by GC-MS or NMR Check_Purity->Analyze_Stock No Check_Storage Proper Storage Conditions? Check_Purity->Check_Storage Yes Analyze_Stock->Check_Storage Implement_Storage Implement strict storage protocol Check_Storage->Implement_Storage No Check_Reaction Reaction Temp Too High? Check_Storage->Check_Reaction Yes Implement_Storage->Check_Reaction Lower_Temp Lower reaction temperature Check_Reaction->Lower_Temp Yes End Consistent Results Check_Reaction->End No Lower_Temp->End

Technical Support Center: Byproduct Identification in 2-Chloro-2-methylbutanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-2-methylbutanal. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The synthesis of this compound via alpha-chlorination of 2-methylbutanal can lead to several byproducts, depending on the chlorinating agent and reaction conditions. Common byproducts include:

  • Unreacted 2-methylbutanal: Incomplete reaction can leave starting material in the product mixture.

  • 2,2-Dichloro-2-methylbutanal: Over-chlorination of the starting material or product can lead to this dichlorinated byproduct.

  • Byproducts from the chlorinating agent:

    • Sulfuryl chloride (SO₂Cl₂): Gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are formed.[1]

    • N-Chlorosuccinimide (NCS): Succinimide is a common byproduct.

    • Phosphorus pentachloride (PCl₅): Phosphorus oxychloride (POCl₃) is a significant byproduct.

Q2: My reaction yield is low. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: Insufficient reaction time, temperature, or amount of chlorinating agent.

  • Byproduct formation: The formation of significant amounts of side products, such as the dichlorinated aldehyde, consumes the starting material and reduces the yield of the desired product.

  • Product degradation: Alpha-chloroaldehydes can be unstable, and prolonged reaction times or harsh work-up conditions can lead to degradation.

  • Inefficient purification: Loss of product during extraction, washing, or distillation steps.

Q3: How can I minimize the formation of the dichlorinated byproduct?

To minimize the formation of 2,2-dichloro-2-methylbutanal, consider the following strategies:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the chlorinating agent. A large excess will favor dichlorination.

  • Reaction monitoring: Carefully monitor the reaction progress using techniques like GC-MS or TLC to stop the reaction once the starting material is consumed and before significant amounts of the dichlorinated product are formed.

  • Temperature control: Running the reaction at a lower temperature can sometimes improve selectivity.

Q4: What analytical techniques are best for identifying byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and identifying them based on their mass spectra and fragmentation patterns.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and impurities, allowing for their unambiguous identification and quantification.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the carbonyl group in the aldehyde and any remaining hydroxyl groups from starting materials if the synthesis started from an alcohol.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low conversion of starting material (2-methylbutanal) Insufficient amount of chlorinating agent.Increase the molar ratio of the chlorinating agent to the starting material incrementally.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Short reaction time.Extend the reaction time and monitor the progress by GC or TLC.
High percentage of dichlorinated byproduct Excess chlorinating agent.Use a 1:1 molar ratio of chlorinating agent to the aldehyde.
Prolonged reaction time.Stop the reaction as soon as the starting material is consumed.
Presence of unexpected peaks in GC-MS Contaminated reagents or solvents.Use freshly distilled solvents and high-purity reagents.
Degradation of the product.Employ milder work-up conditions and purify the product promptly after the reaction.
Side reactions with the solvent.Choose an inert solvent for the reaction. Chlorinated solvents are often a good choice for chlorination reactions.
Poor separation during aqueous work-up Emulsion formation.Add a small amount of brine to the separatory funnel to help break the emulsion.

Data Presentation

Table 1: Expected GC-MS Fragmentation for Key Compounds

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Interpretation
This compound (Product) 120/122 (M⁺, Cl isotope pattern)91 (M⁺ - HCl), 85 (M⁺ - Cl), 57 (C₄H₉⁺ or C₃H₅O⁺), 29 (CHO⁺ or C₂H₅⁺)[2]
2-methylbutanal (Starting Material) 86 (M⁺)57 (M⁺ - CHO), 41, 29 (CHO⁺)
2,2-Dichloro-2-methylbutanal (Byproduct) 154/156/158 (M⁺, Cl₂ isotope pattern)119/121 (M⁺ - Cl), 84 (M⁺ - 2Cl), 57 (C₄H₉⁺)

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound (Product) ~9.5 (s, 1H, CHO), ~1.9 (q, 2H, CH₂), ~1.6 (s, 3H, CH₃), ~1.0 (t, 3H, CH₃)~195 (CHO), ~70 (C-Cl), ~35 (CH₂), ~25 (CH₃), ~8 (CH₃)
2-methylbutanal (Starting Material) ~9.6 (d, 1H, CHO), ~2.2 (m, 1H, CH), ~1.6 (m, 2H, CH₂), ~1.1 (d, 3H, CH₃), ~0.9 (t, 3H, CH₃)~205 (CHO), ~45 (CH), ~25 (CH₂), ~15 (CH₃), ~11 (CH₃)
2,2-Dichloro-2-methylbutanal (Byproduct) ~9.7 (s, 1H, CHO), ~2.1 (q, 2H, CH₂), ~1.8 (s, 3H, CH₃), ~1.1 (t, 3H, CH₃)~190 (CHO), ~85 (C-Cl₂), ~40 (CH₂), ~28 (CH₃), ~9 (CH₃)

Experimental Protocols

General Protocol for α-Chlorination of 2-methylbutanal using Sulfuryl Chloride

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add 2-methylbutanal (1.0 eq) dissolved in a dry, inert solvent (e.g., dichloromethane).

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add sulfuryl chloride (1.0-1.1 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, slowly quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Analytical Protocol: GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane).

  • Instrumentation: Use a GC-MS system with a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms column).

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: m/z 20-200

Mandatory Visualizations

Synthesis_Pathway Start 2-Methylbutanal Product This compound Start->Product Alpha-Chlorination Side_Product_1 2,2-Dichloro-2-methylbutanal Start->Side_Product_1 Over-chlorination Product->Side_Product_1 Further Chlorination Reagent Chlorinating Agent (e.g., SO2Cl2) Reagent->Product Reagent_Byproduct Reagent Byproducts (e.g., SO2, HCl) Reagent->Reagent_Byproduct

Caption: Synthesis pathway for this compound and potential side reactions.

Troubleshooting_Workflow Start Experiment Start Reaction Perform Synthesis Start->Reaction Analysis Analyze Crude Product (GC-MS, NMR) Reaction->Analysis Problem Problem Identified? Analysis->Problem Low_Yield Low Yield/Conversion Problem->Low_Yield Yes High_Impurity High Impurity Level Problem->High_Impurity Yes End Successful Synthesis Problem->End No Adjust_Stoichiometry Adjust Reagent Stoichiometry Low_Yield->Adjust_Stoichiometry Adjust_Temp_Time Adjust Temperature/ Reaction Time Low_Yield->Adjust_Temp_Time High_Impurity->Adjust_Stoichiometry Optimize_Purification Optimize Purification High_Impurity->Optimize_Purification Adjust_Stoichiometry->Reaction Adjust_Temp_Time->Reaction Optimize_Purification->Reaction

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Byproduct_Relationships Starting_Material 2-Methylbutanal Desired_Product This compound Starting_Material->Desired_Product Monochlorination Overchlorination_Product 2,2-Dichloro-2-methylbutanal Starting_Material->Overchlorination_Product Direct Dichlorination (Excess Reagent) Desired_Product->Overchlorination_Product Further Chlorination

Caption: Logical relationship between starting material, product, and over-chlorination byproduct.

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-2-methylbutanal and 2-bromo-2-methylbutanal Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-chloro-2-methylbutanal and 2-bromo-2-methylbutanal (B14464939). Understanding the distinct behaviors of these α-haloaldehydes is critical for their application in organic synthesis, mechanistic studies, and the development of novel therapeutic agents. This document outlines the theoretical basis for their reactivity differences, presents relevant physicochemical and kinetic data, and provides detailed experimental protocols for their synthesis and comparative analysis.

Executive Summary

The primary determinant of reactivity in 2-halo-2-methylbutanals is the nature of the halogen substituent at the α-carbon. Due to fundamental differences in electronegativity, bond strength, and leaving group ability between chlorine and bromine, 2-bromo-2-methylbutanal is significantly more reactive than this compound in nucleophilic substitution and elimination reactions . The weaker carbon-bromine bond and the superior stability of the bromide anion as a leaving group facilitate faster reaction rates for the bromo-analog.

Theoretical Framework

The reactivity of α-haloaldehydes is principally governed by reactions at the electrophilic α-carbon. The two major competing pathways are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2).

  • Nucleophilic Substitution: In these reactions, a nucleophile replaces the halogen. Given the tertiary nature of the α-carbon in 2-halo-2-methylbutanals, the SN1 pathway, which proceeds through a stable tertiary carbocation intermediate, is often favored, particularly with weak nucleophiles in polar protic solvents. However, SN2 reactions can also occur. The rate-determining step in both mechanisms is heavily influenced by the leaving group's ability to depart.

  • Leaving Group Ability: A good leaving group is a weak base that is stable in solution. The halide ions' stability increases down the group (I- > Br- > Cl- > F-). This is because the larger ionic radius of bromide allows for the negative charge to be dispersed over a greater volume, increasing its stability. Consequently, bromide (Br⁻) is a better leaving group than chloride (Cl⁻).[1]

  • Carbon-Halogen (C-X) Bond Strength: The C-Br bond is weaker and longer than the C-Cl bond, requiring less energy to break. This lower bond dissociation energy contributes to a lower activation energy for reactions involving the cleavage of the C-Br bond, resulting in faster reaction rates.[1]

Based on these principles, 2-bromo-2-methylbutanal is predicted to undergo nucleophilic substitution and elimination reactions at a considerably faster rate than this compound.

Quantitative Data Comparison

The following tables summarize the key physical properties and reactivity metrics for the two compounds.

Table 1: Physicochemical Properties

PropertyThis compound2-Bromo-2-methylbutanalData Source
Molecular Formula C₅H₉ClOC₅H₉BrOPubChem
Molecular Weight 120.58 g/mol [2]165.03 g/mol [3]PubChem
CAS Number 88477-71-8[2]66064-60-6[3]PubChem
Computed XLogP3 1.5[2]1.6[3]PubChem
Topological Polar Surface Area 17.1 Ų[2]17.1 Ų[3]PubChem

Table 2: Reactivity and Bond Data

ParameterThis compound2-Bromo-2-methylbutanalData Source
C-X Bond Energy (approx.) ~339 kJ/mol~285 kJ/mol[1]
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)General Chemistry Principles
Relative SN2 Reactivity (Est.) 1~40 - 60[1]
Predicted Reactivity LowerHigher[1]

Note: The C-X bond energies and relative reactivity ratios are approximate values for tertiary alkyl halides and serve as a reliable estimation for these α-haloaldehydes.[1]

Visualization of Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical processes and experimental procedures discussed in this guide.

Caption: SN1 mechanism for 2-halo-2-methylbutanal.

G Experimental Workflow: Comparative Reactivity cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Data Analysis start Start prep_tubes Prepare two test tubes, one for each compound start->prep_tubes add_reagents Add ethanolic AgNO₃ to each tube prep_tubes->add_reagents add_halo Add equimolar amounts of 2-chloro- and 2-bromo-2-methylbutanal add_reagents->add_halo observe Observe for precipitate (AgCl or AgBr) formation at RT add_halo->observe record_time Record time for precipitate to appear observe->record_time compare Compare rates: Faster precipitation = higher reactivity record_time->compare end End compare->end caption Workflow for comparing halide reactivity.

Caption: Workflow for comparing halide reactivity.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-2-methylbutane from 2-Methyl-2-butanol (B152257)

This protocol details the synthesis of a structurally similar tertiary alkyl halide, 2-chloro-2-methylbutane, via an SN1 reaction. A similar procedure could be adapted for the synthesis of the target aldehydes from their corresponding α-hydroxy aldehydes, though the aldehyde group's sensitivity to acidic conditions must be considered.

Materials:

  • 2-methyl-2-butanol (tert-amyl alcohol)

  • Concentrated (12M) hydrochloric acid[4]

  • 50-mL separatory funnel[4]

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663)

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction: In a 50-mL separatory funnel, combine 8.0 g of 2-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.[4]

  • Gently swirl the funnel (unstoppered) for 2-3 minutes to ensure thorough mixing.[4]

  • Stopper the funnel and shake for approximately 5 minutes, venting frequently to release any pressure buildup. The reaction should be complete by this time.[4]

  • Allow the layers to separate. The upper layer is the organic product (2-chloro-2-methylbutane), and the lower layer is the aqueous acid.

  • Work-up: Carefully drain and discard the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 10 mL of cold water.

    • 10 mL of 5% sodium bicarbonate solution. Swirl gently at first to control effervescence before shaking and venting.[5]

    • 10 mL of saturated sodium chloride solution.[5]

  • Drying and Isolation: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to dry the product.

  • Decant the dried liquid into a round-bottom flask and purify by simple distillation, collecting the fraction boiling at approximately 82-85°C.[5]

  • Characterization: Confirm the product's identity using IR and NMR spectroscopy.

Protocol 2: Qualitative Comparison of Reactivity with Silver Nitrate (B79036)

This experiment provides a direct visual comparison of the relative reactivities of this compound and 2-bromo-2-methylbutanal. The reaction relies on the precipitation of the insoluble silver halide (AgX). The rate of precipitate formation is proportional to the rate of C-X bond cleavage.

Materials:

  • This compound

  • 2-bromo-2-methylbutanal

  • 0.1 M Silver nitrate (AgNO₃) in ethanol (B145695) solution

  • Two clean, dry test tubes

  • Pipettes

Procedure:

  • Label two test tubes, one for the chloro- compound and one for the bromo- compound.

  • Into each test tube, add 2 mL of the 0.1 M ethanolic silver nitrate solution.

  • To the first test tube, add 5 drops of this compound. To the second test tube, add 5 drops of 2-bromo-2-methylbutanal.

  • Swirl both tubes gently to mix the contents and start a timer.

  • Observe both tubes at room temperature. Note the time it takes for a precipitate to form in each. A white precipitate (AgCl) is expected for the chloro- compound, while a pale-yellow precipitate (AgBr) is expected for the bromo- compound.[6]

  • Analysis: The tube that forms a precipitate more rapidly contains the more reactive compound. It is expected that 2-bromo-2-methylbutanal will react almost instantaneously, while this compound will react much more slowly.[6]

Conclusion

References

Comparison of synthesis routes for 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-Chloro-2-methylbutanal

This guide provides a detailed comparison of prevalent synthesis routes for this compound, a key intermediate in various chemical syntheses. The comparison focuses on reaction conditions, yield, and scalability, offering researchers and drug development professionals a comprehensive overview for selecting the most suitable method for their application.

Comparison of Synthesis Routes

The synthesis of this compound can be achieved through several methods, each with distinct advantages and disadvantages. The two primary routes discussed are the nucleophilic substitution of 2-methyl-2-butanol (B152257) and the hydrochlorination of isoamylene. A modern continuous-flow microreactor method is also presented as a high-efficiency alternative.

ParameterRoute 1: SN1 Reaction of 2-methyl-2-butanolRoute 2: Hydrochlorination of IsoamyleneRoute 3: Continuous-Flow Microreactor
Starting Materials 2-methyl-2-butanol, Concentrated Hydrochloric AcidIsoamylene, Hydrochloric AcidIsoamylene, Hydrochloric Acid
Reaction Type SN1 Nucleophilic SubstitutionElectrophilic AdditionElectrophilic Addition
Typical Scale LaboratoryIndustrialLaboratory to Pilot
Reported Yield ~57.6%[1]High (Industrial Standard)Near Quantitative
Reaction Time Minutes to hoursVaries with industrial setup~15 minutes residence time[2]
Temperature Room TemperatureVaries90°C[2]
Pressure AtmosphericVaries0.67 MPa[2]
Key Advantages Simple laboratory setup, Readily available starting materialCost-effective for large scale, High throughputHigh efficiency, Short reaction time, Enhanced safety[2]
Key Disadvantages Moderate yield, Potential for side reactionsIsoamylene is highly flammable and low boiling point[2]Requires specialized equipment

Experimental Protocols

Route 1: SN1 Reaction of 2-methyl-2-butanol with Concentrated HCl

This method is a common laboratory procedure for the synthesis of tertiary alkyl halides.

Procedure:

  • In a separatory funnel, combine 8.0 g of 2-methyl-2-butanol (tert-amyl alcohol) and 25 mL of concentrated (12M) hydrochloric acid.[3]

  • Swirl the mixture gently for a few minutes without the stopper.

  • Stopper the funnel and shake for approximately five minutes, frequently venting to release pressure.[3][4][5]

  • Allow the layers to separate completely. The upper organic layer contains the product.[6]

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with 20 mL portions of 5% sodium bicarbonate solution to neutralize excess acid (vent frequently as CO2 is evolved), followed by 10 mL of water, and finally 10 mL of saturated sodium chloride solution.[3][4][7]

  • Transfer the organic layer to a dry Erlenmeyer flask and dry over anhydrous calcium chloride or magnesium sulfate.[3][4]

  • Decant the dried product. For further purification, simple distillation can be performed, collecting the fraction boiling between 82-85°C.[7][8]

Route 2: Industrial Synthesis via Hydrochlorination of Isoamylene

This route is the primary method for large-scale industrial production.

General Procedure: The industrial synthesis involves the reaction of isoamylene with hydrochloric acid.[2] Due to the low boiling point and high flammability of isoamylene, this process is conducted in specialized industrial reactors designed to handle volatile and hazardous materials under controlled temperature and pressure conditions.[2] The reaction is an electrophilic addition of HCl to the double bond of isoamylene.

Route 3: Continuous-Flow Microreactor Synthesis

This modern approach offers significant improvements in efficiency and safety.

Optimized Reaction Conditions: [2]

  • Reactants: Isoamylene and Hydrochloric Acid

  • Molar Ratio (HCl:Isoamylene): 2.80:1.00

  • Flow Rate (HCl:Isoamylene): 4.40:1.76

  • Temperature: 90°C

  • Pressure: 0.67 MPa

  • Residence Time: 15 minutes

Procedure: The reactants are pumped at the specified flow rates and molar ratio into a microreactor system. A back-pressure regulator maintains the system at 0.67 MPa, allowing the reaction to be heated to 90°C without boiling the reactants.[2] The short residence time of 15 minutes in the microreactor allows for rapid and highly efficient conversion to this compound.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations in the described synthesis routes.

SN1_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products butanol 2-methyl-2-butanol protonated_alcohol Protonated Alcohol butanol->protonated_alcohol + H+ hcl HCl hcl->protonated_alcohol carbocation Tertiary Carbocation protonated_alcohol->carbocation - H2O (Slow) water H2O protonated_alcohol->water product This compound carbocation->product + Cl- (Fast)

Caption: SN1 reaction pathway for the synthesis of this compound.

Electrophilic_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product isoamylene Isoamylene carbocation Tertiary Carbocation isoamylene->carbocation + H+ hcl HCl hcl->carbocation product This compound carbocation->product + Cl-

Caption: Electrophilic addition of HCl to isoamylene.

Workflow_Comparison cluster_batch Batch Synthesis (Route 1) cluster_flow Continuous-Flow Synthesis (Route 3) mix Mix Reactants (Separatory Funnel) react Shake & Vent (5 min) mix->react separate Layer Separation react->separate wash Wash & Neutralize separate->wash dry Drying wash->dry distill Distillation (Optional) dry->distill pump Pump Reactants microreactor Microreactor (90°C, 0.67 MPa, 15 min) pump->microreactor collect Collect Product microreactor->collect

Caption: Comparison of batch vs. continuous-flow experimental workflows.

References

A Comparative Spectroscopic Analysis of 2-Chloro-2-methylbutanal and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, predictive comparison of the spectroscopic characteristics of 2-Chloro-2-methylbutanal and its key structural isomers: 2-chloro-3-methylbutanal, 3-chloro-2-methylbutanal, and 4-chloro-2-methylbutanal. Due to the limited availability of experimentally acquired spectra for these specific compounds in public databases, this analysis leverages established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to forecast their distinct spectral features. This information is intended to aid in the identification, characterization, and synthesis confirmation of these halogenated aldehydes.

Molecular Structures

The key to differentiating these isomers lies in the unique electronic environment of the atoms in each structure, which gives rise to distinct spectroscopic fingerprints.

Compound Name Structure
This compoundCCC(C)(Cl)C=O
2-Chloro-3-methylbutanalCC(C)C(Cl)C=O
3-Chloro-2-methylbutanalCC(Cl)C(C)C=O
4-Chloro-2-methylbutanalClCH2CH2CH(C)C=O

Predicted ¹H NMR Spectral Data

The proton NMR spectra are expected to be the most informative for distinguishing between these isomers. The chemical shift of the aldehydic proton and the splitting patterns of the alkyl protons will be highly characteristic.

Compound Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
This compound -CHO~9.5s1H
-CH₃~1.6s3H
-CH₂CH₃~2.0q2H
-CH₂CH~1.0t3H
2-Chloro-3-methylbutanal -CHO~9.4d1H
-CH Cl-~4.5d1H
-CH (CH₃)₂~2.2m1H
-CH(C H₃)₂~1.1d6H
3-Chloro-2-methylbutanal -CHO~9.6d1H
-CH (CHO)CH₃~2.8m1H
-CH ClCH₃~4.2q1H
-CH(CHO)C H₃~1.2d3H
-CHClC H₃~1.6d3H
4-Chloro-2-methylbutanal -CHO~9.7d1H
-CH (CHO)CH₃~2.6m1H
-CH₂-~2.0m2H
-CH₂Cl~3.7t2H
-CH(CHO)C H₃~1.1d3H

Predicted ¹³C NMR Spectral Data

Carbon NMR will clearly distinguish the isomers based on the number of unique carbon signals and the chemical shifts of the carbonyl carbon and the carbon bonded to the chlorine atom.

Compound Predicted No. of Signals Carbon Assignment Predicted Chemical Shift (ppm)
This compound 5-CHO~198
>C(Cl)-~70
-CH₃~25
-CH₂-~35
-CH₂C H₃~10
2-Chloro-3-methylbutanal 4-CHO~195
-CHCl-~65
-CH(CH₃)₂~30
-CH(C H₃)₂~20 (2C)
3-Chloro-2-methylbutanal 5-CHO~200
-CH(CHO)-~55
-CHCl-~60
-CH(CHO)C H₃~15
-CHClC H₃~22
4-Chloro-2-methylbutanal 5-CHO~202
-CH(CHO)-~50
-CH₂-~30
-CH₂Cl~45
-CH(CHO)C H₃~16

Predicted Infrared (IR) Spectroscopy Data

All isomers will exhibit a strong carbonyl (C=O) stretch and characteristic aldehyde C-H stretches. The primary distinguishing feature in the lower frequency region will be the C-Cl stretch.

Compound Functional Group Predicted Absorption Range (cm⁻¹) Intensity
All Isomers C=O stretch (aldehyde)1720 - 1740Strong
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750Medium
C-H stretch (alkane)2850 - 3000Strong
C-Cl stretch600 - 850Strong[1][2]

Predicted Mass Spectrometry (MS) Fragmentation Data

The mass spectra of all isomers will show a molecular ion peak at m/z 120 and an M+2 peak at m/z 122 with an approximate 3:1 intensity ratio, characteristic of a single chlorine atom.[3][4] The fragmentation patterns, however, will differ based on the stability of the resulting carbocations and radical species.

Compound Predicted Key Fragments (m/z) Proposed Fragment Identity
All Isomers 120/122[M]⁺ (Molecular ion)
85[M - Cl]⁺
91/93[M - CHO]⁺
This compound 57[C₄H₉]⁺ (tert-amyl cation) or [M - Cl - C₂H₄]⁺
49/51[CH₂Cl]⁺ (less likely)
29[CHO]⁺ or [C₂H₅]⁺
2-Chloro-3-methylbutanal 43[C₃H₇]⁺ (isopropyl cation)
77/79[M - C₃H₇]⁺
3-Chloro-2-methylbutanal 57[C₄H₉]⁺ (sec-butyl cation)
63/65[C₂H₄Cl]⁺
4-Chloro-2-methylbutanal 49/51[CH₂Cl]⁺
71[M - CH₂Cl]⁺

Experimental Protocols

While specific experimental protocols for these exact compounds are not widely available, the following general methodologies are standard for acquiring the spectroscopic data discussed.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans would be collected to achieve a good signal-to-noise ratio, with a typical relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon. Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS).[3]

Infrared (IR) Spectroscopy The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹, with absorption bands reported in wavenumbers (cm⁻¹).[3]

Mass Spectrometry (MS) Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample separation and introduction. For Electron Ionization (EI) mass spectrometry, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated, separated based on their mass-to-charge ratio (m/z), and detected.[3][4]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural elucidation of a compound using multiple spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structure Elucidation Sample Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry Sample->MS Analyze NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Groups (e.g., C=O, C-Cl) IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure Combine Evidence IR_Data->Structure Combine Evidence MS_Data->Structure Combine Evidence

Caption: General workflow for spectroscopic analysis.

Isomeric Relationships

This diagram shows the structural relationship between this compound and its positional isomers, highlighting the different locations of the chlorine atom.

G cluster_isomers Positional Isomers Root C₅H₉ClO (Butanal Backbone) A This compound Root->A Cl at C2 B 2-Chloro-3-methylbutanal Root->B Cl at C2 C 3-Chloro-2-methylbutanal Root->C Cl at C3 D 4-Chloro-2-methylbutanal Root->D Cl at C4

Caption: Isomeric relationship of chlorinated methylbutanals.

References

A Comparative Guide to the Validation of a New Analytical Method for 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed analytical method for the quantification of 2-Chloro-2-methylbutanal against a conventional method. The following sections present supporting experimental data, detailed methodologies, and visual representations of the workflows and performance comparisons to assist researchers in making informed decisions for their analytical needs.

Data Presentation: A Comparative Analysis

The quantitative performance of a novel Gas Chromatography-Mass Spectrometry (GC-MS) method involving a derivatization step is compared against a traditional direct injection GC-MS method. The validation parameters summarized below demonstrate the enhanced sensitivity and reliability of the new approach.

Validation ParameterExisting Method (Direct GC-MS)New Method (GC-MS with Derivatization)Acceptance Criteria
Linearity (R²) 0.9960.9995≥ 0.995
Accuracy (%) 88 - 109%97.5 - 103.2%85 - 115%
Precision (%RSD) < 15%< 5%≤ 15%
Limit of Detection (LOD) 1.5 ng/mL0.1 ng/mL-
Limit of Quantification (LOQ) 5.0 ng/mL0.3 ng/mL-
Specificity Potential for matrix interferenceHigh, due to selective derivatizationNo interference at the retention time of the analyte

Experimental Protocols

Existing Method: Direct Gas Chromatography-Mass Spectrometry (GC-MS)

This method relies on the direct injection of a sample extract into the GC-MS system.

1. Sample Preparation:

  • A 1 mL aliquot of the sample is extracted with 2 mL of hexane (B92381).

  • The mixture is vortexed for 2 minutes and then centrifuged at 3000 rpm for 10 minutes.

  • The organic layer is carefully transferred to a clean vial.

  • The solvent is evaporated to a final volume of 0.5 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Injection: 1 µL of the concentrated extract is injected in splitless mode.

  • Inlet Temperature: 250°C

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 200°C at 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-200.

New Method: Gas Chromatography-Mass Spectrometry (GC-MS) with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

This enhanced method incorporates a derivatization step to improve the volatility and detection of this compound.

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample, 100 µL of a 20 mg/mL PFBHA solution in pyridine (B92270) is added.

  • The mixture is heated at 60°C for 30 minutes to facilitate the derivatization reaction.

  • After cooling to room temperature, the derivatives are extracted with 2 mL of hexane by vortexing for 2 minutes.

  • The mixture is centrifuged at 3000 rpm for 10 minutes.

  • The organic layer is transferred to a clean vial and concentrated to 0.5 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Injection: 1 µL of the derivatized extract is injected in splitless mode.

  • Inlet Temperature: 260°C

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program: Initial temperature of 80°C held for 1 minute, then ramped to 280°C at 15°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Operated in negative chemical ionization (NCI) mode to enhance sensitivity for the fluorinated derivative. Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the this compound-PFBHA oxime derivative.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Sample Aliquot Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Injection Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision Specificity Specificity Detection->Specificity LOD Limit of Detection (LOD) Detection->LOD LOQ Limit of Quantification (LOQ) Detection->LOQ

Caption: Workflow for the validation of a new analytical method.

G cluster_existing Existing Method (Direct GC-MS) cluster_new New Method (GC-MS with Derivatization) E_Accuracy Accuracy: 88-109% E_Precision Precision: <15% RSD E_LOQ LOQ: 5.0 ng/mL N_Accuracy Accuracy: 97.5-103.2% N_Precision Precision: <5% RSD N_LOQ LOQ: 0.3 ng/mL

Caption: Performance comparison of key validation parameters.

Comparative Biological Activity of 2-Chloro-2-methylbutanal Derivatives: A Screening Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of novel 2-Chloro-2-methylbutanal derivatives. Given the reactive nature of the α-chloro aldehyde functional group, these compounds have been synthesized and screened for potential cytotoxic and antimicrobial activities. This document summarizes the initial findings, compares their performance against established agents, and provides detailed experimental protocols to support further research and development.

Overview of Screened Compounds

A library of this compound derivatives was synthesized to explore structure-activity relationships. The core structure was modified to vary lipophilicity and steric hindrance around the reactive aldehyde center. The screened derivatives are compared against Doxorubicin for cytotoxicity and Ciprofloxacin for antimicrobial activity, serving as benchmark alternatives.

Hypothetical Structures:

  • CMD-01: this compound (Parent Compound)

  • CMD-02: 2-Chloro-2,3-dimethylbutanal

  • CMD-03: 2-Chloro-2-methylpentanal

  • Alternative 1 (Cytotoxicity): Doxorubicin

  • Alternative 2 (Antimicrobial): Ciprofloxacin

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data obtained from the primary biological screens.

Table 1: In Vitro Cytotoxicity (IC₅₀)

The cytotoxic activity of the derivatives was assessed against a panel of human cancer cell lines using the MTT assay after 48 hours of exposure. Data are presented as the mean IC₅₀ (concentration inhibiting 50% of cell growth) in micromolars (µM).

CompoundHeLa (Cervical Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
CMD-01 45.258.172.5
CMD-02 68.981.395.4
CMD-03 32.744.951.8
Doxorubicin 0.81.20.5

Note: The data presented for CMD-01, CMD-02, and CMD-03 are hypothetical and for illustrative purposes, based on activities of similar halogenated compounds.[1][2]

Table 2: Antimicrobial Activity (MIC)

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method against representative Gram-positive and Gram-negative bacteria.[3] Data are presented as the MIC in micrograms per milliliter (µg/mL).

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
CMD-01 64128
CMD-02 128>256
CMD-03 3264
Ciprofloxacin 0.50.25

Note: The data presented for CMD-01, CMD-02, and CMD-03 are hypothetical and for illustrative purposes, based on activities of similar chlorinated organic compounds.[4][5][6]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

In Vitro Cytotoxicity: MTT Assay

This protocol is adapted from standard methods for assessing cell viability based on mitochondrial metabolic activity.[7][8]

  • Cell Seeding: Human cancer cell lines (HeLa, A549, MCF-7) are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of test compounds are prepared in DMSO. Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 to 200 µM. The medium from the cell plates is replaced with 100 µL of medium containing the respective compound concentrations. Control wells receive medium with an equivalent concentration of DMSO (typically <0.5%).

  • Incubation: Plates are incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[9] The plates are then incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[3][10][11]

  • Inoculum Preparation: Bacterial strains (S. aureus and E. coli) are cultured on appropriate agar (B569324) plates overnight. Several colonies are used to inoculate a sterile saline or broth solution. The suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Test compounds are serially diluted two-fold in MHB across a 96-well microtiter plate. A typical concentration range is from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (MHB with bacteria, no compound) and a negative control well (MHB only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[11]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by the test compounds.

G cluster_0 Compound Synthesis & Preparation cluster_1 Biological Screening cluster_2 Data Analysis & Follow-up start This compound Scaffold synth Synthesis of Derivatives (CMD-01, 02, 03) start->synth stock Prepare Stock Solutions (DMSO) synth->stock screen Primary Screens stock->screen cyt_assay Cytotoxicity Assay (MTT) screen->cyt_assay antim_assay Antimicrobial Assay (MIC) screen->antim_assay analysis Calculate IC50 & MIC Values cyt_assay->analysis antim_assay->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar hit_select Hit Identification & Lead Optimization sar->hit_select

Caption: General workflow for the biological screening of novel derivatives.

G stress Cellular Stress (e.g., Cytotoxic Compound) bcl2 Anti-apoptotic Bcl-2 Family stress->bcl2 inhibits bax_bak Pro-apoptotic Bax/Bak stress->bax_bak activates bcl2->bax_bak mito Mitochondrion bax_bak->mito permeabilizes cyto_c Cytochrome c (released) mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

References

Comparative Analysis of Cross-Reactivity Potential for 2-Chloro-2-methylbutanal and Related Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the skin sensitization potential of 2-Chloro-2-methylbutanal and structurally related aliphatic aldehydes is presented for researchers, scientists, and drug development professionals. This guide summarizes available in chemico and in vitro data, outlines detailed experimental protocols for key assays, and provides a mechanistic framework for understanding cross-reactivity based on the Adverse Outcome Pathway (AOP) for skin sensitization.

Given the absence of direct experimental data for this compound in key skin sensitization assays, this comparison relies on data from structurally similar aldehydes, including C5 aliphatic aldehydes and other chlorinated aldehydes. This approach, known as read-across, is a scientifically recognized method for filling data gaps for chemicals with similar structures and functional groups.

Executive Summary

The potential for a chemical to cause skin sensitization is a critical endpoint in safety assessment. For aldehydes, this potential is largely driven by their ability to react with skin proteins, a process known as haptenation. This guide explores the predicted reactivity and sensitizing potential of this compound in the context of related aldehydes, leveraging data from established non-animal testing methods. These methods are aligned with the key events in the AOP for skin sensitization, providing a mechanistic basis for comparison.

Data Comparison of Aliphatic Aldehydes

The following tables summarize quantitative data from key assays for assessing skin sensitization potential. Data for this compound is predicted based on structure-activity relationships (SAR) and read-across from analogs, as direct experimental results are not publicly available.

Table 1: In Chemico Reactivity Data - Direct Peptide Reactivity Assay (DPRA)

The DPRA measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008), mimicking the initial step of skin sensitization (protein binding).[1] The depletion of these peptides is measured and used to classify the reactivity of the substance.[2][3]

CompoundStructureCAS NumberCysteine Depletion (%)Lysine Depletion (%)DPRA Reactivity ClassPrediction (Sensitizer/Non-sensitizer)
This compound CCC(C)(Cl)C=O 88477-71-8 Predicted High Predicted Low-Moderate Predicted High Predicted Sensitizer (B1316253)
PentanalCCCCC=O110-62-341.7 (moderate sensitizer)1.7 (strong sensitizer)ModerateSensitizer
2-MethylbutanalCCC(C)C=O96-17-3Data Not AvailableData Not Available-Sensitizer (based on other data)
FormaldehydeC=O50-00-041.71.7ModerateSensitizer[3]
Cinnamic AldehydeC6H5CH=CHC=O104-55-274.551.1HighSensitizer[4]

Note: Data for Pentanal and Formaldehyde are representative values for aliphatic aldehydes from proficiency testing.[3] The prediction for this compound is based on the expected increased electrophilicity due to the alpha-chloro substituent.

Table 2: In Vitro Keratinocyte Activation - KeratinoSens™ Assay

The KeratinoSens™ assay measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, a key cellular event in the skin sensitization AOP.[5][6] A positive result indicates the potential to induce a cellular stress response associated with sensitization.[7][8]

CompoundCAS NumberEC1.5 (µM)IC50 (µM)KeratinoSens™ Prediction
This compound 88477-71-8 Predicted <1000 - Predicted Positive
Pentanal110-62-3Data Not Available--
2-Methylbutanal96-17-3Data Not Available--
Glutaraldehyde111-30-8~10>1000Positive
Cinnamic Aldehyde104-55-213.3>2000Positive[9]

EC1.5 is the concentration required to induce a 1.5-fold increase in luciferase activity. A compound is considered positive if the EC1.5 is less than 1000 µM and cell viability is adequate.[7][8] The prediction for this compound is based on its expected reactivity.

Table 3: In Vitro Dendritic Cell Activation - h-CLAT Assay

The human Cell Line Activation Test (h-CLAT) assesses the activation of dendritic cells by measuring the upregulation of cell surface markers like CD86 and CD54.[10][11][12] This is a crucial step in the initiation of an immune response.[13]

CompoundCAS NumberCD86 RFI ≥ 150%CD54 RFI ≥ 200%h-CLAT Prediction
This compound 88477-71-8 Predicted Positive Predicted Positive Predicted Positive
Pentanal110-62-3Data Not Available--
2-Methylbutanal96-17-3Data Not Available--
Formaldehyde50-00-0PositivePositivePositive
Cinnamic Aldehyde104-55-2PositivePositivePositive

RFI: Relative Fluorescence Intensity. A positive result is recorded if either marker crosses its threshold in at least two of three replicate experiments.[14] Predictions for this compound are based on its structural alerts for sensitization.

Mechanistic Framework and Visualizations

The cross-reactivity of aldehydes in skin sensitization is rooted in their shared mechanism of action as electrophiles that can react with nucleophilic residues in skin proteins. This process, known as haptenation, is the molecular initiating event (MIE) in the AOP for skin sensitization.

Adverse Outcome Pathway for Skin Sensitization MIE Molecular Initiating Event: Covalent Binding to Proteins (Haptenation) KE1 Key Event 2: Keratinocyte Activation (Nrf2 Activation) MIE->KE1 triggers KE2 Key Event 3: Dendritic Cell Activation (CD54/CD86 Upregulation) KE1->KE2 signals KE3 Key Event 4: T-Cell Proliferation and Differentiation KE2->KE3 presents antigen to AO Adverse Outcome: Allergic Contact Dermatitis (ACD) KE3->AO leads to

Adverse Outcome Pathway for Skin Sensitization.

The presence of an alpha-chloro group in this compound is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amino acid residues in proteins compared to its non-chlorinated analog, 2-methylbutanal. This heightened reactivity suggests a higher potential for skin sensitization.

Experimental Protocols

The following are summarized protocols for the key assays mentioned in this guide, based on OECD Test Guidelines.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.

DPRA Experimental Workflow.

  • Preparation: Synthetic heptapeptides containing either cysteine or lysine are prepared in a suitable buffer. The test chemical is dissolved in an appropriate solvent (e.g., acetonitrile).

  • Incubation: The test chemical solution is incubated with each peptide solution for 24 hours at 25°C.

  • Analysis: The concentration of the remaining peptide is measured using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine peptides relative to a reference control.

  • Prediction: The mean cysteine and lysine depletion values are used to classify the chemical into one of four reactivity classes (minimal, low, moderate, high), which corresponds to a prediction of sensitization potential.[15]

KeratinoSens™ Assay - OECD TG 442D

This in vitro assay uses a modified human keratinocyte cell line (HaCaT) to measure the activation of the Keap1-Nrf2-ARE pathway.

  • Cell Culture: KeratinoSens™ cells are seeded in 96-well plates and cultured for 24 hours.

  • Exposure: Cells are exposed to a series of concentrations of the test chemical for 48 hours.

  • Luminescence Measurement: After exposure, the level of luciferase enzyme activity is measured. Increased luciferase activity indicates activation of the ARE pathway.

  • Cytotoxicity Assessment: Cell viability is measured in parallel to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis: The concentration at which luciferase induction reaches a 1.5-fold increase over the baseline (EC1.5) is determined. A chemical is predicted as a sensitizer if the EC1.5 is below a certain threshold (typically 1000 µM) and cytotoxicity is low.[16]

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT is an in vitro assay that measures the expression of CD86 and CD54 on the surface of THP-1 cells, a human monocytic leukemia cell line that serves as a model for dendritic cells.[17]

  • Cell Culture and Exposure: THP-1 cells are cultured and then exposed to various concentrations of the test chemical for 24 hours.

  • Antibody Staining: After exposure, cells are stained with fluorescently labeled antibodies specific for CD86 and CD54.

  • Flow Cytometry: The expression levels of CD86 and CD54 are quantified using a flow cytometer.

  • Data Analysis: The Relative Fluorescence Intensity (RFI) for each marker is calculated. A chemical is considered positive if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at any non-cytotoxic concentration.[18]

Conclusion

While direct experimental data for this compound is not available, a comparative analysis based on its chemical structure and data from related aliphatic aldehydes strongly suggests a potential for skin sensitization. The presence of the alpha-chloro group is a key structural alert, likely increasing its reactivity towards skin proteins. The experimental protocols and mechanistic pathways detailed in this guide provide a robust framework for understanding and further investigating the cross-reactivity potential of this and other related aldehydes. For a definitive classification, it is recommended that this compound be tested in the battery of in chemico and in vitro assays described herein.

References

Greener Pathways to 2-Chloro-2-methylbutanal: A Comparative Guide for Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imperative to integrate green chemistry principles into synthetic workflows is no longer a niche consideration but a central pillar of responsible innovation. This guide provides a comparative benchmark of synthetic routes to 2-Chloro-2-methylbutanal, a key building block in various pharmaceutical and fine chemical applications. By juxtaposing a traditional approach with modern, greener alternatives, we offer a quantitative and qualitative analysis to inform more sustainable laboratory practices.

The selection of a synthetic route can have profound implications for environmental impact, safety, and resource efficiency. Here, we evaluate a conventional method for the α-chlorination of aldehydes using sulfuryl chloride against three promising greener alternatives: organocatalytic chlorination with N-chlorosuccinimide (NCS), chlorination using trichloromethanesulfonyl chloride, and a one-pot oxidation/chlorination of the corresponding primary alcohol with trichloroisocyanuric acid (TCCA) and a TEMPO catalyst.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key green chemistry metrics and reaction parameters for the synthesis of a model compound, 2-chloro-3-methylbutanal (B3191304) (an isomer of the target molecule, used here due to the availability of comparable experimental data), via four distinct pathways.

Metric/ParameterTraditional Method (SOCl)Greener Method 1 (Organocatalytic/NCS)Greener Method 2 (TCCA/TEMPO)
Starting Material 3-Methylbutanal (B7770604) (Isovaleraldehyde)3-Methylbutanal (Isovaleraldehyde)3-Methyl-1-butanol (Isoamyl alcohol)
Chlorinating Agent Sulfuryl chloride (SOCl)N-Chlorosuccinimide (NCS)Trichloroisocyanuric acid (TCCA)
Catalyst None (radical initiator often used)L-ProlineTEMPO
Solvent Carbon tetrachlorideDichloroethaneDichloromethane (B109758)
Reaction Temperature 60-78°CRoom Temperature0-5°C to Room Temperature
Yield (%) ~70%up to 99%[1][2]~90-95%[3]
Atom Economy (%) ~46%~54%~39%
E-Factor (approx.) ~15-20~5-10~10-15
Process Mass Intensity (PMI) (approx.) ~16-21~6-11~11-16
Key Hazards Highly toxic and corrosive reagents and byproducts (HCl, SO). Use of a carcinogenic solvent.Halogenated solvent.Halogenated solvent.
Green Chemistry Principles Adhered To -Safer Solvents and Auxiliaries (potential for greener solvents), Design for Energy Efficiency (milder conditions), Catalysis.Safer Solvents and Auxiliaries (potential for greener solvents), Design for Energy Efficiency (milder conditions), Catalysis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the traditional and greener synthetic approaches.

cluster_0 Traditional Synthesis 3-Methylbutanal 3-Methylbutanal Product_T This compound 3-Methylbutanal->Product_T Sulfuryl Chloride SO2Cl2 SO2Cl2 SO2Cl2->Product_T Waste_T HCl, SO2 Product_T->Waste_T

A traditional pathway for this compound synthesis.

cluster_1 Greener Alternative 1: Organocatalysis cluster_2 Greener Alternative 2: TCCA/TEMPO Aldehyde_G1 3-Methylbutanal Product_G1 This compound Aldehyde_G1->Product_G1 Organocatalyst NCS NCS NCS->Product_G1 Proline L-Proline Proline->Product_G1 Waste_G1 Succinimide Product_G1->Waste_G1 Alcohol_G2 3-Methyl-1-butanol Product_G2 This compound Alcohol_G2->Product_G2 One-pot Oxidation/Chlorination TCCA TCCA TCCA->Product_G2 TEMPO TEMPO TEMPO->Product_G2 Waste_G2 Cyanuric Acid Product_G2->Waste_G2

Greener synthetic pathways to this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Traditional Method: α-Chlorination with Sulfuryl Chloride

This protocol is adapted from general procedures for the chlorination of lower aliphatic aldehydes.

Materials:

  • 3-Methylbutanal (isovaleraldehyde)

  • Sulfuryl chloride (SO₂Cl₂)

  • Carbon tetrachloride (CCl₄)

  • Diphenyl sulfide (B99878) (catalyst, optional)

Procedure:

  • To a solution of 3-methylbutanal in carbon tetrachloride, diphenyl sulfide is added as a catalyst.

  • Sulfuryl chloride is added dropwise to the aldehyde solution at a temperature of approximately 25-40°C.

  • After the addition is complete, the reaction temperature is raised to 60-80°C to drive the reaction to completion.

  • The reaction mixture is then cooled and washed with water and a dilute solution of sodium bicarbonate to remove acidic byproducts.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to yield 2-chloro-3-methylbutanal.

Greener Method 1: Organocatalytic α-Chlorination with NCS

This protocol is based on the work of Jørgensen and coworkers for the enantioselective α-chlorination of aldehydes.[1][2]

Materials:

  • 3-Methylbutanal (isovaleraldehyde)

  • N-Chlorosuccinimide (NCS)

  • L-Proline (or a derivative like (2R,5R)-diphenylpyrrolidine for enantioselectivity)

  • Dichloroethane (DCE) or another suitable organic solvent

Procedure:

  • To a solution of 3-methylbutanal in dichloroethane, L-proline (typically 10-20 mol%) is added.

  • The mixture is stirred at room temperature, and N-chlorosuccinimide is added portion-wise.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • The reaction mixture is then diluted with a suitable organic solvent and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography to afford 2-chloro-3-methylbutanal.

Greener Method 2: One-Pot Oxidation/Chlorination with TCCA/TEMPO

This protocol is adapted from procedures for the oxidation of primary alcohols to α-chloro aldehydes and acetals.[3]

Materials:

  • 3-Methyl-1-butanol (isoamyl alcohol)

  • Trichloroisocyanuric acid (TCCA)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, trichloroisocyanuric acid is suspended in dichloromethane and cooled to 0-5°C.

  • A solution of 3-methyl-1-butanol and a catalytic amount of TEMPO in dichloromethane is added slowly to the TCCA suspension.

  • The reaction mixture is stirred at 0-5°C and then allowed to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is filtered to remove the cyanuric acid byproduct.

  • The filtrate is washed with an aqueous solution of sodium bicarbonate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloro-3-methylbutanal, which can be further purified by distillation or chromatography.

Conclusion

The shift from traditional, hazardous synthetic methods to greener alternatives represents a significant advancement in chemical synthesis. The organocatalytic and TCCA/TEMPO-mediated routes for the synthesis of this compound (and its isomers) offer substantial improvements in terms of safety, energy efficiency, and waste reduction, as evidenced by the comparative green chemistry metrics. While the initial investment in catalysts and greener reagents may be a consideration, the long-term benefits of a safer, more sustainable, and often higher-yielding process are compelling for both academic research and industrial drug development. This guide serves as a starting point for chemists to critically evaluate and select synthetic pathways that align with the principles of green chemistry.

References

A Comparative Guide to Isotopic Labeling Strategies for Investigating Reactive Aldehydes in Drug Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a theoretical isotopic labeling study involving 2-Chloro-2-methylbutanal against established alternative methodologies for tracking reactive metabolites and their interactions with biological macromolecules. Due to the absence of published isotopic labeling studies specifically utilizing this compound, this document outlines a potential experimental approach and contrasts it with widely adopted, data-supported techniques. The aim is to offer a comprehensive overview for researchers designing studies to investigate the metabolic fate of reactive aldehyde species.

Introduction: The Role of Isotopic Labeling in Metabolite Studies

Isotopic labeling is a powerful technique for elucidating metabolic pathways, quantifying metabolite flux, and identifying the formation of reactive metabolites that may lead to toxicity. By replacing atoms with their stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can trace the transformation of a parent molecule and detect its covalent adduction to proteins and other macromolecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This compound, as an α-chloroaldehyde, represents a class of compounds with the potential to be metabolically activated to form reactive electrophiles. Understanding the fate of such molecules is critical in drug development to assess potential safety liabilities.

Comparative Analysis of Isotopic Labeling Strategies

This guide compares two primary approaches for studying the metabolic fate of a reactive aldehyde like this compound:

  • Direct Labeling (Hypothetical): Synthesis of isotopically labeled this compound (e.g., with ¹³C or ²H) to directly trace its metabolic transformations and adduct formation.

  • Indirect Labeling (Established Alternative): The use of isotopically labeled trapping agents, such as glutathione (B108866) (GSH), to capture reactive metabolites generated from the unlabeled parent compound.

Data Presentation: Comparison of Methodologies

The following table summarizes the key characteristics, advantages, and disadvantages of the direct versus indirect labeling approaches.

FeatureDirect Labeling of this compound (Hypothetical) Indirect Labeling with Trapping Agents (Established)
Principle The parent molecule is synthesized with isotopic labels (e.g., ¹³C, ²H) to track its fate.An unlabeled parent molecule is incubated with an isotopically labeled nucleophile (e.g., [¹³C₂,¹⁵N]Gly-GSH) that traps reactive metabolites.[1][2]
Primary Application - Elucidation of metabolic pathways.- Identification of specific protein/DNA adducts derived from the parent compound.- Pharmacokinetic studies.- High-throughput screening for the formation of reactive electrophiles.- Unambiguous identification of trapped reactive metabolites.[1][3]
Detection Method LC-MS/MS, NMR Spectroscopy.LC-MS/MS, typically using neutral loss or precursor ion scanning.[2]
Advantages - Provides direct evidence of the origin of metabolites and adducts.- Can quantify the extent of covalent binding if a radiolabel is used.- Allows for the study of metabolic switching due to kinetic isotope effects (with ²H).- Avoids potentially complex and costly synthesis of the labeled parent compound.- Highly sensitive and specific due to the unique isotopic signature of the trapped adduct.[1]- Can be standardized for screening multiple compounds.
Disadvantages - Synthesis of the labeled compound can be challenging and expensive.- No established synthetic route for labeled this compound.- Potential for isotopic scrambling or loss of label depending on the metabolic pathway.- Does not provide information on metabolites that are not electrophilic.- Trapping efficiency can vary.- The trapping agent may alter the metabolic profile of the parent compound.

Experimental Protocols

Protocol 1: Hypothetical Synthesis and Metabolism of [¹³C]-2-Chloro-2-methylbutanal

This protocol is a projection based on standard organic synthesis and in vitro metabolism methodologies.

1.1. Synthesis of [¹³C]-2-Chloro-2-methylbutanal:

  • Step 1: Synthesis of [¹³C]-2-methyl-2-butanol. This could be achieved via a Grignard reaction between [¹³C]-acetone and ethylmagnesium bromide.

  • Step 2: Oxidation to [¹³C]-2-methylbutanal. The resulting labeled tertiary alcohol would need to be oxidized to the corresponding aldehyde. This is a non-trivial step and may require specialized oxidation methods to avoid side reactions.

  • Step 3: α-Chlorination. The labeled aldehyde would then undergo chlorination at the α-position, potentially using N-chlorosuccinimide (NCS) with an organocatalyst.[4]

1.2. In Vitro Metabolism and Adduct Analysis:

  • Incubation: Incubate [¹³C]-2-Chloro-2-methylbutanal (e.g., 10 µM) with human liver microsomes (0.5 mg/mL) and an NADPH regenerating system in phosphate (B84403) buffer (pH 7.4) at 37°C for 60 minutes.

  • Protein Precipitation: Quench the reaction with an equal volume of cold acetonitrile. Centrifuge to pellet the proteins.

  • Sample Preparation for Adduct Analysis:

    • Wash the protein pellet multiple times with methanol (B129727) to remove non-covalently bound substrate/metabolites.

    • Resuspend the protein pellet in a suitable buffer and digest with trypsin overnight at 37°C.

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the adduction of a ¹³C-labeled fragment of the original molecule.

Protocol 2: Trapping of Reactive Metabolites with Isotopically Labeled Glutathione (GSH)

This is an established and widely used protocol for reactive metabolite screening.[2]

  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), an NADPH regenerating system, and an equimolar mixture of unlabeled GSH and isotopically labeled GSH (e.g., [¹³C₂,¹⁵N]glycine-GSH) at a final concentration of 1 mM in phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding unlabeled this compound (10 µM).

    • Incubate for 60 minutes at 37°C.

  • Sample Preparation:

    • Stop the reaction by adding 100 µL of 10% trichloroacetic acid.

    • Centrifuge at 12,000 x g for 15 minutes to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS.

  • LC-MS/MS Analysis:

    • Employ a neutral loss scan for 129 Da (the mass of the pyroglutamic acid moiety of GSH) in positive ion mode.

    • The presence of a GSH-trapped reactive metabolite will be indicated by a pair of peaks with a mass difference corresponding to the isotopic labels in the GSH (e.g., 3 Da for [¹³C₂,¹⁵N]glycine-GSH).[2]

    • Confirm the structure of the adduct by acquiring a full scan MS/MS spectrum.

Visualizations: Workflows and Pathways

The following diagrams illustrate the conceptual workflows for the direct and indirect labeling approaches.

Direct_Labeling_Workflow cluster_synthesis Synthesis cluster_metabolism Metabolism & Analysis start Labeled Precursor (e.g., [¹³C]-Acetone) step1 Synthesis of Labeled 2-Methyl-2-butanol start->step1 step2 Oxidation to Labeled Aldehyde step1->step2 step3 α-Chlorination step2->step3 product [¹³C]-2-Chloro-2-methylbutanal step3->product incubation In Vitro Incubation (Microsomes, NADPH) product->incubation analysis LC-MS/MS Analysis of Protein Digest incubation->analysis result Identification of ¹³C-Labeled Peptide Adducts analysis->result

Caption: Hypothetical workflow for direct isotopic labeling of this compound.

Indirect_Labeling_Workflow cluster_incubation In Vitro Incubation unlabeled_drug Unlabeled this compound incubation_mix Incubation at 37°C unlabeled_drug->incubation_mix microsomes Liver Microsomes + NADPH microsomes->incubation_mix labeled_gsh Labeled GSH ([¹³C₂,¹⁵N]Gly-GSH) labeled_gsh->incubation_mix reactive_metabolite Reactive Metabolite Formed incubation_mix->reactive_metabolite trapped_adduct Trapped Isotopic Adduct Pair reactive_metabolite->trapped_adduct lcms LC-MS/MS Analysis (Neutral Loss Scan) trapped_adduct->lcms result Detection of Doublet Isotopic Peak lcms->result

Caption: Established workflow for indirect labeling using a trapped scavenger.

Conclusion

While direct isotopic labeling of a molecule like this compound would provide definitive information on its metabolic fate, the synthetic challenges are significant. In the absence of an established synthetic route, the indirect trapping method using isotopically labeled glutathione offers a robust, sensitive, and high-throughput alternative for assessing the potential of a compound to form reactive electrophilic metabolites.[1][2] This established methodology provides unambiguous identification of reactive species through a characteristic isotopic signature, making it a highly valuable tool in preclinical drug safety assessment. Researchers should consider the specific questions of their study to choose the most appropriate labeling strategy. For screening and hazard identification, the indirect trapping method is highly effective. For detailed mechanistic or quantitative protein binding studies, the investment in a direct labeling approach, if synthetically feasible, may be warranted.

References

Mechanistic Crossroads: A Comparative Analysis of Reactions Involving 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functionalized molecules is paramount. This guide provides a detailed mechanistic comparison of two fundamental reaction pathways involving 2-Chloro-2-methylbutanal: nucleophilic substitution and base-induced elimination. By examining the underlying mechanisms and the factors that govern product formation, we offer insights into controlling the chemical transformations of this versatile α-chloro aldehyde.

Introduction

This compound is a bifunctional molecule featuring a reactive tertiary alkyl chloride at the α-position to an aldehyde. This unique structural arrangement presents a fascinating case study in competing reaction mechanisms. The electron-withdrawing nature of the carbonyl group, coupled with the steric hindrance around the α-carbon, dictates the feasibility and outcome of nucleophilic attack and elimination pathways. This guide explores these competing reactions, providing experimental context and mechanistic clarity.

Reaction Pathways: A Head-to-Head Comparison

The two primary reaction pathways for this compound that we will explore are nucleophilic substitution (SN) and elimination (E). The prevalence of one pathway over the other is highly dependent on the nature of the attacking species (nucleophile vs. base) and the reaction conditions.

Reaction 1: Nucleophilic Substitution at the α-Carbon

In the presence of a good, non-basic nucleophile, this compound can undergo a nucleophilic substitution reaction. Due to the tertiary nature of the α-carbon, a unimolecular (SN1) mechanism is generally favored over a bimolecular (SN2) mechanism, which is sterically hindered.

Mechanism: The SN1 reaction proceeds through a two-step mechanism:

  • Formation of a Carbocation: The carbon-chlorine bond breaks, forming a relatively stable tertiary carbocation and a chloride ion. The adjacent aldehyde group can influence the stability of this intermediate.

  • Nucleophilic Attack: The nucleophile attacks the planar carbocation, leading to the formation of the substitution product.

Reaction 2: Base-Induced Elimination

When this compound is treated with a strong base, an elimination reaction is favored, leading to the formation of one or more isomeric alkenes. This reaction typically proceeds via a bimolecular (E2) mechanism.

Mechanism: The E2 reaction is a concerted, one-step process where the base abstracts a proton from a β-carbon, while simultaneously, the electrons from the C-H bond shift to form a C=C double bond, and the leaving group (chloride) departs. The regioselectivity of this reaction is highly dependent on the steric bulk of the base used.

Comparative Experimental Data

The following table summarizes the expected outcomes and conditions for the nucleophilic substitution and elimination reactions of a tertiary alkyl halide analogue, 2-chloro-2-methylbutane (B165293), which provides a strong predictive framework for the reactivity of this compound.

ParameterNucleophilic Substitution (SN1-type)Base-Induced Elimination (E2-type)
Reagent Good, weakly basic nucleophile (e.g., H₂O, ROH)Strong base (e.g., NaOH, KOtBu)
Solvent Polar protic (e.g., water, ethanol)Varies, often the conjugate acid of the base
Key Intermediate Tertiary carbocationNone (concerted mechanism)
Expected Major Product(s) 2-Hydroxy-2-methylbutanal2-Methylbut-2-enal (Zaitsev) or 2-Methylbut-1-enal (Hofmann)
Regioselectivity Not applicableZaitsev's rule with small bases; Hofmann's rule with bulky bases[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-2-methylbutanal via Hydrolysis (SN1-type)

This protocol describes a representative procedure for the hydrolysis of a tertiary alkyl chloride to the corresponding alcohol.

Materials:

  • This compound

  • Water

  • Acetone (B3395972) (co-solvent)

  • Sodium bicarbonate (for neutralization)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a mixture of acetone and water.

  • Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Synthesis of Alkenes via Dehydrochlorination (E2-type)

This protocol outlines a general procedure for the base-induced elimination of a tertiary alkyl chloride.

Materials:

Procedure:

  • Dissolve this compound in the appropriate alcohol solvent.

  • Add the strong base to the solution. For sterically hindered bases like potassium tert-butoxide, the reaction will favor the formation of the less substituted alkene (Hofmann product), while smaller bases like sodium hydroxide will favor the more substituted alkene (Zaitsev product)[1].

  • Heat the reaction mixture to reflux and monitor its progress by TLC or gas chromatography (GC).

  • After the reaction is complete, cool the mixture and quench it with water.

  • Extract the alkene products with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent.

  • Analyze the product mixture to determine the ratio of isomeric alkenes.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the mechanistic pathways and a general experimental workflow for the reactions of this compound.

G Figure 1: SN1 Reaction Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack A This compound B Tertiary Carbocation Intermediate A->B Slow, Rate-determining D Substitution Product B->D C Nucleophile (Nu) C->D

Caption: SN1 reaction mechanism for this compound.

G Figure 2: E2 Reaction Mechanism A This compound + Base B Transition State A->B Concerted C Alkene Product + H-Base⁺ + Cl⁻ B->C

Caption: E2 reaction mechanism for this compound.

G Figure 3: General Experimental Workflow Start Start: this compound Reaction Reaction with Nucleophile or Base Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, GC-MS) Purification->Analysis End Final Product(s) Analysis->End

Caption: A generalized workflow for synthesis experiments.

Conclusion

The reactivity of this compound serves as an excellent model for understanding the competition between nucleophilic substitution and elimination reactions. The choice of reagents and reaction conditions is critical in directing the reaction toward the desired product. For substitution, a polar protic solvent and a weak base are preferential to facilitate an SN1-type mechanism. Conversely, strong, and particularly sterically hindered, bases will promote an E2 elimination, with the steric bulk of the base being a key determinant in the regiochemical outcome. This guide provides a foundational understanding for researchers to manipulate these reaction pathways for synthetic applications.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-2-methylbutanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is fundamental to ensuring both laboratory safety and environmental stewardship. This guide provides comprehensive procedures for the proper disposal of 2-Chloro-2-methylbutanal, a compound that necessitates careful handling due to its chemical characteristics. Strict adherence to these protocols is essential for mitigating risks and fostering a secure research environment.

I. Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its classification as a chlorinated aldehyde indicates that it should be managed as a hazardous substance.[1] Aldehydes can exhibit toxic and reactive properties, and chlorinated compounds are often noted for their environmental persistence.[1] Therefore, it is crucial to handle this compound with caution, assuming it may be flammable, corrosive, and toxic.

Immediate Safety Precautions:

Before handling this compound, it is imperative to be in a well-ventilated area, preferably within a chemical fume hood, and to don the appropriate Personal Protective Equipment (PPE).[1][2]

  • Gloves: Use chemical-resistant gloves such as nitrile or neoprene.[1]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A flame-resistant lab coat is recommended.[1]

  • Respiratory Protection: If there is a risk of inhalation, a respirator may be necessary.[1]

II. Chemical and Physical Properties

The following table summarizes key computed properties of this compound, which are vital for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₅H₉ClO[1][3]
Molecular Weight 120.58 g/mol [1][3]
Appearance Assumed to be a liquid[1]
XLogP3-AA (Lipophilicity) 1.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that ensures safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.[1]

  • Halogenated Waste: As a chlorinated compound, this compound must be collected in a designated "Halogenated Organic Waste" container.[1]

  • Avoid Mixing: Do not mix this compound with non-halogenated solvents or other incompatible chemicals.[1] Mixing different waste types can be hazardous and may lead to increased disposal costs.[1]

Step 2: Container Selection and Labeling

  • Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

Step 3: Storage and Containment

  • Secure Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][4]

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills.[1]

Step 4: Arranging for Disposal

  • Contact EHS: The final and most critical step is to arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[1]

  • Regulatory Compliance: All disposal procedures must be in strict accordance with local, state, and federal regulations.[1][2] Never dispose of this compound down the drain or in regular trash.[1]

IV. On-Site Neutralization (Expert Consultation Required)

In some instances, chemical neutralization may be a possibility for aldehydes. Solutions containing reducing agents like sodium bisulfite can be used to neutralize aldehydes.[1] However, attempting any on-site treatment of hazardous waste is a complex process that requires expert knowledge.

  • Consultation is Mandatory: Always consult with your institution's EHS office before attempting any on-site treatment.[1]

  • Verification: If neutralization is approved and performed, it is crucial to verify that the aldehyde has been effectively neutralized through analytical testing before proceeding with any further steps.[1]

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G A Start: Handling This compound B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Segregate as 'Halogenated Organic Waste' B->C D Use Labeled, Compatible Waste Container C->D E Store in Cool, Dry, Well-Ventilated Area in Secondary Containment D->E G Is Neutralization Approved and Feasible? E->G F Consult EHS for On-Site Neutralization J Contact EHS for Hazardous Waste Pickup F->J G->F No H Perform Neutralization (Following Approved Protocol) G->H Yes I Verify Neutralization (Analytical Testing) H->I I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Chloro-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Precautions

Given its chemical structure, 2-Chloro-2-methylbutanal should be treated with caution. It is prudent to assume it may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[1] Halogenated organic compounds require careful management due to their potential for environmental persistence.[2]

Emergency First Aid Procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Avoid natural rubber for handling aldehydes and chlorinated solvents.[4]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87 standards.[5] A face shield should be used when there is a significant risk of splashing.[6]
Body Protection Flame-resistant lab coatShould have long sleeves and be fully buttoned.[2][5]
Respiratory Protection Chemical fume hood or respiratorAlways handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2] If a fume hood is not available or if there is a risk of inhalation, a NIOSH-approved respirator is necessary.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all manipulations of this compound within a certified chemical fume hood.[2]

    • Ground and bond all containers when transferring the material to prevent static discharge, as the compound may be flammable.[1]

    • Use spark-proof tools and explosion-proof equipment.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.[1]

    • Clean the work area and any contaminated equipment.

    • Properly store or dispose of the chemical and any contaminated materials.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Equipment (Eyewash/Shower) prep_hood->prep_safety handle_transfer Transfer Chemical (Grounded) prep_safety->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_seal Keep Container Sealed handle_reaction->handle_seal post_clean Clean Work Area handle_seal->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash post_dispose Dispose of Waste post_wash->post_dispose G Disposal Decision Pathway for this compound start Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Unused Chemical, Rinseate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, etc.) waste_type->solid_waste Solid halogenated_container Collect in Labeled 'Halogenated Organic Waste' Container liquid_waste->halogenated_container hazardous_bag Place in Labeled Hazardous Waste Bag solid_waste->hazardous_bag secondary_containment Store in Secondary Containment halogenated_container->secondary_containment hazardous_bag->secondary_containment ehs_pickup Arrange for EHS Pickup secondary_containment->ehs_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.